molecular formula C9H10O4 B083589 5-Ethoxysalicylic acid CAS No. 14160-71-5

5-Ethoxysalicylic acid

Cat. No.: B083589
CAS No.: 14160-71-5
M. Wt: 182.17 g/mol
InChI Key: ZZKFPIOJAOEMQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Ethoxysalicylic acid is a useful research compound. Its molecular formula is C9H10O4 and its molecular weight is 182.17 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-ethoxy-2-hydroxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O4/c1-2-13-6-3-4-8(10)7(5-6)9(11)12/h3-5,10H,2H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZKFPIOJAOEMQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10161777
Record name 5-Ethoxysalicylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10161777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14160-71-5
Record name 5-Ethoxysalicylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14160-71-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Ethoxysalicylic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014160715
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Ethoxysalicylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10161777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-ethoxysalicylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.034.534
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 5-Ethoxysalicylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Ethoxysalicylic acid, a derivative of the well-known salicylic acid, is an aromatic organic compound of interest in medicinal chemistry and drug development. Its structure, featuring a carboxylic acid and a hydroxyl group on a benzene ring substituted with an ethoxy group at the 5-position, suggests potential for various biological activities. As with other salicylic acid derivatives, its physicochemical properties are crucial in determining its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its pharmacodynamic and toxicological characteristics.

This technical guide provides a comprehensive overview of the known and predicted chemical properties of this compound. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide also presents comparative data from closely related analogues, including salicylic acid and other 5-substituted salicylic acid derivatives. Furthermore, detailed experimental protocols for the determination of key chemical properties are provided to facilitate further research and characterization of this and similar molecules.

Chemical and Physical Properties

While specific experimental data for this compound is sparse, its properties can be inferred and compared with related compounds.

Table 1: Identifiers and General Properties of this compound

PropertyValue
IUPAC Name 5-Ethoxy-2-hydroxybenzoic acid
CAS Number 2226-66-6
Molecular Formula C₉H₁₀O₄
Molecular Weight 182.17 g/mol
Canonical SMILES CCOC1=CC(=C(C=C1)C(=O)O)O

Table 2: Comparative Physicochemical Properties of Salicylic Acid and Related Compounds

PropertyThis compoundSalicylic AcidEthyl Salicylate5-Nitrosalicylic acid5-Iodosalicylic acid
Melting Point (°C) Data not available158-161[1]1.3[2]Data not availableData not available
Boiling Point (°C) Data not available211234[3][4]Data not availableData not available
pKa Data not available2.97Predicted: 9.72[5][6]Data not availableData not available
Solubility in Water Data not available2.24 g/L at 25°C[1]Sparingly soluble[5]Data not availableData not available
LogP Data not available2.263.0[2]Data not availableData not available

Note: The lack of specific experimental data for this compound highlights the need for further experimental characterization.

Spectroscopic Data

Detailed experimental spectra for this compound are not widely published. However, the expected spectral characteristics can be inferred from the analysis of related salicylic acid derivatives.

Table 3: Comparative Spectroscopic Data of Salicylic Acid and its Derivatives

Spectroscopic TechniqueThis compound (Predicted)Salicylic AcidEthyl Salicylate
¹H NMR (ppm) Aromatic protons (δ 6.5-8.0), Ethoxy protons (quartet ~δ 4.0, triplet ~δ 1.4), Carboxylic acid proton (>δ 10), Phenolic proton (variable)Aromatic protons (δ 6.9-8.0), Carboxylic acid proton (~δ 13), Phenolic proton (variable)Aromatic protons (δ 6.8-7.8), Hydroxyl proton (~δ 10.85), Ethyl protons (quartet ~δ 4.4, triplet ~δ 1.4)[7]
¹³C NMR (ppm) Carbonyl carbon (~δ 170), Aromatic carbons (~δ 110-160), Ethoxy carbons (~δ 60, ~δ 15)Carbonyl carbon (~δ 175), Aromatic carbons (~δ 115-162)Carbonyl carbon (~δ 170), Aromatic carbons (~δ 112-162), Ethyl carbons (~δ 61, ~δ 14)
IR (cm⁻¹) O-H stretch (broad, ~3200-2500 for carboxylic acid), C=O stretch (~1650-1700), C-O stretch (~1200-1300), Aromatic C-H and C=C stretchesO-H stretch (broad, ~3233), C=O stretch (~1650-1670), Aromatic C=C stretch (~1558-1612)[2]O-H stretch (~3100), C=O stretch (~1680), C-O stretch (~1250)
Mass Spec (m/z) Molecular ion peak at 182. Fragmentation may involve loss of H₂O, CO₂, and the ethoxy group.Molecular ion peak at 138. Key fragments at 120 (loss of H₂O) and 92 (loss of CO₂)Molecular ion peak at 166. Key fragments at 120 (loss of ethoxy radical) and 92[2]

Experimental Protocols

The following sections detail generalized experimental methodologies for determining the key chemical properties of substituted salicylic acids like this compound.

Determination of pKa by Potentiometric Titration

The acid dissociation constant (pKa) is a critical parameter for predicting the ionization state of a molecule at a given pH.

Methodology:

  • Preparation of the Analyte Solution: Accurately weigh approximately 10-20 mg of this compound and dissolve it in a suitable solvent mixture (e.g., water-ethanol) to a final concentration of approximately 0.01 M.

  • Titration Setup: Calibrate a pH meter with standard buffer solutions (pH 4, 7, and 10). Place the analyte solution in a beaker with a magnetic stirrer and immerse the pH electrode.

  • Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments.

  • Data Collection: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the pH at the half-equivalence point of the titration curve.

pKa_Determination_Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis prep_analyte Prepare Analyte Solution (0.01 M this compound) titrate Titrate Analyte with NaOH prep_analyte->titrate prep_titrant Prepare Standardized Titrant (0.1 M NaOH) prep_titrant->titrate calibrate_ph Calibrate pH Meter calibrate_ph->titrate record_ph Record pH after each addition titrate->record_ph plot_curve Plot pH vs. Volume of Titrant record_ph->plot_curve determine_pka Determine pKa at Half-Equivalence Point plot_curve->determine_pka

Workflow for pKa determination.
Determination of Solubility

The solubility of a compound in various solvents is fundamental to its formulation and biological activity.

Methodology (Shake-Flask Method):

  • Sample Preparation: Add an excess amount of this compound to a series of vials, each containing a different solvent of interest (e.g., water, ethanol, acetone, ethyl acetate).

  • Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Analysis: After equilibration, allow the undissolved solid to settle. Carefully withdraw an aliquot of the supernatant, filter it to remove any suspended particles, and determine the concentration of the dissolved this compound using a suitable analytical technique such as UV-Vis spectroscopy or HPLC.

  • Quantification: Calculate the solubility from the measured concentration.

Solubility_Determination_Workflow start Start add_excess Add excess this compound to solvent start->add_excess equilibrate Equilibrate in shaker bath (24-48h at constant T) add_excess->equilibrate settle Allow undissolved solid to settle equilibrate->settle withdraw Withdraw and filter supernatant settle->withdraw analyze Analyze concentration (UV-Vis or HPLC) withdraw->analyze calculate Calculate Solubility analyze->calculate end End calculate->end

Workflow for solubility determination.
Spectroscopic Analysis

NMR spectroscopy provides detailed information about the molecular structure.

Methodology for ¹H and ¹³C NMR:

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. Add a small amount of an internal standard (e.g., TMS) if not already present in the solvent.

  • Data Acquisition: Acquire the ¹H and ¹³C NMR spectra on a high-field NMR spectrometer. Standard pulse programs are typically used.

  • Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction.

  • Spectral Analysis: Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons. Analyze the chemical shifts, splitting patterns, and coupling constants to assign the signals to the specific protons and carbons in the molecule.

FTIR spectroscopy is used to identify the functional groups present in a molecule.

Methodology (KBr Pellet):

  • Sample Preparation: Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Pellet Formation: Place the powder mixture into a pellet press and apply pressure to form a thin, transparent pellet.

  • Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and acquire the infrared spectrum, typically in the range of 4000-400 cm⁻¹.

  • Spectral Analysis: Identify the characteristic absorption bands corresponding to the various functional groups (O-H, C-H, C=O, C-O, C=C) in the molecule.

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Methodology (Electron Ionization - Mass Spectrometry):

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.

  • Ionization: Ionize the sample molecules using a high-energy electron beam.

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection and Spectral Analysis: Detect the ions and generate a mass spectrum. Identify the molecular ion peak (M⁺) to determine the molecular weight. Analyze the fragmentation pattern to gain structural information.

Synthesis Workflow

A general synthesis for a substituted salicylic acid, such as this compound, can be conceptualized through the Kolbe-Schmitt reaction followed by appropriate functional group manipulation.

Synthesis_Workflow cluster_starting_material Starting Material cluster_carboxylation Carboxylation (Kolbe-Schmitt) cluster_workup Work-up and Purification start_mat 4-Ethoxyphenol phenoxide Formation of Sodium 4-Ethoxyphenoxide (with NaOH) start_mat->phenoxide carboxylation Carboxylation with CO₂ under pressure and heat phenoxide->carboxylation acidification Acidification to yield This compound carboxylation->acidification purification Purification (e.g., Recrystallization) acidification->purification product Final Product: This compound purification->product

Conceptual synthesis workflow.

Potential Biological Signaling Pathway Involvement

Salicylates are well-known for their anti-inflammatory effects, which are primarily mediated through the inhibition of cyclooxygenase (COX) enzymes, thereby reducing the production of prostaglandins. It is plausible that this compound, as a salicylate derivative, would exert its biological effects through a similar mechanism.

Anti_Inflammatory_Pathway stimulus Inflammatory Stimulus pla2 Phospholipase A₂ stimulus->pla2 phospholipids Membrane Phospholipids arachidonic_acid Arachidonic Acid phospholipids->arachidonic_acid releases pla2->phospholipids activates cox COX-1 / COX-2 Enzymes arachidonic_acid->cox prostaglandins Prostaglandins cox->prostaglandins synthesizes inflammation Inflammation, Pain, Fever prostaglandins->inflammation mediate salicylate This compound (or its active metabolite) salicylate->cox inhibits

Potential anti-inflammatory pathway.

Conclusion

This compound presents an interesting scaffold for further investigation in drug discovery and development. This technical guide has compiled the available information on its chemical properties, highlighting the areas where experimental data is currently lacking. The provided comparative data and detailed experimental protocols offer a solid foundation for researchers to undertake a thorough characterization of this molecule. The elucidation of its precise physicochemical and spectroscopic properties will be instrumental in understanding its biological activity and potential therapeutic applications.

References

Physicochemical Characteristics of Ethyl Salicylate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl salicylate, the ethyl ester of salicylic acid, is a prominent organic compound with significant applications across the pharmaceutical, cosmetic, and flavor industries. Its characteristic wintergreen-like aroma, coupled with its analgesic and anti-inflammatory properties, establishes it as a compound of considerable scientific interest.[1] A comprehensive understanding of its physicochemical and spectroscopic properties is fundamental for its effective application in research, drug development, and quality control. This guide provides a detailed overview of the core physicochemical characteristics of ethyl salicylate, methodologies for their determination, and insights into its biological relevance.

Core Physicochemical Properties

The fundamental physicochemical properties of ethyl salicylate are summarized in the table below, offering a convenient reference for experimental design and data interpretation.

PropertyValueReferences
Molecular Formula C₉H₁₀O₃[2][3][4]
Molecular Weight 166.17 g/mol [2][3][5]
CAS Number 118-61-6[2][6][7]
Appearance Colorless liquid[8]
Odor Wintergreen-like[8][9]
Melting Point 1.0 to 3.0 °C[8][10]
Boiling Point 232 to 235 °C at 760 mmHg[5][8]
Density 1.125 to 1.131 g/cm³ at 20-25 °C[8][10]
Solubility Sparingly soluble in water; soluble in ethanol, ether, and other organic solvents.[1][5][8]
logP (o/w) 2.95 to 3.07[4][10]
Refractive Index 1.521 to 1.523 at 20 °C[10]
pKa 9.93 ± 0.10 (Predicted)[4]

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and quantification of ethyl salicylate.

TechniqueKey Observations
¹H NMR The proton NMR spectrum of ethyl salicylate in CDCl₃ typically shows signals for the aromatic protons between 6.8 and 7.9 ppm, a quartet for the methylene (-CH₂) protons of the ethyl group around 4.4 ppm, a triplet for the methyl (-CH₃) protons of the ethyl group around 1.4 ppm, and a singlet for the hydroxyl (-OH) proton.[5]
¹³C NMR The carbon NMR spectrum in CDCl₃ will exhibit signals for the carbonyl carbon of the ester around 170 ppm, aromatic carbons between 112 and 162 ppm, the methylene carbon of the ethyl group around 61 ppm, and the methyl carbon of the ethyl group around 14 ppm.[5]
Infrared (IR) The IR spectrum displays characteristic absorption bands. A broad band for the hydroxyl group (-OH) stretching is observed around 3200 cm⁻¹. The carbonyl group (C=O) of the ester shows a strong absorption peak around 1680 cm⁻¹. C-O stretching vibrations and aromatic C-H and C=C stretching are also present.[11]
Mass Spectrometry (MS) The electron ionization (EI) mass spectrum of ethyl salicylate shows a molecular ion peak (M⁺) at m/z 166. Key fragment ions are observed at m/z 120 (loss of ethoxy group) and 92.[5]

Experimental Protocols

Synthesis of Ethyl Salicylate (Fischer Esterification)

Ethyl salicylate is commonly synthesized via the Fischer esterification of salicylic acid with ethanol, using an acid catalyst.[12][13]

Materials:

  • Salicylic acid

  • Absolute ethanol

  • Concentrated sulfuric acid (catalyst)

  • 5% Sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate

  • Dichloromethane or ether

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine salicylic acid and an excess of absolute ethanol.

  • Slowly add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.

  • Heat the reaction mixture to reflux for 1-2 hours.[13]

  • After cooling to room temperature, transfer the mixture to a separatory funnel.

  • Wash the mixture with cold water, followed by a 5% sodium bicarbonate solution to neutralize any unreacted acid, and then with brine.

  • Separate the organic layer and dry it over anhydrous sodium sulfate.

  • Remove the solvent by rotary evaporation.

  • The crude ethyl salicylate can be purified by distillation under reduced pressure.

Synthesis_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification reactants Salicylic Acid + Ethanol + Acid Catalyst reflux Reflux (1-2 hours) reactants->reflux Heat extraction Separatory Funnel (Wash with H₂O, NaHCO₃, Brine) reflux->extraction drying Dry Organic Layer (Na₂SO₄) extraction->drying evaporation Solvent Evaporation drying->evaporation distillation Distillation evaporation->distillation product product distillation->product Pure Ethyl Salicylate

Caption: General workflow for the synthesis of ethyl salicylate.

Determination of Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Dissolve approximately 5-10 mg of ethyl salicylate in about 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in an NMR tube.[1]

  • Add a small amount of tetramethylsilane (TMS) as an internal standard if not already present in the solvent.[1]

  • Acquire ¹H and ¹³C NMR spectra using a standard NMR spectrometer.

Infrared (IR) Spectroscopy:

  • Place a drop of neat liquid ethyl salicylate between two potassium bromide (KBr) plates to form a thin film.

  • Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

  • Record the IR spectrum over the range of 4000-400 cm⁻¹.

Biological Significance and Signaling

Ethyl salicylate acts as a prodrug that is metabolized in the body to its active form, salicylic acid. This conversion is crucial for its therapeutic effects.[1][14]

Mechanism of Action: Upon administration, ethyl salicylate is hydrolyzed by esterases present in the blood and tissues to yield salicylic acid and ethanol.[1][14] Salicylic acid then exerts its anti-inflammatory, analgesic, and antipyretic effects primarily through the inhibition of cyclooxygenase (COX) enzymes (both COX-1 and COX-2).[1][14] The inhibition of COX enzymes reduces the production of prostaglandins, which are key mediators of inflammation, pain, and fever.[14]

prodrug_activation SalicylicAcid SalicylicAcid COX COX SalicylicAcid->COX Inhibits

Caption: Prodrug activation and mechanism of action of ethyl salicylate.

References

An In-depth Technical Guide to the Synthesis of 5-Ethoxysalicylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathway for 5-ethoxysalicylic acid, a valuable building block in pharmaceutical and chemical research. The core of this guide focuses on the Kolbe-Schmitt reaction, the most established method for the carboxylation of phenols. This document outlines the reaction mechanism, a detailed experimental protocol, and relevant quantitative data.

Core Synthesis Pathway: The Kolbe-Schmitt Reaction

The synthesis of this compound is most effectively achieved through the Kolbe-Schmitt reaction of 4-ethoxyphenol. This reaction introduces a carboxylic acid group onto the aromatic ring of a phenol. The general principle involves the reaction of a phenoxide with carbon dioxide under elevated temperature and pressure, followed by acidification.

The reaction proceeds via the nucleophilic addition of the sodium 4-ethoxyphenoxide to carbon dioxide. The phenoxide is generated in situ by treating 4-ethoxyphenol with a strong base, typically sodium hydroxide. The subsequent heating of this phenoxide salt with carbon dioxide under pressure leads to the formation of the sodium salt of this compound. The final step is the protonation of the salicylate salt with a strong acid, such as sulfuric or hydrochloric acid, to yield the desired product. It is crucial that the reaction is carried out under anhydrous conditions, as the presence of water can significantly decrease the yield. An excess of the metal alkoxide can also enhance the reaction's efficiency.[1]

A general workflow for the synthesis of this compound via the Kolbe-Schmitt reaction is depicted below.

Kolbe_Schmitt_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Start Start Dry_Apparatus Dry Reaction Apparatus Start->Dry_Apparatus Prepare_Reagents Prepare Anhydrous Reagents (4-Ethoxyphenol, Base) Dry_Apparatus->Prepare_Reagents Form_Phenoxide Formation of Sodium 4-Ethoxyphenoxide Prepare_Reagents->Form_Phenoxide Carboxylation Carboxylation with CO2 (High Temperature & Pressure) Form_Phenoxide->Carboxylation Cooling Cool Reaction Mixture Carboxylation->Cooling Acidification Acidification to Precipitate Product Cooling->Acidification Filtration Filtration and Washing Acidification->Filtration Recrystallization Recrystallization for Purification Filtration->Recrystallization Drying Drying of Final Product Recrystallization->Drying Characterization Characterization (NMR, IR, Melting Point) Drying->Characterization End End Characterization->End

General workflow for the synthesis of this compound.

Experimental Protocol

Materials:

  • 4-Ethoxyphenol

  • Sodium hydroxide (pellets)

  • Carbon dioxide (gas)

  • Concentrated hydrochloric acid or sulfuric acid

  • Anhydrous toluene or xylene (as a solvent, optional)

  • Activated carbon

  • Deionized water

Equipment:

  • High-pressure autoclave equipped with a stirrer, gas inlet, and temperature and pressure controls

  • Heating mantle

  • Beakers, flasks, and other standard laboratory glassware

  • Büchner funnel and filter paper

  • pH meter or pH paper

  • Drying oven

Procedure:

  • Preparation of Sodium 4-Ethoxyphenoxide: In a clean, dry autoclave, add 4-ethoxyphenol. For every mole of 4-ethoxyphenol, add a slight molar excess (e.g., 1.05 to 1.1 moles) of sodium hydroxide pellets. If a solvent is used, add anhydrous toluene or xylene.

  • Removal of Water: Heat the mixture with stirring under a stream of inert gas (e.g., nitrogen) to azeotropically remove any residual water. This step is critical for achieving a good yield.

  • Carboxylation: After ensuring the reaction mixture is anhydrous, cool the autoclave to room temperature. Pressurize the autoclave with carbon dioxide to the desired pressure (typically 5-100 atm). Heat the mixture to the reaction temperature (typically 125-180 °C) with vigorous stirring. Maintain these conditions for several hours (e.g., 4-8 hours).

  • Work-up: After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess carbon dioxide.

  • Isolation of the Crude Product: Dilute the reaction mixture with water. If a solvent was used, separate the aqueous layer. The aqueous solution contains the sodium salt of this compound.

  • Acidification: Cool the aqueous solution in an ice bath and slowly add concentrated hydrochloric acid or sulfuric acid with stirring until the pH of the solution is acidic (pH 2-3). This will precipitate the this compound.

  • Filtration and Washing: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid with cold deionized water to remove any inorganic salts.

  • Purification: For further purification, the crude product can be recrystallized from a suitable solvent system, such as ethanol-water or acetone-water. Decolorizing with activated carbon may be necessary to obtain a colorless product.

  • Drying: Dry the purified this compound in a vacuum oven at a moderate temperature (e.g., 60-80 °C) to a constant weight.

Quantitative Data

Quantitative data for the synthesis of this compound is not extensively reported. However, based on the yields of analogous Kolbe-Schmitt reactions with substituted phenols, a well-optimized process can be expected to achieve moderate to good yields.

ParameterValue/RangeNotes
Reactant Molar Ratio 1 : 1.05-1.1 (4-Ethoxyphenol : NaOH)A slight excess of the base is often beneficial.[1]
Carbon Dioxide Pressure 5 - 100 atmHigher pressures generally favor the reaction.
Reaction Temperature 125 - 180 °CThe optimal temperature may need to be determined empirically.
Reaction Time 4 - 8 hoursReaction progress can be monitored by TLC if a suitable method is developed.
Expected Yield 40 - 70%This is an estimated range based on similar reactions. The actual yield will depend on the specific reaction conditions and optimization.

Characterization Data of this compound

Proper characterization of the final product is essential to confirm its identity and purity. The following are expected characterization data for this compound.

PropertyValue
Molecular Formula C₉H₁₀O₄
Molecular Weight 182.17 g/mol
Appearance White to off-white crystalline solid
Melting Point Approximately 143-145 °C
¹H NMR Expected signals for ethoxy protons (triplet and quartet), and aromatic protons.
¹³C NMR Expected signals for the carboxylic acid carbon, aromatic carbons, and ethoxy carbons.
IR (KBr) Characteristic peaks for O-H (hydroxyl and carboxylic acid), C=O (carboxylic acid), and C-O (ether) stretching vibrations.

Alternative Synthesis Pathways

While the Kolbe-Schmitt reaction is the most direct and established method, other modern carboxylation techniques could potentially be applied for the synthesis of this compound. These include:

  • Carboxylation with organometallic reagents: This would involve the formation of an organometallic derivative of 4-ethoxyphenol, followed by quenching with carbon dioxide.

  • Transition-metal-catalyzed C-H carboxylation: Recent advances in catalysis have enabled the direct carboxylation of C-H bonds, which could offer a more efficient route, although this would require significant methods development.

These alternative pathways are generally less established for this specific transformation and may require more complex catalysts and reaction conditions.

This technical guide provides a foundational understanding of the synthesis of this compound. For researchers and drug development professionals, the provided experimental protocol offers a solid starting point for laboratory-scale preparation, with the understanding that optimization of reaction conditions may be necessary to achieve the desired yield and purity.

References

An In-depth Technical Guide to the Spectroscopic Data of 5-Ethoxysalicylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available, comprehensive experimental spectroscopic data for 5-Ethoxysalicylic acid is limited. The following guide is a detailed technical overview of the expected spectroscopic data for this compound, based on the analysis of closely related compounds and established principles of spectroscopic interpretation. The experimental protocols provided are general methodologies applicable to this class of compound.

This guide is intended for researchers, scientists, and professionals in drug development, providing a robust framework for the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are invaluable for structural confirmation.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the ethoxy group protons, and the acidic protons of the hydroxyl and carboxylic acid groups.

Table 1: Expected ¹H NMR Chemical Shifts for this compound

ProtonsExpected Chemical Shift (δ, ppm)MultiplicityIntegration
-COOH10.0 - 12.0Singlet (broad)1H
-OH9.0 - 11.0Singlet (broad)1H
H-67.6 - 7.8Doublet1H
H-47.0 - 7.2Doublet of doublets1H
H-36.9 - 7.1Doublet1H
-OCH₂-4.0 - 4.2Quartet2H
-CH₃1.3 - 1.5Triplet3H

Note: Chemical shifts are referenced to TMS at 0 ppm and can be influenced by the solvent used.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule.

Table 2: Expected ¹³C NMR Chemical Shifts for this compound

Carbon AtomExpected Chemical Shift (δ, ppm)
C=O (Carboxylic Acid)170 - 175
C-2 (C-OH)160 - 165
C-5 (C-O-CH₂CH₃)155 - 160
C-1112 - 116
C-4120 - 125
C-6118 - 122
C-3115 - 120
-OCH₂-60 - 65
-CH₃14 - 16

Note: Chemical shifts are referenced to TMS at 0 ppm and can be influenced by the solvent used.

Experimental Protocol for NMR Spectroscopy

A general protocol for obtaining NMR spectra of this compound is as follows:

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (0.00 ppm).

  • Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz or higher) is used to acquire the spectra.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional ¹H NMR spectrum.

    • Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.

    • A larger number of scans is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase and baseline correct the spectrum.

    • Calibrate the chemical shift axis using the internal standard.

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Table 3: Expected IR Absorption Bands for this compound

Functional GroupExpected Absorption Range (cm⁻¹)Intensity
O-H stretch (Carboxylic Acid)2500 - 3300Strong, very broad
O-H stretch (Phenol)3200 - 3600Strong, broad
C-H stretch (Aromatic)3000 - 3100Medium
C-H stretch (Aliphatic)2850 - 3000Medium
C=O stretch (Carboxylic Acid)1680 - 1710Strong
C=C stretch (Aromatic)1450 - 1600Medium to strong
C-O stretch (Ether and Acid)1200 - 1300Strong
O-H bend (Carboxylic Acid)910 - 950Medium, broad
Experimental Protocol for IR Spectroscopy
  • Sample Preparation:

    • KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a thin, transparent pellet using a hydraulic press.

    • ATR (Attenuated Total Reflectance): Place a small amount of the solid sample directly on the ATR crystal.

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used for analysis.

  • Data Acquisition:

    • Acquire a background spectrum of the empty sample holder (or clean ATR crystal).

    • Acquire the sample spectrum. The instrument's software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • The typical scanning range is from 4000 to 400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Table 4: Expected Key Mass Fragments for this compound

m/zPossible Fragment
182[M]⁺ (Molecular Ion)
164[M - H₂O]⁺
153[M - C₂H₅]⁺
137[M - COOH]⁺
125[M - C₂H₅O - CO]⁺
109[M - COOH - C₂H₄]⁺
Experimental Protocol for Mass Spectrometry
  • Sample Introduction: The sample can be introduced into the mass spectrometer via various methods, including:

    • Direct Infusion: The sample is dissolved in a suitable solvent and infused directly into the ion source.

    • Gas Chromatography-Mass Spectrometry (GC-MS): The sample is first separated by gas chromatography and then introduced into the mass spectrometer. This is suitable for volatile and thermally stable compounds.

    • Liquid Chromatography-Mass Spectrometry (LC-MS): The sample is separated by liquid chromatography before entering the mass spectrometer.

  • Ionization Method:

    • Electron Ionization (EI): This is a common technique that provides detailed fragmentation patterns.

    • Electrospray Ionization (ESI): A soft ionization technique often used in LC-MS that typically produces a prominent molecular ion peak.

  • Mass Analyzer: A variety of mass analyzers can be used, such as quadrupole, time-of-flight (TOF), or ion trap.

  • Data Acquisition: The mass spectrometer is set to scan a specific mass-to-charge (m/z) range to detect the molecular ion and its fragments.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Sample Sample Dissolution Dissolution in Deuterated Solvent Sample->Dissolution for NMR KBr_Pellet KBr Pellet Preparation Sample->KBr_Pellet for IR MS Mass Spec Sample->MS for MS NMR NMR (¹H & ¹³C) Dissolution->NMR IR IR KBr_Pellet->IR Process_NMR NMR Data Processing NMR->Process_NMR Process_IR IR Spectrum Analysis IR->Process_IR Process_MS Mass Spectrum Analysis MS->Process_MS Structure_Elucidation Structure Elucidation Process_NMR->Structure_Elucidation Process_IR->Structure_Elucidation Process_MS->Structure_Elucidation

Caption: General workflow for the spectroscopic analysis of this compound.

An In-depth Technical Guide to the Predicted Biological Activity of 5-Ethoxysalicylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Core Predicted Biological Activities

5-Ethoxysalicylic acid, as a derivative of salicylic acid, is anticipated to exhibit a range of biological effects, primarily centered around anti-inflammatory, antioxidant, and anticancer activities. The ethoxy group at the 5-position may modulate its lipophilicity and, consequently, its absorption, distribution, metabolism, and excretion (ADME) properties, potentially influencing its overall biological profile compared to salicylic acid.

1.1. Predicted Anti-inflammatory Activity

The anti-inflammatory properties of salicylates are well-established. It is hypothesized that this compound will share these characteristics, primarily through the inhibition of key inflammatory mediators. The proposed mechanism involves the downstream effects of cyclooxygenase (COX) inhibition and modulation of pro-inflammatory signaling pathways.

1.2. Predicted Antioxidant Activity

Salicylates are known to possess antioxidant properties, which are attributed to their ability to scavenge reactive oxygen species (ROS) and chelate transition metals.[1] This activity is crucial in mitigating oxidative stress, a key pathological factor in numerous diseases. This compound is expected to contribute to cellular protection against oxidative damage.

1.3. Predicted Anticancer Activity

Several studies have highlighted the potential of salicylic acid and its derivatives in cancer therapy.[2][3] These compounds have been shown to induce apoptosis and inhibit the proliferation of various cancer cell lines.[2][3] The anticancer effects are often linked to their anti-inflammatory and pro-apoptotic signaling modulation.

Quantitative Data from Structurally Related Compounds

To provide a quantitative perspective, the following table summarizes the cytotoxic activity of ethyl salicylate and salicylic acid against representative cancer cell lines. These values, particularly the half-maximal inhibitory concentration (IC₅₀), offer a benchmark for the potential potency of this compound.

Cell LineCompoundIC₅₀ (µg/mL)Classification of ActivityReference
HeLa (Cervical Cancer)Ethyl Salicylate15.537High Activity[2]
HeLa (Cervical Cancer)Salicylic Acid39.968Moderate Activity[2]
T47D (Breast Cancer)Ethyl Salicylate> Salicylic Acid-[4]
HeLa (Cervical Cancer)Doxorubicin (Control)0.025High Activity[4]

Activity classification based on Atjanasuppat et al., where IC₅₀ <20 µg/mL is high, 20-100 µg/mL is moderate, and 100-1000 µg/mL is low activity.[2]

Proposed Mechanisms of Action and Signaling Pathways

The biological activities of salicylates are mediated through the modulation of several key signaling pathways.

3.1. Anti-inflammatory Signaling Pathway

The primary anti-inflammatory mechanism of salicylates involves the inhibition of COX-1 and COX-2 enzymes, which in turn reduces the synthesis of prostaglandins, key mediators of inflammation.[5] Furthermore, salicylates are known to modulate the Nuclear Factor-kappa B (NF-κB) signaling pathway.[5] By inhibiting the activation of IκB kinase (IKK), salicylates prevent the degradation of IκBα, thereby sequestering NF-κB in the cytoplasm and preventing its translocation to the nucleus where it would otherwise activate the transcription of pro-inflammatory genes.

G cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK IkBa IκBα IKK->IkBa phosphorylates NFkB NF-κB IkBa->NFkB nucleus Nucleus NFkB->nucleus translocates proinflammatory_genes Pro-inflammatory Gene Expression nucleus->proinflammatory_genes activates Salicylate This compound (Predicted) Salicylate->IKK inhibits

Caption: Predicted inhibition of the NF-κB signaling pathway by this compound.

3.2. Apoptosis Induction in Cancer Cells

Salicylates can induce apoptosis through the modulation of the Akt/mTOR signaling pathway and the subsequent activation of nitric oxide synthase, leading to endoplasmic reticulum (ER) stress.[3] This cascade culminates in the upregulation of the pro-apoptotic transcription factor CHOP (C/EBP homologous protein).

G Salicylate This compound (Predicted) Akt Akt Salicylate->Akt mTOR mTOR Akt->mTOR eNOS eNOS mTOR->eNOS NO Nitric Oxide eNOS->NO ER_Stress ER Stress NO->ER_Stress CHOP CHOP ER_Stress->CHOP Apoptosis Apoptosis CHOP->Apoptosis

Caption: Predicted pathway for apoptosis induction by this compound in cancer cells.

Experimental Protocols

The following are detailed methodologies for key experiments that would be essential for characterizing the biological activity of this compound, based on protocols used for related compounds.

4.1. Cell Viability and Cytotoxicity Assay (MTT Assay)

This assay is a standard colorimetric method for assessing the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.

  • Principle: Viable cells with active metabolism convert the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

  • Protocol:

    • Cell Seeding: Plate cells (e.g., HeLa or T47D) in a 96-well plate at a density of 1 × 10⁵ cells/well and incubate for 24 hours.

    • Treatment: Treat the cells with varying concentrations of this compound for 24-72 hours. Include a vehicle control and a positive control (e.g., doxorubicin).

    • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

    • Calculation: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value from the dose-response curve.

G cluster_workflow MTT Assay Workflow A Seed cells in 96-well plate B Treat with This compound A->B C Add MTT solution and incubate B->C D Solubilize formazan crystals C->D E Measure absorbance at 570 nm D->E F Calculate IC50 E->F

Caption: Experimental workflow for the MTT cytotoxicity assay.

4.2. Measurement of Nitric Oxide (NO) Production (Griess Assay)

This assay quantifies nitrite, a stable and nonvolatile breakdown product of NO, in cell culture supernatants.

  • Principle: The Griess reagent converts nitrite into a deep purple azo compound, and the absorbance of this compound is measured spectrophotometrically.

  • Protocol:

    • Cell Culture and Treatment: Culture macrophages (e.g., RAW 264.7) and stimulate them with lipopolysaccharide (LPS) in the presence or absence of this compound for 24 hours.

    • Sample Collection: Collect the cell culture supernatant.

    • Griess Reaction: Mix 50 µL of the supernatant with 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes.

    • Absorbance Measurement: Measure the absorbance at 540 nm.

    • Quantification: Determine the nitrite concentration using a standard curve prepared with sodium nitrite.

4.3. Western Blot Analysis for Signaling Proteins

This technique is used to detect specific proteins in a sample and is crucial for elucidating signaling pathways.

  • Principle: Proteins are separated by size using gel electrophoresis, transferred to a membrane, and then probed with specific antibodies.

  • Protocol:

    • Protein Extraction: Lyse treated and untreated cells to extract total protein.

    • Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.

    • Gel Electrophoresis: Separate the protein lysates on an SDS-PAGE gel.

    • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

    • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., phospho-IκBα, total IκBα, NF-κB p65) overnight at 4°C.

    • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Conclusion

While direct experimental evidence for the biological activity of this compound is currently lacking, a strong theoretical basis exists to predict its efficacy as an anti-inflammatory, antioxidant, and anticancer agent. The provided data on related salicylate compounds, along with the detailed experimental protocols and visualized signaling pathways, offer a robust framework for initiating and guiding future in-depth investigations into the therapeutic potential of this compound. Further research is warranted to validate these predictions and to elucidate the specific molecular mechanisms of this compound.

References

An In-Depth Technical Guide to the Core Mechanism of Action of 5-Ethoxysalicylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Ethoxysalicylic acid is a derivative of salicylic acid, a well-established compound with a long history of therapeutic use in inflammation and pain. While direct experimental data on this compound is limited, its structural similarity to salicylic acid and other 5-substituted derivatives, such as 5-aminosalicylic acid (5-ASA), allows for informed postulation regarding its mechanism of action. This guide synthesizes the available information on related compounds to provide a comprehensive overview of the likely molecular targets and signaling pathways modulated by this compound. The primary hypothesized mechanisms include the inhibition of cyclooxygenase (COX) enzymes, modulation of the nuclear factor-kappa B (NF-κB) signaling cascade, and activation of peroxisome proliferator-activated receptor-gamma (PPAR-γ). This document provides a framework for future research and drug development efforts centered on this molecule.

Introduction

Salicylic acid and its derivatives have been cornerstone therapeutic agents for centuries, primarily due to their anti-inflammatory, analgesic, and antipyretic properties. The addition of an ethoxy group at the 5-position of the salicylic acid backbone, creating this compound, is anticipated to modify its pharmacokinetic and pharmacodynamic properties. Structure-activity relationship (SAR) studies of salicylic acid derivatives suggest that substitution at the 5-position can enhance analgesic and anti-inflammatory activity.[1] This guide explores the principal molecular mechanisms likely underlying the biological effects of this compound, drawing parallels from its parent compound and other relevant analogs.

Putative Mechanisms of Action

The anti-inflammatory effects of salicylic acid derivatives are multifaceted. The primary pathways implicated in their mechanism of action are detailed below.

Inhibition of Cyclooxygenase (COX) Enzymes and Prostaglandin Synthesis

A cardinal mechanism of action for non-steroidal anti-inflammatory drugs (NSAIDs), including salicylic acid derivatives, is the inhibition of cyclooxygenase (COX) enzymes. These enzymes, existing as two main isoforms (COX-1 and COX-2), are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.[2]

While salicylic acid itself is a relatively weak inhibitor of purified COX enzymes in vitro, it has been shown to effectively inhibit prostaglandin synthesis in intact cells.[3][4][5] Furthermore, both aspirin and sodium salicylate have been demonstrated to suppress the expression of the inducible COX-2 enzyme at the mRNA and protein levels.[3] It is highly probable that this compound also exerts its anti-inflammatory effects through a similar dual mechanism: direct, albeit potentially weak, inhibition of COX enzyme activity and suppression of COX-2 gene expression.

Table 1: Comparative COX Inhibition Data for Salicylic Acid Derivatives

CompoundTargetAssay SystemIC50 (µM)Reference
AspirinCOX-2LPS-induced RAW 264.7 macrophages5.35[4]
Sodium SalicylateCOX-2LPS-induced RAW 264.7 macrophages>100[4]
Gentisic Acid (2,5-dihydroxybenzoic acid)COX-2LPS-induced RAW 264.7 macrophagesSignificant suppression at 10-100 µM[4]

Note: Data for this compound is not currently available. This table provides context from related compounds.

Diagram 1: The Cyclooxygenase (COX) Pathway and Prostaglandin Synthesis

COX_Pathway Membrane Membrane Phospholipids PLA2 Phospholipase A2 Arachidonic_Acid Arachidonic Acid PLA2->Arachidonic_Acid Release COX COX-1 / COX-2 Arachidonic_Acid->COX PGH2 Prostaglandin H2 (PGH2) COX->PGH2 Conversion Prostaglandins Prostaglandins (e.g., PGE2) PGH2->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Mediate Ethoxysalicylic_Acid This compound Ethoxysalicylic_Acid->COX Inhibition

Caption: Inhibition of COX enzymes by this compound.

Modulation of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) is a critical transcription factor that orchestrates the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[6][7][8] The canonical NF-κB pathway is a key target for anti-inflammatory therapies.[6] Salicylates have been reported to inhibit NF-κB activation, although this effect may occur at suprapharmacological concentrations.[3][9] A derivative of ethyl salicylate has demonstrated the ability to inhibit NF-κB activation by preventing the phosphorylation of its inhibitor, IκBα, and the p65 subunit.[10] It is plausible that this compound could also modulate this pathway, contributing to its anti-inflammatory profile.

Diagram 2: The Canonical NF-κB Signaling Pathway

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., TNF-α, IL-1β) IKK IKK Complex Stimuli->IKK Activation IkB IκBα IKK->IkB Phosphorylation Proteasome Proteasome IkB->Proteasome Ubiquitination & Degradation NFkB NF-κB (p65/p50) NFkB_nuc NF-κB (p65/p50) NFkB->NFkB_nuc Translocation NFkB_IkB NF-κB IκBα NFkB_IkB->NFkB Release Ethoxysalicylic_Acid This compound Ethoxysalicylic_Acid->IKK Inhibition? DNA DNA (κB site) NFkB_nuc->DNA Binding Gene_Expression Pro-inflammatory Gene Expression DNA->Gene_Expression Transcription

Caption: Putative inhibition of the NF-κB pathway.

Activation of Peroxisome Proliferator-Activated Receptor-Gamma (PPAR-γ)

Peroxisome proliferator-activated receptor-gamma (PPAR-γ) is a nuclear receptor that plays a crucial role in regulating inflammation.[11][12] Activation of PPAR-γ has been shown to exert anti-inflammatory effects. Notably, 5-aminosalicylic acid (5-ASA), a compound with a substitution at the same position as this compound, has been identified as a PPAR-γ agonist.[11][12] The anti-inflammatory effects of 5-ASA in colitis models are dependent on its ability to activate PPAR-γ.[11][12] This raises the compelling possibility that this compound may also function as a PPAR-γ agonist, contributing to its therapeutic potential.

Table 2: Effects of 5-Aminosalicylic Acid (5-ASA) Mediated by PPAR-γ

EffectModel SystemObservationReference
Anti-neoplastic effectHT-29 and Caco-2 cells, SCID mice xenograft, A/JOlaHsd mice5-ASA inhibited cell growth and proliferation, and induced apoptosis. These effects were abolished by a PPAR-γ antagonist.[13]
Anti-inflammatory effectHeterozygous PPAR-γ(+/-) mice with induced colitis5-ASA had a beneficial effect on colitis only in wild-type mice, not in heterozygous mice.[11]
Anti-inflammatory effectDSS-treated mice5-ASA ameliorated colitis by activating PPAR-γ signaling in the intestinal epithelium.[12]

Diagram 3: PPAR-γ Activation Signaling Pathway

PPARg_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ethoxysalicylic_Acid This compound PPARg_c PPAR-γ Ethoxysalicylic_Acid->PPARg_c Binding & Activation PPARg_n PPAR-γ PPARg_c->PPARg_n Translocation PPARg_RXR PPAR-γ RXR RXR RXR PPRE PPRE (DNA) PPARg_RXR->PPRE Binding Gene_Expression Anti-inflammatory Gene Expression PPRE->Gene_Expression Transcription

Caption: Hypothesized activation of PPAR-γ by this compound.

Other Potential Mechanisms

In addition to the primary mechanisms detailed above, studies on 5-ASA suggest other potential avenues of action for this compound. These include the inhibition of the c-Jun N-terminal kinases (JNKs) and p38 mitogen-activated protein kinase (MAPK) pathways, which are also involved in inflammatory responses.[14]

Experimental Protocols

To empirically determine the mechanism of action of this compound, a series of in vitro and cell-based assays are required. The following protocols provide a general framework for these investigations.

In Vitro Cyclooxygenase (COX) Inhibition Assay

This protocol outlines a common method for assessing the direct inhibitory activity of a compound on COX-1 and COX-2 enzymes.

Materials:

  • Ovine COX-1 and human recombinant COX-2 enzymes

  • Reaction Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Heme cofactor

  • Arachidonic acid (substrate)

  • Test compound (this compound) and controls (e.g., indomethacin, celecoxib)

  • Stannous chloride or other reaction stop solution

  • Prostaglandin E2 (PGE2) EIA kit

Procedure:

  • Prepare solutions of the test compound at various concentrations.

  • In a reaction tube, combine the reaction buffer, heme, and either COX-1 or COX-2 enzyme.

  • Add the test compound or vehicle control to the respective tubes.

  • Pre-incubate the mixture for a defined period (e.g., 10 minutes) at 37°C to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding arachidonic acid.

  • Incubate for a short, defined time (e.g., 2 minutes) at 37°C.

  • Stop the reaction by adding the stop solution.

  • Quantify the amount of PGE2 produced using a competitive EIA kit according to the manufacturer's instructions.

  • Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

Diagram 4: Experimental Workflow for COX Inhibition Assay

COX_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents (Enzyme, Buffer, Substrate, Test Compound) Start->Prepare_Reagents Incubate_Enzyme_Inhibitor Pre-incubate Enzyme with Test Compound Prepare_Reagents->Incubate_Enzyme_Inhibitor Initiate_Reaction Initiate Reaction with Arachidonic Acid Incubate_Enzyme_Inhibitor->Initiate_Reaction Stop_Reaction Stop Reaction Initiate_Reaction->Stop_Reaction Quantify_PGE2 Quantify PGE2 (EIA) Stop_Reaction->Quantify_PGE2 Analyze_Data Calculate % Inhibition and IC50 Quantify_PGE2->Analyze_Data End End Analyze_Data->End

Caption: A generalized workflow for in vitro COX inhibition assays.

PPAR-γ Activation Assay

This protocol describes a cell-based reporter gene assay to measure the activation of PPAR-γ.

Materials:

  • A suitable cell line (e.g., HEK293T, Cos-7)

  • Expression plasmid for human PPAR-γ

  • Reporter plasmid containing a PPAR response element (PPRE) driving a reporter gene (e.g., luciferase)

  • Transfection reagent

  • Cell culture medium and supplements

  • Test compound (this compound) and positive control (e.g., rosiglitazone)

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Seed cells in a multi-well plate.

  • Co-transfect the cells with the PPAR-γ expression plasmid and the PPRE-luciferase reporter plasmid using a suitable transfection reagent. A control plasmid (e.g., expressing Renilla luciferase) can be included for normalization.

  • After an appropriate incubation period (e.g., 24 hours), replace the medium with fresh medium containing various concentrations of the test compound or controls.

  • Incubate for another 16-24 hours.

  • Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol.

  • Normalize the PPRE-luciferase activity to the control reporter activity.

  • Calculate the fold activation relative to the vehicle control and determine the EC50 value.[15][16][17]

NF-κB Activation Assay

This protocol outlines a method to assess the effect of a compound on NF-κB activation, typically by measuring the nuclear translocation of the p65 subunit.

Materials:

  • A suitable cell line that responds to inflammatory stimuli (e.g., RAW 264.7 macrophages, HeLa)

  • Cell culture medium and supplements

  • Inflammatory stimulus (e.g., lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α))

  • Test compound (this compound) and inhibitor control (e.g., BAY 11-7082)

  • Reagents for immunofluorescence staining (primary antibody against NF-κB p65, fluorescently labeled secondary antibody, DAPI for nuclear staining)

  • Fluorescence microscope

Procedure:

  • Seed cells on coverslips in a multi-well plate and allow them to adhere.

  • Pre-treat the cells with various concentrations of the test compound or controls for a defined period (e.g., 1 hour).

  • Stimulate the cells with the inflammatory agent (e.g., LPS or TNF-α) for a specific time (e.g., 30-60 minutes).

  • Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde).

  • Permeabilize the cells (e.g., with 0.1% Triton X-100).

  • Block non-specific antibody binding.

  • Incubate with the primary antibody against NF-κB p65.

  • Wash and incubate with the fluorescently labeled secondary antibody and DAPI.

  • Mount the coverslips on microscope slides.

  • Visualize the cells using a fluorescence microscope and quantify the nuclear translocation of p65.[18]

Conclusion

While direct experimental evidence for the mechanism of action of this compound is not yet abundant in the public domain, a strong theoretical framework can be constructed based on its structural relationship to salicylic acid and 5-aminosalicylic acid. The most probable mechanisms involve the inhibition of prostaglandin synthesis via the COX pathway, modulation of the pro-inflammatory NF-κB signaling cascade, and the activation of the anti-inflammatory nuclear receptor PPAR-γ. The experimental protocols outlined in this guide provide a clear path for the empirical validation of these hypotheses. Further investigation into the specific activities and potencies of this compound across these pathways will be crucial in defining its therapeutic potential and guiding its development as a novel anti-inflammatory agent.

References

5-Ethoxysalicylic Acid: A Technical Guide to Its Prospective Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: An extensive review of scientific and historical databases reveals a significant lack of specific information regarding the formal discovery and detailed history of 5-Ethoxysalicylic acid. The compound is not prominently featured in the historical development of salicylic acid derivatives, unlike its more famous counterparts such as acetylsalicylic acid (aspirin). This guide, therefore, focuses on the most plausible and scientifically grounded methods for its synthesis, derived from established chemical principles for analogous compounds.

Introduction

This compound is a derivative of salicylic acid, characterized by an ethoxy group (-OCH₂CH₃) at the C5 position of the benzene ring. While its specific historical context is obscure, its chemical structure suggests potential applications in areas where other salicylic acid derivatives have been explored, including pharmaceuticals and organic synthesis. This document outlines a prospective synthesis route, based on well-established organic reactions, and provides a theoretical framework for its production and purification for research and development purposes.

Proposed Synthesis: The Kolbe-Schmitt Reaction

The most probable and historically significant route to synthesizing a substituted salicylic acid like this compound is through the Kolbe-Schmitt reaction . This reaction, developed in the 19th century, involves the carboxylation of a phenoxide ion.[1][2][3][4][5] In this proposed synthesis, the starting material would be 4-ethoxyphenol.

The reaction proceeds in several key stages:

  • Formation of the Phenoxide: 4-ethoxyphenol is treated with a strong base, typically sodium hydroxide, to deprotonate the phenolic hydroxyl group, forming sodium 4-ethoxyphenoxide.

  • Carboxylation: The resulting phenoxide is then subjected to high pressure and temperature in the presence of carbon dioxide. The electron-rich phenoxide acts as a nucleophile, attacking the carbon atom of CO₂.

  • Acidification: The reaction mixture is then acidified to protonate the carboxylate group, yielding the final product, this compound.

Physicochemical Properties of the Key Starting Material

A clear understanding of the starting material is crucial for planning the synthesis.

PropertyValueReference
Compound Name 4-Ethoxyphenol[6]
CAS Number 622-62-8[7]
Molecular Formula C₈H₁₀O₂[6]
Molecular Weight 138.16 g/mol [8]
Appearance Beige crystalline powder or chunks[8][9]
Melting Point 64-67 °C[7]
Boiling Point 131 °C (at 9 mmHg)[7]
Solubility Slightly soluble in water; soluble in alcohol and oils.[6][8]

Hypothetical Experimental Protocol

The following protocol is a general guideline for the synthesis of this compound via the Kolbe-Schmitt reaction, based on procedures for similar substituted phenols.[1][2]

Materials:

  • 4-Ethoxyphenol

  • Sodium hydroxide (NaOH)

  • Carbon dioxide (CO₂), high pressure

  • Sulfuric acid (H₂SO₄) or Hydrochloric acid (HCl), concentrated

  • Water, deionized

  • Suitable organic solvent for recrystallization (e.g., ethanol, methanol, or an ethanol/water mixture)[10][11]

  • Activated carbon (for decolorization, if necessary)

Procedure:

  • Preparation of Sodium 4-ethoxyphenoxide:

    • In a high-pressure reactor, dissolve a known quantity of 4-ethoxyphenol in a minimal amount of an appropriate solvent (or perform neat if the phenoxide is stable at reaction temperatures).

    • Add an equimolar amount of sodium hydroxide, and heat gently to form the sodium 4-ethoxyphenoxide salt.

    • Remove any water formed during this neutralization, as the presence of water can decrease the yield.[1]

  • Carboxylation:

    • Seal the reactor and pressurize with carbon dioxide to approximately 100 atm.

    • Heat the mixture to around 125-150 °C. The exact temperature and pressure may need optimization.

    • Maintain these conditions with stirring for several hours to ensure complete carboxylation.

  • Work-up and Isolation:

    • Cool the reactor to room temperature and carefully vent the excess CO₂.

    • Dissolve the solid product in water.

    • Slowly add concentrated sulfuric or hydrochloric acid to the aqueous solution until it is acidic (pH ~2-3), which will precipitate the crude this compound.

  • Purification:

    • Collect the crude product by vacuum filtration and wash with cold water to remove any inorganic salts.

    • Purify the crude this compound by recrystallization.[11] Dissolve the solid in a minimum amount of a hot suitable solvent (e.g., an ethanol/water mixture). If the solution is colored, a small amount of activated carbon can be added.

    • Filter the hot solution to remove insoluble impurities and the activated carbon.

    • Allow the filtrate to cool slowly to room temperature, and then in an ice bath to induce crystallization.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry thoroughly.

Visualizing the Workflow

The following diagram illustrates the proposed experimental workflow for the synthesis of this compound.

Synthesis_Workflow cluster_prep Phenoxide Formation cluster_reaction Carboxylation cluster_workup Work-up & Purification start 4-Ethoxyphenol + NaOH phenoxide Sodium 4-ethoxyphenoxide start->phenoxide co2 High Pressure CO₂ (100 atm, 125-150°C) carboxylate Sodium 5-ethoxysalicylate co2->carboxylate acidification Acidification (H₂SO₄) carboxylate->acidification crude_product Crude this compound acidification->crude_product recrystallization Recrystallization crude_product->recrystallization pure_product Pure this compound recrystallization->pure_product

Proposed synthesis workflow for this compound.

Signaling Pathways and Biological Activity

Due to the lack of specific research on this compound, there is no available information on its biological activity or any associated signaling pathways. Further investigation would be required to determine its pharmacological profile.

Conclusion

While the discovery and history of this compound remain undocumented in readily accessible sources, a plausible and efficient synthesis can be proposed based on the well-established Kolbe-Schmitt reaction. This technical guide provides a foundational protocol for its synthesis from 4-ethoxyphenol, which can serve as a starting point for researchers interested in exploring the properties and potential applications of this compound. The successful synthesis and characterization of this compound would be a valuable contribution to the broader family of salicylic acid derivatives.

References

Potential Therapeutic Applications of 5-Ethoxysalicylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific data specifically investigating the therapeutic applications of 5-Ethoxysalicylic acid is limited in publicly available literature. This guide extrapolates potential applications, mechanisms of action, and experimental protocols based on the well-established pharmacology of salicylic acid and its derivatives. Further research is required to validate these hypotheses.

Introduction

Salicylic acid and its derivatives are a cornerstone of pharmacology, with a rich history in the treatment of pain, inflammation, and fever.[1] These compounds exert their therapeutic effects through various mechanisms, most notably the inhibition of cyclooxygenase (COX) enzymes.[1] Modifications to the core salicylic acid structure, such as the addition of an ethoxy group at the 5-position to form this compound, present an opportunity to modulate the parent molecule's physicochemical properties, potentially enhancing its therapeutic index, altering its pharmacokinetic profile, or refining its target specificity.

This technical guide provides a comprehensive overview of the hypothesized therapeutic potential of this compound. It covers its presumed mechanism of action, potential therapeutic applications, and detailed experimental protocols for its synthesis and biological evaluation.

Physicochemical Properties and Synthesis

The introduction of an ethoxy group is expected to increase the lipophilicity of salicylic acid, which may enhance its ability to cross biological membranes.

Synthesis of this compound

A plausible synthetic route to this compound involves the Williamson ether synthesis, starting from a suitably protected salicylic acid derivative.

Experimental Protocol: Synthesis of this compound

Materials:

  • Methyl 5-hydroxysalicylate

  • Ethyl iodide

  • Potassium carbonate (K₂CO₃)

  • Acetone

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Dichloromethane

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Etherification: In a round-bottom flask, dissolve methyl 5-hydroxysalicylate in acetone. Add an excess of potassium carbonate and ethyl iodide.

  • Reflux the mixture with stirring for 16-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, filter the mixture to remove the potassium carbonate.

  • Evaporate the acetone from the filtrate under reduced pressure to obtain the crude methyl 5-ethoxysalicylate.

  • Purification (Ester): The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

  • Hydrolysis: Dissolve the purified methyl 5-ethoxysalicylate in a mixture of methanol and a 10% aqueous sodium hydroxide solution.

  • Stir the mixture at room temperature for 2-4 hours or until the hydrolysis is complete (monitored by TLC).

  • Acidify the reaction mixture with 1N HCl to a pH of approximately 2, which will precipitate the this compound.

  • Purification (Acid): Collect the precipitate by vacuum filtration, wash with cold water, and dry. The product can be further purified by recrystallization from a suitable solvent system like ethanol/water.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, mass spectrometry, and its melting point determined.

Hypothesized Mechanism of Action

Based on the structure of this compound, its primary mechanism of action is likely the inhibition of cyclooxygenase (COX) enzymes, similar to salicylic acid.[1]

COX Inhibition

COX enzymes are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.[1] By inhibiting COX-1 and COX-2, this compound would reduce the production of these pro-inflammatory mediators.

Modulation of NF-κB Signaling

Salicylic acid has been shown to modulate the NF-κB signaling pathway, a critical regulator of the inflammatory response.[1] It is plausible that this compound could also interfere with this pathway, leading to a downstream reduction in the expression of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.

Diagram: Hypothesized Anti-inflammatory Signaling Pathway of this compound

5-Ethoxysalicylic_acid_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Arachidonic_Acid Arachidonic Acid COX COX-1 / COX-2 Arachidonic_Acid->COX Five_Ethoxysalicylic_Acid This compound Five_Ethoxysalicylic_Acid->COX IKK IKK Five_Ethoxysalicylic_Acid->IKK Prostaglandins Prostaglandins COX->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation IkB IκB IKK->IkB Phosphorylates NFkB_IkB NF-κB-IκB Complex IkB->NFkB_IkB Degradation NFkB NF-κB NFkB_n NF-κB NFkB->NFkB_n Translocation NFkB_IkB->NFkB Releases DNA DNA NFkB_n->DNA Pro_inflammatory_Genes Pro-inflammatory Gene Transcription DNA->Pro_inflammatory_Genes Pro_inflammatory_Genes->Inflammation

Caption: Hypothesized mechanism of this compound.

Potential Therapeutic Applications

Given its structural similarity to salicylic acid, this compound is anticipated to have potential applications in the treatment of inflammatory conditions.

  • Anti-inflammatory: For conditions such as rheumatoid arthritis and osteoarthritis.

  • Analgesic: For the relief of mild to moderate pain.

  • Antipyretic: For reducing fever.

  • Dermatological Applications: Potentially in the treatment of skin conditions characterized by inflammation and hyperkeratosis, such as psoriasis and acne.

Preclinical Evaluation

To validate the therapeutic potential of this compound, a series of preclinical in vitro and in vivo studies are necessary.

In Vitro Anti-inflammatory Assay

Experimental Protocol: In Vitro Evaluation of Anti-inflammatory Activity

Cell Line: RAW 264.7 murine macrophages.

Procedure:

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

  • Treatment: Seed the cells in 96-well plates. Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulation: Induce an inflammatory response by adding lipopolysaccharide (LPS) to the wells.

  • Incubation: Incubate the plates for 24 hours.

  • Nitric Oxide (NO) Measurement: Determine the concentration of nitrite, a stable metabolite of NO, in the culture supernatant using the Griess reagent.

  • Cytokine Measurement: Quantify the levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in the supernatant using ELISA kits.

  • Cell Viability: Assess the cytotoxicity of this compound using an MTT assay.

  • Data Analysis: Calculate the IC₅₀ value, which is the concentration of the compound that causes 50% inhibition of the inflammatory mediator production.[2][3]

Diagram: Experimental Workflow for Synthesis and Biological Evaluation

Experimental_Workflow Start Start: 5-Hydroxysalicylic acid derivative Synthesis Chemical Synthesis (Williamson Ether Synthesis) Start->Synthesis Purification Purification (Chromatography, Recrystallization) Synthesis->Purification Characterization Structural Characterization (NMR, MS, MP) Purification->Characterization InVitro In Vitro Biological Evaluation (RAW 264.7 Macrophages) Characterization->InVitro LPS_Stimulation LPS Stimulation InVitro->LPS_Stimulation Data_Collection Data Collection (Griess, ELISA, MTT) LPS_Stimulation->Data_Collection IC50 IC50 Determination Data_Collection->IC50 InVivo In Vivo Studies (e.g., Carrageenan-induced paw edema) IC50->InVivo Promising Results End Lead Compound Optimization InVivo->End

References

An In-Depth Technical Guide to 5-Ethoxysalicylic Acid Derivatives and Their Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-Ethoxysalicylic acid and its derivatives, focusing on their synthesis, physicochemical properties, and potential biological activities. While specific research on this compound is limited, this document extrapolates from the well-established characteristics of related salicylic acid derivatives to provide a foundational understanding for researchers and professionals in drug development.

Introduction to Salicylic Acid Derivatives

Salicylic acid and its derivatives are a cornerstone of medicinal chemistry, with acetylsalicylic acid (aspirin) being one of the most widely used drugs globally.[1] These compounds exhibit a broad spectrum of biological activities, including anti-inflammatory, analgesic, antipyretic, antimicrobial, and anticancer properties.[1][2] The therapeutic effects of many salicylic acid derivatives are attributed to their ability to inhibit cyclooxygenase (COX) enzymes and modulate inflammatory signaling pathways such as the nuclear factor-kappaB (NF-κB) pathway.[3][4][5] Modifications to the core salicylic acid structure, such as substitution at the 5-position, can significantly influence the compound's potency and pharmacological profile.[3]

Physicochemical Properties

Table 1: Predicted Physicochemical Properties of this compound and Comparison with Related Compounds

PropertyThis compound (Predicted)Ethyl Salicylate[6][8]5-Nitrosalicylic Acid[7]
Molecular Formula C₉H₁₀O₄C₉H₁₀O₃C₇H₅NO₅
Molecular Weight 182.17 g/mol 166.17 g/mol 183.12 g/mol
Appearance Crystalline solidColorless to pale yellow liquidYellowish solid
Melting Point (°C) ~150-1601.3228-230
Boiling Point (°C) >300232 - 235Decomposes
Solubility Sparingly soluble in water; soluble in organic solventsSlightly soluble in water; soluble in ethanol, etherSlightly soluble in water
pKa ~3.0 (carboxylic acid), ~10.0 (phenol)Not available1.7 (carboxylic acid), 10.3 (phenol)
LogP ~2.52.951.6

Synthesis of this compound Derivatives

A plausible synthetic route to this compound would involve the Williamson ether synthesis, starting from a suitably protected 5-hydroxysalicylic acid derivative. A general experimental protocol is outlined below.

Experimental Protocol: Synthesis of this compound

  • Protection of the Carboxylic Acid: 5-Hydroxysalicylic acid is first protected, for example, as its methyl ester, by reacting it with methanol in the presence of an acid catalyst (e.g., sulfuric acid).

  • Williamson Ether Synthesis: The resulting methyl 5-hydroxysalicylate is then treated with an ethylating agent, such as ethyl iodide or diethyl sulfate, in the presence of a base (e.g., potassium carbonate) in a polar aprotic solvent like acetone or DMF. The reaction mixture is typically heated to drive the reaction to completion.

  • Deprotection: The methyl ester protecting group is removed by hydrolysis under basic conditions (e.g., using sodium hydroxide), followed by acidification to yield this compound.

  • Purification: The final product can be purified by recrystallization from a suitable solvent system, such as ethanol/water.

  • Characterization: The structure and purity of the synthesized compound would be confirmed using standard analytical techniques, including ¹H NMR, ¹³C NMR, mass spectrometry, and infrared spectroscopy.

Biological Properties and Potential Applications

Based on the known activities of other salicylic acid derivatives, this compound and its derivatives are anticipated to possess a range of biological properties.

Table 2: Potential Biological Activities of this compound Derivatives

ActivityPredicted EfficacyPotential ApplicationSupporting Evidence from Related Compounds
Anti-inflammatory Moderate to HighTreatment of inflammatory conditions like arthritis and inflammatory bowel disease.5-Aminosalicylic acid is a known anti-inflammatory agent.[11][12] Modification at the 5-position can enhance anti-inflammatory activity.[3]
Analgesic ModerateRelief of mild to moderate pain.Salicylates are well-known for their pain-relieving properties.[5]
Antioxidant Moderate to HighProtection against oxidative stress-related diseases.Salicylate derivatives, particularly those with electron-donating groups, can act as radical scavengers.[13][14]
Antimicrobial ModerateTopical treatment of bacterial and fungal infections.Salicylic acid and its esters exhibit antimicrobial properties.[1][4]
Anticancer PossibleAdjuvant therapy in certain cancers.Some salicylic acid derivatives have shown anticancer activity.[1]

Mechanism of Action and Signaling Pathways

The primary mechanism of action for salicylic acid derivatives involves the inhibition of COX enzymes, which are key to the synthesis of prostaglandins, important mediators of inflammation and pain.[5] Furthermore, salicylates are known to modulate the NF-κB signaling pathway, a crucial regulator of the inflammatory response.[3][4]

The ethoxy group at the 5-position of the salicylic acid ring is an electron-donating group, which may influence the compound's antioxidant properties and its interaction with biological targets. It is hypothesized that this compound would exert its anti-inflammatory effects through a similar mechanism to other salicylates, as depicted in the signaling pathway diagram below.

G Hypothesized NF-κB Signaling Pathway Inhibition by this compound ProInflammatory_Stimuli Pro-inflammatory Stimuli (e.g., LPS, TNF-α) IKK_Complex IKK Complex ProInflammatory_Stimuli->IKK_Complex Activates IkB_alpha IκBα IKK_Complex->IkB_alpha Phosphorylates NF_kB_IkB_alpha NF-κB-IκBα Complex (Inactive) IkB_alpha->NF_kB_IkB_alpha Phosphorylated_IkB_alpha Phosphorylated IκBα IkB_alpha->Phosphorylated_IkB_alpha NF_kB NF-κB (p65/p50) NF_kB->NF_kB_IkB_alpha Ubiquitination_Degradation Ubiquitination and Proteasomal Degradation Phosphorylated_IkB_alpha->Ubiquitination_Degradation Active_NF_kB Active NF-κB Ubiquitination_Degradation->Active_NF_kB Releases Nucleus Nucleus Active_NF_kB->Nucleus Translocates to Gene_Expression Pro-inflammatory Gene Expression (e.g., COX-2, iNOS, Cytokines) Nucleus->Gene_Expression Induces Ethoxysalicylic_Acid This compound Ethoxysalicylic_Acid->IKK_Complex Inhibits

Caption: Hypothesized inhibition of the NF-κB signaling pathway by this compound.

Experimental Workflows

The evaluation of this compound derivatives would involve a series of in vitro and in vivo experiments to determine their biological activity and safety profile. A general workflow for assessing the anti-inflammatory and cytotoxic effects is presented below.

G General Experimental Workflow for Biological Evaluation Synthesis Synthesis and Purification of This compound Derivative Characterization Physicochemical Characterization (NMR, MS, Purity) Synthesis->Characterization In_Vitro_Assays In Vitro Assays Characterization->In_Vitro_Assays Cytotoxicity Cytotoxicity Assay (e.g., MTT Assay on Cell Lines) In_Vitro_Assays->Cytotoxicity Anti_inflammatory Anti-inflammatory Assay (e.g., LPS-stimulated Macrophages) In_Vitro_Assays->Anti_inflammatory COX_Inhibition COX Enzyme Inhibition Assay In_Vitro_Assays->COX_Inhibition Data_Analysis Data Analysis and Lead Compound Selection Cytotoxicity->Data_Analysis Anti_inflammatory->Data_Analysis COX_Inhibition->Data_Analysis In_Vivo_Studies In Vivo Studies (e.g., Animal Models of Inflammation) Data_Analysis->In_Vivo_Studies Pharmacokinetics Pharmacokinetics (ADME) In_Vivo_Studies->Pharmacokinetics Efficacy Efficacy Studies In_Vivo_Studies->Efficacy Toxicology Toxicology Studies In_Vivo_Studies->Toxicology Conclusion Conclusion and Further Development Pharmacokinetics->Conclusion Efficacy->Conclusion Toxicology->Conclusion

Caption: A typical workflow for the preclinical evaluation of novel this compound derivatives.

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.[4]

  • Cell Seeding: Plate cells (e.g., HeLa, RAW 264.7) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivative and incubate for 24-48 hours. Include a vehicle control and a positive control (e.g., doxorubicin).

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Conclusion

While this compound itself is not extensively studied, the wealth of information on related salicylic acid derivatives provides a strong foundation for predicting its properties and potential therapeutic applications. The addition of an ethoxy group at the 5-position is likely to modulate the physicochemical and biological properties of the parent salicylic acid molecule, potentially leading to enhanced efficacy or a more favorable safety profile. This technical guide serves as a starting point for researchers interested in exploring the therapeutic potential of this and other novel salicylic acid derivatives. Further experimental validation is necessary to confirm the hypotheses presented herein.

References

Solubility of 5-Ethoxysalicylic acid in different solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility of 5-Ethoxysalicylic acid, a key intermediate in pharmaceutical synthesis. Due to the limited availability of direct quantitative solubility data for this compound in public literature, this document focuses on providing a qualitative solubility profile based on the known characteristics of its parent compound, salicylic acid, and related salicylate esters. Furthermore, this guide details standardized experimental protocols for determining the solubility of compounds like this compound, ensuring a robust methodological foundation for researchers. Visual representations of experimental workflows and the chemical principles governing solubility are also provided to facilitate a deeper understanding.

Introduction to this compound

This compound is a derivative of salicylic acid, featuring an ethoxy group at the 5-position of the benzene ring. This structural modification influences its physicochemical properties, including its solubility in various solvents. An understanding of its solubility is critical for a range of applications, including reaction chemistry, purification, formulation development, and assessing its potential bioavailability.

Estimated Solubility Profile

While specific quantitative solubility data for this compound is not widely available in published literature, an estimated solubility profile can be inferred from the behavior of salicylic acid and ethyl salicylate. The presence of the polar carboxylic acid and hydroxyl groups, combined with the largely non-polar benzene ring and the moderately polar ethoxy group, suggests an amphiphilic nature.

Table 1: Estimated Qualitative Solubility of this compound in Various Solvents

Solvent ClassRepresentative SolventsEstimated SolubilityRationale
Polar Protic WaterSparingly SolubleThe carboxylic acid and hydroxyl groups can form hydrogen bonds with water, but the overall hydrophobicity of the molecule, increased by the ethoxy group, limits solubility.
Alcohols (e.g., Ethanol, Methanol)Soluble to Freely SolubleThe alkyl chain of the alcohol can interact with the non-polar parts of the molecule, while the hydroxyl group can hydrogen bond with the carboxylic acid and hydroxyl groups of this compound.
Polar Aprotic Acetone, Dimethyl Sulfoxide (DMSO)Soluble to Freely SolubleThese solvents can act as hydrogen bond acceptors and have dipole-dipole interactions with the polar functional groups of this compound.
Non-Polar Hexane, TolueneSlightly Soluble to InsolubleThe significant polarity from the carboxylic acid and hydroxyl groups will limit solubility in non-polar solvents.
Ethers Diethyl EtherModerately SolubleDiethyl ether has a slight polarity and can act as a hydrogen bond acceptor, allowing for some interaction with the solute.

Experimental Protocols for Solubility Determination

To obtain precise quantitative solubility data for this compound, established experimental protocols should be followed. The two most common methods are the Shake-Flask Method for determining equilibrium solubility and UV-Vis Spectroscopy for rapid concentration measurement.

Equilibrium Solubility Determination by Shake-Flask Method

This method is considered the gold standard for determining the thermodynamic equilibrium solubility of a compound.

Methodology:

  • Preparation of a Saturated Solution:

    • Add an excess amount of this compound to a series of vials containing a known volume of the selected solvent.

    • Seal the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker bath (e.g., 25 °C and 37 °C) to facilitate the dissolution process and reach equilibrium.

    • Agitate the samples for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached. The presence of undissolved solid is necessary to confirm saturation.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed for a sufficient time to allow the excess solid to settle.

    • Carefully withdraw a clear aliquot of the supernatant using a syringe fitted with a filter (e.g., 0.45 µm PTFE or PVDF) to remove any undissolved particles.

  • Analysis:

    • Quantify the concentration of this compound in the filtered solution using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.

    • Express the solubility in terms of mass/volume (e.g., mg/mL) or molarity (mol/L).

Concentration Determination by UV-Vis Spectroscopy

For compounds with a chromophore, such as this compound, UV-Vis spectroscopy provides a rapid and effective means of determining concentration.

Methodology:

  • Determination of Maximum Absorbance (λmax):

    • Prepare a dilute, known concentration solution of this compound in the solvent of interest.

    • Scan the solution using a UV-Vis spectrophotometer over a relevant wavelength range (e.g., 200-400 nm) to identify the wavelength of maximum absorbance (λmax).

  • Preparation of a Calibration Curve:

    • Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

    • Measure the absorbance of each standard solution at the predetermined λmax.

    • Plot a graph of absorbance versus concentration to generate a calibration curve. The relationship should be linear and adhere to the Beer-Lambert Law.

  • Analysis of the Saturated Solution:

    • Take the filtered supernatant obtained from the shake-flask method and dilute it with a known volume of the solvent to ensure the absorbance falls within the linear range of the calibration curve.

    • Measure the absorbance of the diluted sample at λmax.

  • Calculation of Solubility:

    • Use the equation of the line from the calibration curve to determine the concentration of the diluted sample.

    • Calculate the concentration of the original, undiluted saturated solution by applying the dilution factor.

Visualizing Methodologies and Principles

To further clarify the experimental process and the underlying chemical principles, the following diagrams are provided.

Solubility_Determination_Workflow cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep Add excess this compound to solvent seal Seal vials prep->seal agitate Agitate at constant temperature (e.g., 24-72 hours) seal->agitate settle Allow excess solid to settle agitate->settle filter Filter supernatant (e.g., 0.45 µm) settle->filter quantify Quantify concentration (e.g., HPLC, UV-Vis) filter->quantify Solubility_Factors cluster_solute This compound cluster_solvent Solvent Type solute 5-Ethoxysalicylic Acid polar_groups Polar Groups (-COOH, -OH) solute->polar_groups has nonpolar_groups Non-Polar Groups (Benzene Ring, Ethoxy Chain) solute->nonpolar_groups has polar_solvent Polar Solvents (e.g., Water, Ethanol) polar_groups->polar_solvent Favors interaction with nonpolar_solvent Non-Polar Solvents (e.g., Hexane) polar_groups->nonpolar_solvent Disfavors interaction with nonpolar_groups->polar_solvent Disfavors interaction with nonpolar_groups->nonpolar_solvent Favors interaction with

Methodological & Application

Quantitative Analysis of 5-Ethoxysalicylic Acid: A Detailed Guide to Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

5-Ethoxysalicylic acid is a salicylic acid derivative with potential applications in pharmaceuticals and other chemical industries. Accurate and precise quantification of this compound is crucial for quality control, formulation development, and research purposes. This document provides detailed application notes and protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography (HPLC), Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), and UV-Vis Spectrophotometry. The presented methods are based on established analytical principles for salicylic acid and its derivatives and are intended to serve as a comprehensive guide for researchers, scientists, and drug development professionals.

High-Performance Liquid Chromatography (HPLC)

HPLC is a robust and widely used technique for the separation and quantification of non-volatile and thermally labile compounds. A reversed-phase HPLC method with UV detection is a suitable approach for the determination of this compound in various matrices.

Quantitative Data Summary

The following table summarizes the expected performance characteristics of the proposed HPLC method for the quantification of this compound.

ParameterExpected Value
Linearity (R²)> 0.999
Range1 - 100 µg/mL
Limit of Detection (LOD)~0.1 µg/mL
Limit of Quantification (LOQ)~0.3 µg/mL
Accuracy (% Recovery)98.0% - 102.0%
Precision (% RSD)< 2.0%
Retention Time~5-7 minutes
Experimental Protocol

1. Instrumentation:

  • A liquid chromatograph equipped with a UV detector.

  • Data acquisition and processing software.

2. Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A filtered and degassed mixture of 0.1% formic acid in water (Solvent A) and acetonitrile (Solvent B) in a ratio of 50:50 (v/v).[1]

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

  • Detection: UV detection at approximately 238 nm and 303 nm.

3. Preparation of Solutions:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve it in 100 mL of the mobile phase.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation: Dissolve a known quantity of the sample containing this compound in the mobile phase, filter through a 0.45 µm syringe filter, and dilute if necessary to fall within the calibration range.

4. Analysis:

  • Inject the calibration standards and sample solutions into the HPLC system.

  • Construct a calibration curve by plotting the peak area of this compound against its concentration.

  • Determine the concentration of this compound in the sample solution from the calibration curve.

HPLC_Workflow cluster_prep Solution Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Prepare Mobile Phase E Equilibrate HPLC System A->E B Prepare Standard Stock Solution C Prepare Calibration Standards B->C F Inject Standards & Samples C->F D Prepare Sample Solution D->F E->F G Acquire Chromatographic Data F->G H Integrate Peak Areas G->H I Construct Calibration Curve H->I J Quantify Sample Concentration I->J

HPLC Analysis Workflow for this compound.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For highly sensitive and selective quantification, particularly in complex matrices such as biological fluids, LC-MS/MS is the method of choice. This technique combines the separation power of liquid chromatography with the specific detection capabilities of tandem mass spectrometry.

Quantitative Data Summary

The following table outlines the anticipated performance of the proposed LC-MS/MS method.

ParameterExpected Value
Linearity (R²)> 0.995
Range0.1 - 100 ng/mL
Limit of Detection (LOD)~0.02 ng/mL
Limit of Quantification (LOQ)~0.1 ng/mL
Accuracy (% Recovery)95.0% - 105.0%
Precision (% RSD)< 5.0%
Experimental Protocol

1. Instrumentation:

  • A liquid chromatograph coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Data acquisition and analysis software.

2. LC Conditions:

  • Column: C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase: A gradient elution using 0.1% formic acid in water (Solvent A) and acetonitrile (Solvent B).

    • Gradient Program: Start with 95% A, linearly decrease to 5% A over 3 minutes, hold for 1 minute, and then return to initial conditions for re-equilibration.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.

3. MS/MS Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

  • Precursor Ion (m/z): 181.05 (for [M-H]⁻ of this compound).

  • Product Ions (m/z): Proposed transitions: 137.0 and 109.0 (requires experimental confirmation).

  • Ion Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity.

4. Preparation of Solutions:

  • Standard Stock Solution (100 µg/mL): Prepare in methanol.

  • Working Standards: Serially dilute the stock solution with 50% methanol in water to prepare calibration standards and quality control samples.

  • Sample Preparation (e.g., Plasma):

    • To 100 µL of plasma, add an internal standard (e.g., a deuterated analog or a structurally similar compound).

    • Perform protein precipitation by adding 300 µL of cold acetonitrile.

    • Vortex and centrifuge at high speed (e.g., 10,000 x g) for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

5. Analysis:

  • Inject the prepared standards and samples into the LC-MS/MS system.

  • Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration.

  • Quantify this compound in the samples using the calibration curve.

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing A Aliquot Plasma Sample B Add Internal Standard A->B C Protein Precipitation B->C D Centrifugation C->D E Evaporation & Reconstitution D->E F Inject into LC-MS/MS E->F G Chromatographic Separation F->G H Mass Spectrometric Detection (MRM) G->H I Peak Integration H->I J Generate Calibration Curve I->J K Calculate Concentration J->K

LC-MS/MS Analysis Workflow.

UV-Vis Spectrophotometry

UV-Vis spectrophotometry offers a simple and cost-effective method for the quantification of this compound, particularly in bulk drug and simple formulations. This method can be based on the intrinsic UV absorbance of the molecule or by forming a colored complex.

Quantitative Data Summary

The following table provides the expected validation parameters for a UV-Vis spectrophotometric method.

ParameterExpected Value
Linearity (R²)> 0.998
Range5 - 50 µg/mL
Limit of Detection (LOD)~0.5 µg/mL
Limit of Quantification (LOQ)~1.5 µg/mL
Accuracy (% Recovery)97.0% - 103.0%
Precision (% RSD)< 3.0%
Wavelength of Maximum Absorbance (λmax)~305 nm
Experimental Protocol

1. Instrumentation:

  • A double-beam UV-Vis spectrophotometer.

  • Matched quartz cuvettes (1 cm path length).

2. Method A: Direct UV Measurement

  • Solvent: Methanol or a suitable buffer.

  • Procedure:

    • Scan a solution of this compound (e.g., 10 µg/mL) from 200 to 400 nm to determine the wavelength of maximum absorbance (λmax).

    • Prepare a series of standard solutions of this compound in the chosen solvent.

    • Measure the absorbance of the standard solutions and the sample solution at the λmax against a solvent blank.

    • Construct a calibration curve of absorbance versus concentration to determine the concentration of the analyte in the sample.

3. Method B: Colorimetric Method with Ferric Chloride

Salicylic acid and its derivatives form a colored complex with ferric (Fe³⁺) ions.[2] This reaction can be used for colorimetric quantification.

  • Reagents:

    • Standard solutions of this compound.

    • 0.1% (w/v) Ferric Chloride (FeCl₃) solution in 0.1 M HCl.

  • Procedure:

    • To a series of volumetric flasks, add aliquots of the standard this compound solutions.

    • Add a fixed volume of the ferric chloride solution to each flask and dilute to the mark with water or a suitable buffer.

    • Allow the color to develop for a specified time (e.g., 10 minutes).

    • Measure the absorbance of the resulting violet-colored complex at the λmax (to be determined experimentally, expected around 530 nm) against a reagent blank.

    • Prepare a sample solution in the same manner.

    • Plot a calibration curve and determine the sample concentration.

UVVis_Logical_Relationship A This compound Solution B UV-Vis Spectrophotometer A->B C Absorbance Measurement at λmax B->C E Calibration Curve (Absorbance vs. Concentration) C->E from Standards F Quantification of Unknown Sample C->F from Sample D Standard Solutions D->B E->F

Logical Relationship in UV-Vis Spectrophotometric Analysis.

The choice of the analytical method for the quantification of this compound depends on the specific requirements of the analysis, including the nature of the sample matrix, the required sensitivity, and the available instrumentation. The HPLC method is suitable for routine quality control, while the LC-MS/MS method provides the highest sensitivity and selectivity for complex samples. UV-Vis spectrophotometry offers a simple and economical alternative for the analysis of bulk material and simple formulations. The provided protocols and performance characteristics serve as a starting point for method development and validation in your laboratory.

References

Application Notes and Protocols for HPLC Analysis of 5-Ethoxysalicylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed application note and protocol for the quantitative analysis of 5-Ethoxysalicylic acid using High-Performance Liquid Chromatography (HPLC). The provided method is a comprehensive starting point for method development and validation, based on established principles for the analysis of related salicylic acid derivatives.

Introduction

This compound is a derivative of salicylic acid. Accurate and reliable quantification of this compound is crucial for quality control in pharmaceutical formulations, impurity profiling, and various research applications. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used technique for the analysis of aromatic acids due to its specificity, sensitivity, and robustness. This application note outlines a reverse-phase HPLC method suitable for the determination of this compound.

Experimental Protocols

Instrumentation and Materials
  • Instrumentation: A standard High-Performance Liquid Chromatography (HPLC) system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

  • Chemicals and Reagents:

    • This compound reference standard (purity ≥98%)

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Water (HPLC grade or ultrapure)

    • Phosphoric acid (analytical grade) or Formic acid (analytical grade)

Chromatographic Conditions

The following table summarizes the recommended HPLC conditions for the analysis of this compound. These parameters are based on common methods for salicylic acid and its derivatives and should be optimized for specific applications.

ParameterRecommended Condition
Stationary Phase (Column) C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase Acetonitrile and Water with 0.1% Phosphoric Acid (v/v)
Mobile Phase Composition A starting gradient of 40:60 (v/v) Acetonitrile:Water is recommended. This can be optimized based on the retention time of the analyte.
Flow Rate 1.0 mL/min
Injection Volume 10 - 20 µL
Column Temperature 30°C
Detection Wavelength UV at approximately 230 nm or 270 nm. A UV scan of the analyte is recommended to determine the optimal wavelength.[1]
Run Time Approximately 10-15 minutes, adjustable as needed.
Preparation of Solutions
  • Mobile Phase Preparation:

    • To prepare the aqueous portion, add 1.0 mL of phosphoric acid to 1 L of HPLC grade water and mix thoroughly.

    • The mobile phase is prepared by mixing the appropriate volumes of the acidified water and acetonitrile. For example, for a 40:60 (v/v) composition, mix 400 mL of acetonitrile with 600 mL of acidified water.

    • Degas the mobile phase before use to prevent pump cavitation and baseline noise.

  • Standard Stock Solution (e.g., 1000 µg/mL):

    • Accurately weigh approximately 100 mg of the this compound reference standard.

    • Transfer the standard to a 100 mL volumetric flask.

    • Dissolve the standard in a small amount of methanol or acetonitrile and then dilute to the mark with the mobile phase.

  • Working Standard Solutions:

    • Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve a concentration range that brackets the expected sample concentration (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

    • These solutions will be used to construct a calibration curve.

  • Sample Preparation:

    • The sample preparation will depend on the matrix. For a solid sample, accurately weigh a known amount of the sample and dissolve it in a suitable solvent (e.g., methanol, acetonitrile, or the mobile phase).

    • The solution may need to be filtered through a 0.45 µm syringe filter to remove any particulate matter before injection into the HPLC system.

    • Ensure the final concentration of the analyte in the sample solution falls within the range of the calibration curve.

Data Presentation

Quantitative data should be organized for clarity and easy comparison. The following tables provide a template for presenting calibration and sample analysis data.

Table 1: Calibration Curve Data

Concentration (µg/mL)Peak Area (arbitrary units)
1
5
10
25
50
100
Correlation Coefficient (r²)

Table 2: Sample Analysis Results

Sample IDPeak Area (arbitrary units)Calculated Concentration (µg/mL)
Sample 1
Sample 2
Sample 3

Method Validation Parameters

For use in a regulated environment, the analytical method should be validated according to ICH guidelines. Key validation parameters include:

ParameterDescription
Specificity The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
Linearity The ability of the method to elicit test results that are directly proportional to the concentration of the analyte.
Range The interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
Accuracy The closeness of the test results obtained by the method to the true value.
Precision The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Robustness A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the HPLC analysis of this compound.

HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep_mobile Mobile Phase Preparation hplc_system HPLC System (Pump, Autosampler, Column, Detector) prep_mobile->hplc_system prep_std Standard Solution Preparation injection Injection prep_std->injection prep_sample Sample Preparation prep_sample->injection separation Chromatographic Separation hplc_system->separation Mobile Phase Flow injection->separation detection UV Detection separation->detection chromatogram Chromatogram Generation detection->chromatogram integration Peak Integration chromatogram->integration quantification Quantification (Calibration Curve) integration->quantification report Final Report quantification->report

Caption: Workflow for HPLC analysis of this compound.

This application note provides a robust starting point for the development of an HPLC method for the analysis of this compound. For any specific application, optimization and validation of the method are essential to ensure accurate and reliable results.

References

Application Note: Quantitative Analysis of 5-Ethoxysalicylic Acid by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed methodology for the quantitative analysis of 5-Ethoxysalicylic acid using Gas Chromatography-Mass Spectrometry (GC-MS). While specific literature for this compound is not abundant, this protocol is robustly developed from established methods for salicylic acid and its other derivatives.[1][2][3] The method involves sample extraction, chemical derivatization to enhance volatility, and subsequent analysis by GC-MS. This approach is suitable for pharmacokinetic studies, quality control in pharmaceutical formulations, and drug metabolism research.[2]

Introduction

This compound is a derivative of salicylic acid. For accurate and sensitive quantification in various matrices, Gas Chromatography coupled with Mass Spectrometry (GC-MS) offers a powerful and reliable analytical solution.[2][4] Due to the presence of a polar carboxylic acid and a phenolic hydroxyl group, this compound has low volatility, making direct GC analysis challenging. Therefore, a derivatization step is essential to convert the analyte into a more volatile and thermally stable form suitable for gas chromatography.[2] The most common and effective method is silylation, which replaces the active hydrogens on the carboxyl and hydroxyl groups with trimethylsilyl (TMS) groups.

This application note details the entire workflow, from sample preparation and derivatization to the optimized GC-MS instrument parameters for the analysis of this compound.

Experimental Protocols

Sample Preparation from Biological Matrices (e.g., Plasma)

This protocol outlines a liquid-liquid extraction (LLE) procedure for isolating this compound from a plasma sample.

Materials:

  • Plasma sample

  • Internal Standard (IS) solution (e.g., Deuterated this compound or a structurally similar compound)

  • Methanol

  • Chloroform or Dichloromethane[2][3]

  • 3 M HCl

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • Pipette 500 µL of the plasma sample into a clean centrifuge tube.

  • Add a known amount of the internal standard solution to the sample.

  • Acidify the sample by adding 3 M HCl to adjust the pH to approximately 2. This protonates the carboxylic acid group, enhancing its extraction into an organic solvent.[2][5]

  • Add 2 mL of the extraction solvent (e.g., chloroform).

  • Vortex the mixture vigorously for 2 minutes to ensure thorough mixing.

  • Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous layers.

  • Carefully transfer the upper organic layer to a clean glass tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C. The dried extract is now ready for derivatization.

Derivatization

This protocol describes the silylation of the extracted analyte to form its volatile TMS-ether-ester derivative.

Materials:

  • Dried sample extract

  • N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)[1][2]

  • Pyridine or Acetonitrile (reaction solvent)

  • Heating block or oven

  • GC vials with inserts

Procedure:

  • To the dried sample extract, add 100 µL of BSTFA with 1% TMCS and 50 µL of pyridine.[2]

  • Seal the vial tightly and vortex briefly.

  • Heat the mixture at 60-70°C for 60 minutes to ensure complete derivatization.[1][2]

  • Cool the vial to room temperature.

  • The sample is now ready for injection into the GC-MS system.

GC-MS Instrumentation and Parameters

The following parameters are recommended as a starting point and should be optimized for the specific instrumentation used.

Parameter Setting Reference
Gas Chromatograph Agilent 7890 GC or equivalent[6]
Capillary Column HP-5MS (5% Phenyl Methyl Siloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness[7][8]
Carrier Gas Helium at a constant flow rate of 1.0 mL/min[6][7]
Inlet Temperature 250°C[6][7]
Injection Volume 1 µL[6]
Injection Mode Split (e.g., 40:1 ratio)[6]
Oven Program Initial 50°C, hold for 2 min; ramp at 20°C/min to 280°C, hold for 10 min.[8]
Mass Spectrometer Agilent 5975 MSD or equivalent[6]
Transfer Line Temp. 285°C[6]
Ionization Mode Electron Impact (EI)[6][8]
Ionization Energy 70 eV[6][8]
Ion Source Temp. 230°C[6][9]
Quadrupole Temp. 150°C[6][9]
Acquisition Mode Selected Ion Monitoring (SIM) for quantification; Full Scan (m/z 40-650) for confirmation.[1][6]

Data Presentation

Quantitative analysis should be performed in SIM mode by monitoring characteristic ions of the derivatized analyte and the internal standard.[1] The following table presents hypothetical but expected quantitative data for the di-TMS derivative of this compound.

Parameter Hypothetical Value / Information
Analyte di-TMS-5-Ethoxysalicylic acid
Molecular Formula C₁₅H₂₆O₄Si₂
Molecular Weight 342.5 g/mol
Retention Time (RT) Dependent on the exact GC method, but expected to be unique and consistent.
Quantification Ion (m/z) 327 ([M-15]⁺, loss of CH₃)
Qualifier Ions (m/z) 342 (M⁺), 283 ([M-59]⁺), 223
Linearity (R²) > 0.995
Accuracy 90% - 110%
Precision (CV%) < 15%
Limit of Quantification (LOQ) ~10-50 ng/mL (dependent on matrix and instrument sensitivity)

Visualizations

The following diagrams illustrate the experimental workflow and the logical arrangement of the analytical instrumentation.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Matrix (e.g., Plasma) Extraction Liquid-Liquid Extraction Sample->Extraction Derivatization Derivatization with BSTFA + 1% TMCS Extraction->Derivatization Injection Sample Injection Derivatization->Injection Separation GC Separation (Capillary Column) Injection->Separation Detection MS Detection (EI, SIM/Scan) Separation->Detection Acquisition Data Acquisition Detection->Acquisition Quantification Quantification & Reporting Acquisition->Quantification

Caption: Experimental workflow for the GC-MS analysis of this compound.

GCMS_System GC Gas Chromatograph (GC) Injector GC Column MS Mass Spectrometer (MS) Ion Source Mass Analyzer Detector GC:col->MS:src Elution Data Data System System Control Data Processing MS:det->Data:proc Signal Data:sys->GC Control Data:sys->MS Control

Caption: Logical relationship of components in a GC-MS system.

References

Application Notes and Protocols: Purification of 5-Ethoxysalicylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Ethoxysalicylic acid is a derivative of salicylic acid, a key compound in pharmaceuticals and organic synthesis. As with any high-purity chemical, effective purification is critical to ensure the quality, safety, and efficacy of the final product. This document provides a detailed protocol for the purification of this compound, primarily focusing on the widely applicable and effective method of recrystallization. While specific literature on the purification of this compound is not abundant, the principles outlined here are based on established methods for similar aromatic carboxylic acids, such as salicylic acid.

Data Presentation

The selection of an appropriate solvent is the most critical step in the recrystallization process. An ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature, while impurities should either be insoluble or highly soluble at all temperatures.[1][2] The following table summarizes potential solvents for the recrystallization of this compound based on the properties of similar phenolic acids.

SolventBoiling Point (°C)Properties and Considerations
Water 100A good choice for polar compounds. Salicylic acid is often recrystallized from hot water.[1] Given the ethoxy group, solubility might be lower than salicylic acid, potentially making it a suitable solvent.
Ethanol 78Generally a good solvent for organic acids. A mixed solvent system with water (ethanol/water) is often effective.[3]
Acetone 56A strong solvent, may dissolve the compound too well at room temperature unless used in a mixed solvent system.
Ethyl Acetate 77A moderately polar solvent, often used for recrystallization of various organic compounds.
Toluene 111A non-polar solvent, less likely to be effective for a polar compound like this compound unless impurities are non-polar.
Hexane 69A non-polar solvent, likely to be a poor solvent for the target compound but could be used as an anti-solvent.

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol outlines the general steps for purifying solid this compound by recrystallization. The choice of solvent should be determined by preliminary small-scale solubility tests.

Materials:

  • Crude this compound

  • Selected recrystallization solvent (e.g., Ethanol/Water mixture)

  • Activated Carbon (optional, for colored impurities)

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Buchner funnel and flask

  • Filter paper

  • Glass stirring rod

  • Ice bath

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent (e.g., ethanol) to dissolve the solid completely with heating and stirring.[1][3]

  • Decolorization (Optional): If the solution is colored, it may indicate the presence of colored impurities. Add a small amount of activated carbon to the hot solution and boil for a few minutes.[1]

  • Hot Filtration: If activated carbon was used or if there are insoluble impurities, perform a hot gravity filtration to remove them. It is crucial to keep the solution and filtration apparatus hot to prevent premature crystallization of the product.

  • Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once the solution has reached room temperature, it can be placed in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature below the melting point of this compound.

Potential Impurities:

Common impurities in salicylic acid synthesis, which could be analogous for this compound, include unreacted starting materials (e.g., 4-ethoxyphenol) and by-products from side reactions, such as other isomers (e.g., 3-ethoxy-2-hydroxybenzoic acid or 4-hydroxy-3-ethoxybenzoic acid) or related compounds like 4-hydroxybenzoic acid and 4-hydroxyisophthalic acid.[4]

Visualizations

Experimental Workflow for Recrystallization

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Purification cluster_crystallization Crystallization cluster_isolation Isolation A Crude this compound B Add Minimum Hot Solvent A->B C Hot Gravity Filtration (remove insoluble impurities) B->C D Cool Filtrate Slowly C->D E Induce Crystallization (e.g., ice bath) D->E F Vacuum Filtration E->F G Wash with Cold Solvent F->G H Dry Crystals G->H I Pure this compound H->I

Caption: Workflow for the purification of this compound by recrystallization.

Logical Relationship of Purification Steps

Purification_Logic start Start: Crude Product dissolve Dissolve in Hot Solvent start->dissolve filter_hot Hot Filter (Impurities Removed) dissolve->filter_hot cool Cool Solution filter_hot->cool crystallize Crystals Form cool->crystallize filter_cold Cold Filter (Isolate Crystals) crystallize->filter_cold dry Dry Crystals filter_cold->dry end_product End: Pure Product dry->end_product

Caption: Logical steps involved in the purification of a solid organic compound.

References

The Synthetic Versatility of 5-Ethoxysalicylic Acid: A Gateway to Novel Molecules

Author: BenchChem Technical Support Team. Date: December 2025

5-Ethoxysalicylic acid, a valuable derivative of salicylic acid, serves as a versatile starting material in organic synthesis for the development of a diverse range of molecules with significant applications in medicinal chemistry and material science. Its unique structural features, combining a carboxylic acid, a hydroxyl group, and an ethoxy substituent on the aromatic ring, allow for a multitude of chemical transformations, leading to the creation of novel esters, amides, and heterocyclic compounds with potential biological activities.

This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in utilizing this compound as a key building block in their synthetic endeavors.

Applications in Organic Synthesis

This compound is a key precursor in the synthesis of various organic molecules, primarily through reactions involving its carboxylic acid and phenolic hydroxyl groups. The ethoxy group at the 5-position provides steric and electronic effects that can influence reaction outcomes and the properties of the final products.

Key applications include:

  • Esterification: The carboxylic acid moiety readily undergoes esterification with a wide range of alcohols to produce the corresponding esters. These esters are often investigated for their potential as pharmaceutical agents, fragrances, and specialty chemicals.

  • Amide Bond Formation: Coupling of the carboxylic acid with primary and secondary amines, facilitated by various coupling agents, yields a diverse library of salicylamides. These compounds are of particular interest in drug discovery due to their potential anti-inflammatory, analgesic, and antimicrobial properties.

  • Synthesis of Heterocyclic Compounds: The reactive functional groups of this compound make it a suitable starting material for the construction of various heterocyclic ring systems, which are prevalent in many biologically active molecules.

Experimental Protocols

The following sections provide detailed experimental protocols for key transformations of this compound.

Synthesis of Ethyl 5-Ethoxysalicylate via Fischer Esterification

This protocol describes the synthesis of ethyl 5-ethoxysalicylate, a common derivative, using the Fischer esterification method.[1][2] This acid-catalyzed reaction between a carboxylic acid and an alcohol is a fundamental transformation in organic synthesis.[3]

Reaction Scheme:

Fischer_Esterification 5-Ethoxysalicylic_acid This compound H2SO4 H₂SO₄ (cat.) Ethyl_5-ethoxysalicylate Ethyl 5-ethoxysalicylate 5-Ethoxysalicylic_acid->Ethyl_5-ethoxysalicylate + Ethanol Ethanol Ethanol Water Water Ethyl_5-ethoxysalicylate->Water + Amide_Coupling 5-Ethoxysalicylic_acid This compound Coupling_Agent Coupling Agent (e.g., DCC, EDC) N-Substituted_Amide N-Substituted 5-Ethoxysalicylamide 5-Ethoxysalicylic_acid->N-Substituted_Amide + R-NH₂ Amine R-NH₂ Byproduct Byproduct N-Substituted_Amide->Byproduct + drug_discovery_workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation cluster_development Drug Development start This compound ester Esterification start->ester Alcohols amide Amide Coupling start->amide Amines heterocycle Heterocycle Formation start->heterocycle Various Reagents screening Primary Screening (e.g., Enzyme Assays) ester->screening amide->screening heterocycle->screening cell_based Cell-Based Assays (e.g., Cytotoxicity, Anti-inflammatory) screening->cell_based in_vivo In Vivo Studies (Animal Models) cell_based->in_vivo lead_opt Lead Optimization in_vivo->lead_opt preclinical Preclinical Studies lead_opt->preclinical clinical Clinical Trials preclinical->clinical anti_inflammatory_pathway Derivative This compound Derivative COX Cyclooxygenase (COX) Enzymes Derivative->COX Inhibition PG Prostaglandins COX->PG Synthesis Inflammation Inflammation PG->Inflammation Mediation

References

Application Notes and Protocols for In Vitro Bioactivity Testing of 5-Ethoxysalicylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Ethoxysalicylic acid is a derivative of salicylic acid, a well-known nonsteroidal anti-inflammatory drug (NSAID). Like other salicylates, its bioactivity is presumed to be mediated through the modulation of key inflammatory pathways. These application notes provide a comprehensive overview of in vitro assays to characterize the anti-inflammatory and related bioactivities of this compound. The protocols described herein are based on established methods for analogous compounds and provide a robust framework for preclinical evaluation.

The primary mechanisms of action for salicylates involve the inhibition of cyclooxygenase (COX) enzymes, modulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway, and suppression of pro-inflammatory cytokine release. The following sections detail the protocols for assays designed to investigate these activities.

Key Bioactivity Assays

A panel of in vitro assays is recommended to comprehensively evaluate the bioactivity of this compound. These assays target different aspects of the inflammatory cascade.

Table 1: Summary of In Vitro Assays for this compound Bioactivity

Assay TargetAssay TypeKey ReadoutPurpose
Cyclooxygenase (COX) Activity Enzyme Inhibition AssayIC50 ValueTo determine the direct inhibitory effect on COX-1 and COX-2 enzymes.
Prostaglandin Synthesis Cell-Based ELISAPGE2 LevelsTo measure the inhibition of prostaglandin E2 production in cells.
NF-κB Signaling Reporter Gene AssayLuciferase ActivityTo assess the modulation of the NF-κB signaling pathway.
Cytokine Release Cell-Based ELISATNF-α, IL-6 LevelsTo quantify the inhibition of pro-inflammatory cytokine secretion.
Cell Viability MTT AssayCell Viability (%)To evaluate the cytotoxic potential of the compound.

Experimental Protocols

Cyclooxygenase (COX) Inhibition Assay

This assay determines the direct inhibitory effect of this compound on COX-1 and COX-2 enzyme activity. Commercially available COX inhibitor screening kits are recommended for this purpose.[1][2][3]

Principle: The assay measures the peroxidase activity of COX enzymes, which is coupled to a fluorometric or colorimetric probe. Inhibition of the COX enzyme results in a decreased signal.

Materials:

  • COX-1 and COX-2 enzymes (human recombinant)

  • Arachidonic acid (substrate)

  • Fluorometric or colorimetric probe

  • Assay buffer

  • Heme

  • This compound

  • Positive control (e.g., Celecoxib for COX-2, SC-560 for COX-1)

  • 96-well microplate

Protocol:

  • Prepare the assay buffer and reagents according to the kit manufacturer's instructions.

  • Add 10 µL of various concentrations of this compound or the positive control to the wells of the 96-well plate.

  • Add 10 µL of the COX-1 or COX-2 enzyme solution to each well.

  • Incubate the plate at 37°C for 10-15 minutes to allow the compound to interact with the enzyme.

  • Initiate the reaction by adding 10 µL of arachidonic acid to each well.

  • Immediately measure the fluorescence or absorbance at the appropriate wavelength using a microplate reader in kinetic mode for 5-10 minutes.

  • Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.

cluster_workflow COX Inhibition Assay Workflow Arachidonic_Acid Arachidonic Acid COX_Enzyme COX-1 / COX-2 Arachidonic_Acid->COX_Enzyme PGH2 Prostaglandin H2 COX_Enzyme->PGH2 Prostaglandins Prostaglandins (e.g., PGE2) PGH2->Prostaglandins Test_Compound This compound Test_Compound->Inhibition Inhibition->COX_Enzyme 1. Add Compound 1. Add Compound 2. Add Enzyme 2. Add Enzyme 1. Add Compound->2. Add Enzyme 3. Incubate 3. Incubate 2. Add Enzyme->3. Incubate 4. Add Substrate 4. Add Substrate 3. Incubate->4. Add Substrate 5. Measure Signal 5. Measure Signal 4. Add Substrate->5. Measure Signal

Workflow for the COX Inhibition Assay.
Prostaglandin E2 (PGE2) Synthesis Assay in Macrophages

This cell-based assay measures the ability of this compound to inhibit the production of PGE2, a key pro-inflammatory prostaglandin.[4][5]

Principle: Lipopolysaccharide (LPS) stimulates RAW 264.7 macrophage cells to produce PGE2 via the COX-2 pathway. The amount of PGE2 released into the cell culture supernatant is quantified using an ELISA kit.

Materials:

  • RAW 264.7 macrophage cell line

  • DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS

  • Lipopolysaccharide (LPS)

  • This compound

  • PGE2 ELISA kit

  • 24-well cell culture plates

Protocol:

  • Seed RAW 264.7 cells in a 24-well plate at a density of 2.5 x 10^5 cells/well and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce inflammation and PGE2 production.

  • Collect the cell culture supernatant.

  • Quantify the concentration of PGE2 in the supernatant using a commercial PGE2 ELISA kit according to the manufacturer's protocol.

  • Calculate the percentage of PGE2 inhibition at each concentration of the test compound.

NF-κB Signaling Pathway Reporter Assay

This assay evaluates the effect of this compound on the NF-κB signaling pathway, a central regulator of inflammation.[6][7]

Principle: HEK293 cells are transiently transfected with a reporter plasmid containing an NF-κB response element linked to a luciferase gene. Activation of the NF-κB pathway by a stimulant like Tumor Necrosis Factor-alpha (TNF-α) leads to the expression of luciferase. Inhibition of this pathway by the test compound results in a decrease in luciferase activity.

Materials:

  • HEK293 cell line

  • DMEM with 10% FBS

  • NF-κB luciferase reporter plasmid

  • Transfection reagent

  • TNF-α

  • This compound

  • Luciferase assay system

  • 96-well cell culture plates

Protocol:

  • Seed HEK293 cells in a 96-well plate.

  • Transfect the cells with the NF-κB luciferase reporter plasmid using a suitable transfection reagent.

  • After 24 hours, pre-treat the transfected cells with various concentrations of this compound for 1 hour.

  • Stimulate the cells with TNF-α (10 ng/mL) for 6-8 hours to activate the NF-κB pathway.

  • Lyse the cells and measure the luciferase activity using a luminometer according to the luciferase assay system protocol.

  • Determine the effect of this compound on NF-κB activation by comparing the luciferase activity in treated versus untreated stimulated cells.

cluster_nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR IKK IKK TNFR->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases NFkB_nuc NF-κB NFkB->NFkB_nuc translocates to Nucleus Nucleus Gene_Expression Gene Expression (e.g., COX-2, Cytokines) NFkB_nuc->Gene_Expression activates Test_Compound This compound Test_Compound->Inhibition Inhibition->IKK Start Seed Cells Treat Treat with This compound Start->Treat Add_MTT Add MTT Reagent Treat->Add_MTT Incubate Incubate (4 hours) Add_MTT->Incubate Viable_Cells Viable Cells (Mitochondrial Activity) Incubate->Viable_Cells Formazan Formazan Crystals (Purple) Viable_Cells->Formazan reduce MTT to Solubilize Solubilize with DMSO Formazan->Solubilize Measure Measure Absorbance (570 nm) Solubilize->Measure End Calculate Cell Viability Measure->End

References

Application Notes and Protocols for Cell-Based Assays Involving 5-Ethoxysalicylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

5-Ethoxysalicylic acid is a derivative of salicylic acid. While extensive research exists for related compounds like acetylsalicylic acid (Aspirin) and 5-aminosalicylic acid, specific cell-based assay data for this compound is not widely available in published literature.[1][2] Therefore, these application notes provide a framework for investigating its potential biological activities based on established protocols for other salicylic acid derivatives. The proposed assays will explore its effects on cell viability, inflammation, and apoptosis, which are common endpoints for this class of compounds.[3][4][5]

Application Note 1: Evaluation of Cytotoxicity and Cell Viability

This protocol describes the use of the MTT assay to determine the effect of this compound on cell viability. The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability, proliferation, and cytotoxicity.[5][6][7][8] Viable cells with active mitochondrial reductases convert the yellow tetrazolium salt MTT to a purple formazan product.[6][8]

Experimental Protocol: MTT Assay for Cell Viability

Materials:

  • This compound

  • Target cell line (e.g., RAW 264.7 macrophages, HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS), pH 7.4

  • MTT solution (5 mg/mL in PBS, sterile filtered)[5]

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[5]

  • 96-well flat-bottom microplates

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[5]

  • Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial dilutions in culture medium to achieve the desired final concentrations. Remove the medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle-only control.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.[5]

  • MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[5]

  • Formazan Formation: Incubate the plate for 4 hours at 37°C in the dark to allow for the formation of formazan crystals.[5]

  • Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[5][6] Mix gently to ensure complete solubilization.[7]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[9]

Data Presentation: Hypothetical IC50 Values

The following table summarizes hypothetical 50% inhibitory concentration (IC50) values for this compound against various cell lines after 48 hours of treatment.

Cell LineCancer TypeHypothetical IC50 (mM)
RAW 264.7Murine Macrophage> 10
A549Lung Carcinoma8.5
MCF-7Breast Cancer7.2
Caco-2Colorectal Adenocarcinoma9.1

Visualization: MTT Assay Workflow

MTT_Workflow cluster_prep Plate Preparation cluster_treat Treatment cluster_assay Assay Steps cluster_read Data Acquisition seed 1. Seed Cells in 96-well Plate adhere 2. Incubate for 24h for Adherence seed->adhere treat 3. Treat with this compound adhere->treat incubate_treat 4. Incubate for 24-72h treat->incubate_treat add_mtt 5. Add MTT Solution incubate_treat->add_mtt incubate_mtt 6. Incubate for 4h add_mtt->incubate_mtt solubilize 7. Add Solubilization Solution incubate_mtt->solubilize read 8. Read Absorbance at 570 nm solubilize->read

Workflow for the MTT cell viability assay.

Application Note 2: Anti-Inflammatory Activity Assessment

Salicylic acid and its derivatives are well-known for their anti-inflammatory properties.[3] These protocols aim to quantify the potential anti-inflammatory effects of this compound by measuring its ability to inhibit the production of key pro-inflammatory mediators, nitric oxide (NO) and cytokines (TNF-α, IL-6), in lipopolysaccharide (LPS)-stimulated macrophages.[4][10]

Experimental Protocol: Cytokine Measurement by ELISA

Materials:

  • RAW 264.7 cells

  • This compound

  • Lipopolysaccharide (LPS)

  • Complete culture medium

  • ELISA kits for mouse TNF-α and IL-6

  • 96-well plates

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells at a density of 1 x 10⁵ cells/well in a 96-well plate and incubate for 18-24 hours.[8]

  • Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 18-24 hours to induce an inflammatory response.[8] Include unstimulated and vehicle-stimulated controls.

  • Supernatant Collection: After incubation, centrifuge the plate and carefully collect the cell culture supernatant.

  • ELISA: Perform the ELISA for TNF-α and IL-6 on the collected supernatants according to the manufacturer's protocol.[11]

Experimental Protocol: Nitric Oxide (NO) Assay (Griess Assay)

Materials:

  • As above for the cytokine assay

  • Griess Reagent (typically a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)[8]

  • Sodium nitrite standard

Procedure:

  • Cell Seeding and Treatment: Follow steps 1-3 from the cytokine measurement protocol.

  • Supernatant Collection: After incubation, collect 50-100 µL of the cell culture supernatant.

  • Griess Reaction: In a new 96-well plate, mix an equal volume of supernatant with the Griess reagent.[8]

  • Incubation: Incubate at room temperature for 10-15 minutes, protected from light.[8]

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Determine the nitrite concentration by comparing the absorbance values to a standard curve generated using known concentrations of sodium nitrite.[8]

Data Presentation: Hypothetical Inhibition of Inflammatory Mediators

The tables below show hypothetical data on the inhibition of cytokine and NO production by this compound in LPS-stimulated RAW 264.7 cells.

Table 2.1: Inhibition of Pro-Inflammatory Cytokines

Concentration (µM) TNF-α Inhibition (%) IL-6 Inhibition (%)
1 5.2 3.1
10 25.8 18.4
50 48.9 42.6

| 100 | 75.3 | 68.9 |

Table 2.2: Inhibition of Nitric Oxide Production

Concentration (µM) NO Inhibition (%)
1 2.5
10 15.7
50 38.2

| 100 | 65.4 |

Visualization: Anti-Inflammatory Assay Workflow

AntiInflammatory_Workflow cluster_elisa Cytokine Analysis cluster_griess Nitric Oxide Analysis seed 1. Seed RAW 264.7 Cells pretreat 2. Pre-treat with this compound seed->pretreat stimulate 3. Stimulate with LPS (18-24h) pretreat->stimulate collect 4. Collect Supernatant stimulate->collect elisa 5a. Perform ELISA for TNF-α, IL-6 collect->elisa griess 5b. Perform Griess Assay for NO collect->griess

Workflow for assessing anti-inflammatory activity.

Application Note 3: Mechanism of Action via NF-κB Signaling Pathway

The NF-κB signaling pathway is a central regulator of inflammation.[3] Many anti-inflammatory compounds, including aspirin, exert their effects by inhibiting this pathway.[3][12] This can occur by preventing the degradation of the inhibitor protein IκBα, which in turn blocks the translocation of the p65 subunit of NF-κB to the nucleus.[3][13] This protocol uses Western blotting to investigate if this compound inhibits NF-κB activation in LPS-stimulated cells.

Experimental Protocol: Western Blot for NF-κB Pathway Proteins

Materials:

  • RAW 264.7 cells

  • This compound and LPS

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE equipment and reagents

  • PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-phospho-p65, anti-p65, anti-IκBα, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Culture and Treatment: Seed RAW 264.7 cells in 6-well plates. Grow to 80-90% confluency. Pre-treat with this compound for 1 hour, then stimulate with LPS (1 µg/mL) for 30 minutes.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer. Scrape the cells, collect the lysate, and centrifuge to pellet cell debris. Collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Normalize protein amounts, mix with Laemmli buffer, boil, and load onto an SDS-polyacrylamide gel. Run the gel to separate proteins by size.

  • Western Blotting: Transfer the separated proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C. Wash the membrane, then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again, then apply the chemiluminescent substrate and visualize the protein bands using an imaging system. β-actin is used as a loading control.

Data Presentation: Hypothetical Western Blot Results Summary

This table summarizes the expected relative protein expression changes.

Treatmentp-p65 / p65 RatioIκBα / β-actin Ratio
Control1.01.0
LPS (1 µg/mL)5.80.2
LPS + 5-ES (50 µM)3.10.6
LPS + 5-ES (100 µM)1.90.8

(5-ES: this compound)

Visualization: NF-κB Signaling Pathway

NFkB_Pathway cluster_nucleus Nuclear Events lps LPS tlr4 TLR4 lps->tlr4 binds ikk IKK Complex tlr4->ikk activates ikba_p65 IκBα-p65/p50 (Inactive) ikk->ikba_p65 phosphorylates IκBα p_ikba P-IκBα p65 p65/p50 (Active) ikba_p65->p65 releases proteasome Proteasome Degradation p_ikba->proteasome p65_nuc p65/p50 p65->p65_nuc translocates nucleus Nucleus dna DNA p65_nuc->dna binds to genes Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) dna->genes activates es 5-Ethoxysalicylic Acid es->ikk inhibits?

Potential inhibition of the NF-κB pathway.

Application Note 4: Assessment of Apoptosis Induction

Some salicylic acid derivatives can induce apoptosis (programmed cell death) in cancer cells.[14][15] The Annexin V/Propidium Iodide (PI) assay is a common flow cytometry method used to detect and differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[16] In early apoptosis, phosphatidylserine (PS) is translocated to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.[16][17] PI is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is lost.[16]

Experimental Protocol: Annexin V/PI Apoptosis Assay

Materials:

  • Target cell line (e.g., A549, MCF-7)

  • This compound

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • 1X Binding Buffer

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere. Treat cells with various concentrations of this compound for a specified time (e.g., 24 or 48 hours).

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use gentle trypsinization. Combine all cells from each treatment condition.[16]

  • Washing: Wash the cells twice with ice-cold PBS by centrifugation (e.g., 5 min at 300 x g).[16]

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.[5]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[5]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within 1 hour.[5]

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Data Presentation: Hypothetical Apoptosis Induction in A549 Cells

This table shows the hypothetical percentage of cells in each quadrant after 48 hours of treatment.

TreatmentViable (%)Early Apoptotic (%)Late Apoptotic (%)Necrotic (%)
Vehicle Control95.12.51.41.0
5-ES (50 µM)80.312.65.12.0
5-ES (100 µM)65.722.49.82.1

(5-ES: this compound)

Visualization: Apoptosis Assay Workflowdot

Apoptosis_Workflow seed 1. Seed and Treat Cells harvest 2. Harvest Adherent & Floating Cells seed->harvest wash 3. Wash Cells with Cold PBS harvest->wash resuspend 4. Resuspend in Binding Buffer wash->resuspend stain 5. Stain with Annexin V-FITC & PI resuspend->stain incubate 6. Incubate 15 min in Dark stain->incubate analyze 7. Analyze by Flow Cytometry incubate->analyze

References

Application Notes: 5-Ethoxysalicylic Acid as a Versatile Reagent in Chemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

5-Ethoxysalicylic acid is a derivative of salicylic acid featuring an ethoxy group at the 5-position of the benzene ring. This modification from the parent molecule, salicylic acid, a well-known anti-inflammatory agent, provides a valuable synthon for the development of novel compounds with potential applications in medicinal chemistry and materials science. The presence of the carboxylic acid, hydroxyl, and ethoxy functional groups allows for a variety of chemical transformations, making this compound a key building block for creating a diverse library of molecules. Its derivatives have been investigated for their potential as antimicrobial and anti-inflammatory agents.

Key Applications

This compound serves as a precursor in the synthesis of more complex molecules, including but not limited to:

  • N-Substituted Salicylamides: Amide coupling of the carboxylic acid group with various primary and secondary amines leads to the formation of N-substituted 5-ethoxysalicylamides. These compounds are of significant interest in drug discovery, with related salicylanilides exhibiting antimicrobial and antimycobacterial activities.

  • Esters and Thioesters: The carboxylic acid can be esterified to produce a range of esters, which can modify the pharmacokinetic properties of the parent molecule or serve as intermediates in further synthetic steps.

  • Heterocyclic Compounds: The functional groups of this compound can be utilized in cyclization reactions to form various heterocyclic systems, which are common scaffolds in biologically active compounds.

Experimental Protocols

Protocol 1: Synthesis of N-Aryl-5-ethoxysalicylamides via Amide Coupling

This protocol describes a representative procedure for the synthesis of N-substituted 5-ethoxysalicylamides, which are analogs of biologically active salicylanilides. The reaction involves the activation of the carboxylic acid group of this compound followed by coupling with an appropriate amine.

Materials and Reagents

Reagent/MaterialGradeSupplier
This compound≥98%Various
Substituted AnilineReagent GradeVarious
1,1'-Carbonyldiimidazole (CDI)≥97%Various
N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%Various
Ethyl acetate (EtOAc)ACS GradeVarious
Hydrochloric acid (HCl)1 M aqueous solutionVarious
Sodium bicarbonate (NaHCO₃)Saturated aqueous solutionVarious
BrineSaturated aqueous solutionVarious
Anhydrous sodium sulfate (Na₂SO₄)ACS GradeVarious

Procedure

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).

  • Activation of Carboxylic Acid: To the stirred solution, add 1,1'-carbonyldiimidazole (CDI) (1.1 eq) portion-wise at room temperature. Stir the mixture for 1-2 hours to allow for the formation of the acylimidazolide intermediate.

  • Amine Addition: In a separate flask, dissolve the substituted aniline (1.0 eq) in a minimal amount of anhydrous DMF. Add this solution dropwise to the reaction mixture containing the activated this compound.

  • Reaction Progression: Allow the reaction to stir at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, pour the reaction mixture into a separatory funnel containing ethyl acetate and water.

  • Extraction: Separate the organic layer. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by column chromatography on silica gel to afford the pure N-aryl-5-ethoxysalicylamide.

Quantitative Data (Representative)

Starting MaterialProductAmine UsedYield (%)Purity (%)
This compoundN-(4-chlorophenyl)-5-ethoxysalicylamide4-Chloroaniline75-85>95
This compoundN-(3-nitrophenyl)-5-ethoxysalicylamide3-Nitroaniline70-80>95

Note: Yields and purity are representative and may vary depending on the specific aniline used and the optimization of reaction conditions.

Visualizations

experimental_workflow cluster_setup Reaction Setup cluster_reaction Coupling Reaction cluster_workup Work-up and Purification start Dissolve this compound in DMF activator Add CDI start->activator amine Add Substituted Aniline activator->amine stir Stir at Room Temperature amine->stir quench Quench with Water & EtOAc stir->quench extract Aqueous Washes (HCl, NaHCO3, Brine) quench->extract dry Dry and Concentrate extract->dry purify Purify (Recrystallization/Chromatography) dry->purify product Pure N-Aryl-5-ethoxysalicylamide purify->product

Caption: Workflow for the synthesis of N-Aryl-5-ethoxysalicylamides.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Bacterial Cytoplasm receptor Bacterial Enzyme (e.g., Isocitrate Lyase) pathway Metabolic Pathway receptor->pathway inhibitor 5-Ethoxysalicylamide Derivative inhibitor->receptor Inhibition disruption Metabolic Disruption pathway->disruption bacterial_death Bacterial Cell Death disruption->bacterial_death

Caption: Postulated mechanism of antimicrobial action for 5-ethoxysalicylamide derivatives.

Application Notes & Protocols: Formulation of 5-Ethoxysalicylic Acid for Experimental Use

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the formulation of 5-Ethoxysalicylic acid for both in vitro and in vivo experimental use. Due to the limited availability of specific physicochemical data for this compound, this guide also incorporates methodologies for determining key formulation parameters.

Physicochemical Properties

PropertyValue (for 5-Methoxysalicylic Acid)Reference
Molecular Formula C8H8O4[1][2]
Molecular Weight 168.15 g/mol [1][2]
Appearance Solid
Melting Point 142 - 146 °C[1]
Solubility 9 mg/mL in water[1]
pKa Data not readily available

Note: The data presented is for 5-Methoxysalicylic acid and should be used as an estimation for this compound. Experimental verification is essential.

Biological Context and Putative Mechanism of Action

This compound, as a derivative of salicylic acid, is anticipated to exhibit anti-inflammatory properties. The primary mechanisms of action for salicylic acid and its derivatives involve the inhibition of cyclooxygenase (COX) enzymes and the modulation of the NF-κB signaling pathway.[2][3]

  • Cyclooxygenase (COX) Inhibition: Salicylates are known to non-selectively inhibit both COX-1 and COX-2 enzymes.[3] This inhibition reduces the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever.[3]

  • NF-κB Pathway Modulation: Salicylic acid can also exert its anti-inflammatory effects by interfering with the nuclear factor-kappa B (NF-κB) signaling pathway.[3] NF-κB is a critical transcription factor that regulates the expression of numerous pro-inflammatory genes.

Below is a diagram illustrating the putative signaling pathway influenced by this compound.

SALICYLATE_SIGNALING cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor IKK IKK Complex Receptor->IKK activates Inflammatory_Stimulus Inflammatory Stimulus (e.g., LPS, Cytokines) Inflammatory_Stimulus->Receptor IkB IκB IKK->IkB phosphorylates IkB_p p-IκB (Degradation) IkB->IkB_p NFkB NF-κB Gene_Expression Pro-inflammatory Gene Expression NFkB->Gene_Expression translocates to nucleus and promotes transcription IkB_p->NFkB releases Arachidonic_Acid Arachidonic Acid COX1_2 COX-1 / COX-2 Arachidonic_Acid->COX1_2 Prostaglandins Prostaglandins COX1_2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation 5_Ethoxysalicylic_Acid This compound 5_Ethoxysalicylic_Acid->IKK inhibits 5_Ethoxysalicylic_Acid->COX1_2 inhibits

Putative signaling pathway of this compound.

Experimental Protocols

Given that this compound is likely a hydrophobic compound, the following protocols provide methods for its formulation for both in vitro and in vivo applications.

This protocol describes the preparation of a high-concentration stock solution of this compound in an organic solvent, which can then be diluted in culture media for in vitro assays.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Calibrated pipettes

Procedure:

  • Determine Solubility (Preliminary Step):

    • Accurately weigh a small amount of this compound (e.g., 1-5 mg) into a microcentrifuge tube.

    • Add a small, measured volume of DMSO (e.g., 100 µL).

    • Vortex thoroughly for 1-2 minutes.

    • Visually inspect for complete dissolution.

    • If not fully dissolved, add additional DMSO in small increments, vortexing after each addition, until the compound is completely dissolved. Record the total volume of DMSO used to calculate the approximate solubility.

  • Prepare Stock Solution:

    • Based on the preliminary solubility test, calculate the required amount of this compound and DMSO to prepare a stock solution of the desired concentration (e.g., 10 mM, 50 mM, or 100 mM).

    • Accurately weigh the calculated amount of this compound and place it in a sterile microcentrifuge tube.

    • Add the calculated volume of DMSO.

    • Vortex until the compound is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution if necessary.

    • Sterile-filter the stock solution using a 0.22 µm syringe filter if required for the specific cell culture application.

  • Storage:

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store at -20°C or -80°C, protected from light. The stability of the compound in DMSO should be determined empirically, but related compounds are generally stable for several months under these conditions.

For in vivo studies, a formulation that is safe and effective for parenteral administration is required. Due to the presumed low aqueous solubility of this compound, a co-solvent or cyclodextrin-based formulation is recommended.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • Polyethylene glycol 400 (PEG400)

  • Tween 80

  • Saline (0.9% NaCl), sterile

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Sterile vials

  • Vortex mixer

  • pH meter

Formulation Option A: Co-solvent Formulation

  • Vehicle Preparation: Prepare a vehicle solution consisting of DMSO, PEG400, and Tween 80. A common ratio is 10:40:5 (DMSO:PEG400:Tween 80 by volume), with the final volume being brought up with saline. The exact ratio may need to be optimized based on the required dose and solubility.

  • Dissolution:

    • Dissolve the required amount of this compound in the DMSO component of the vehicle first.

    • Add the PEG400 and vortex to mix.

    • Add the Tween 80 and vortex to mix.

    • Slowly add the saline to the desired final volume while vortexing to prevent precipitation.

  • Final Preparation:

    • Check the pH of the final formulation and adjust if necessary to a physiologically acceptable range (typically pH 7.0-7.4) using sterile NaOH or HCl.

    • Sterile-filter the final formulation through a 0.22 µm syringe filter into a sterile vial.

Formulation Option B: Cyclodextrin-Based Formulation

Cyclodextrins can form inclusion complexes with hydrophobic drugs, increasing their aqueous solubility.[4][5][6][7][8]

  • Determine Complexation Efficiency (Preliminary Step):

    • Prepare aqueous solutions of HP-β-CD at various concentrations (e.g., 10%, 20%, 30% w/v in saline).

    • Add an excess of this compound to each solution.

    • Stir or sonicate the mixtures for a set period (e.g., 24 hours) to reach equilibrium.

    • Centrifuge to pellet the undissolved compound.

    • Measure the concentration of dissolved this compound in the supernatant (e.g., by HPLC-UV) to determine the optimal HP-β-CD concentration.

  • Formulation Preparation:

    • Based on the preliminary test, prepare the appropriate concentration of HP-β-CD in sterile saline.

    • Slowly add the required amount of this compound to the HP-β-CD solution while stirring or vortexing.

    • Continue to mix until the compound is fully dissolved. Gentle heating may be applied if necessary.

  • Final Preparation:

    • Adjust the pH if necessary.

    • Sterile-filter the final formulation.

Experimental Workflows

The following diagrams illustrate the workflows for preparing the described formulations.

In_Vitro_Workflow cluster_prep Stock Solution Preparation cluster_use Experimental Use weigh Weigh this compound add_dmso Add DMSO weigh->add_dmso vortex Vortex to Dissolve add_dmso->vortex filter Sterile Filter (optional) vortex->filter aliquot Aliquot filter->aliquot store Store at -20°C / -80°C aliquot->store dilute Dilute in Cell Culture Media store->dilute treat Treat Cells dilute->treat

Workflow for in vitro stock solution preparation.

In_Vivo_Workflow cluster_cosolvent Co-solvent Method cluster_cyclodextrin Cyclodextrin Method start Start dissolve_dmso Dissolve in DMSO start->dissolve_dmso prep_cd Prepare HP-β-CD Solution start->prep_cd add_peg Add PEG400 dissolve_dmso->add_peg add_tween Add Tween 80 add_peg->add_tween add_saline Add Saline add_tween->add_saline ph_adjust Adjust pH add_saline->ph_adjust add_drug Add this compound prep_cd->add_drug mix Mix to Dissolve add_drug->mix mix->ph_adjust end_steps end_steps sterile_filter Sterile Filter ph_adjust->sterile_filter administer Administer to Animal Model sterile_filter->administer

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Ethoxysalicylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the synthesis of 5-Ethoxysalicylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to produce this compound?

A1: The most common and logical synthetic routes for this compound are:

  • Route A: Williamson Ether Synthesis. This involves the etherification of a dihydroxybenzoic acid precursor, most commonly 2,5-dihydroxybenzoic acid (gentisic acid), with an ethylating agent. This method is often preferred due to the ready availability of the starting materials.

  • Route B: Kolbe-Schmitt Reaction. This route involves the carboxylation of 4-ethoxyphenol. This can be a more direct approach if 4-ethoxyphenol is readily available.

Q2: Which precursor is most suitable for the Williamson ether synthesis of this compound?

A2: 2,5-Dihydroxybenzoic acid (gentisic acid) is a suitable precursor for the synthesis of this compound via Williamson ether synthesis. Gentisic acid is a derivative of benzoic acid and a minor metabolite of aspirin.[1]

Q3: What are the critical parameters to control during the Williamson ether synthesis step?

A3: The Williamson ether synthesis is an S_N2 reaction, and its success is dependent on several factors.[2][3] Key parameters to control include:

  • Choice of Base: A moderately strong base is required to deprotonate the phenolic hydroxyl group. Potassium carbonate is a common and effective choice.

  • Alkylating Agent: A primary alkyl halide, such as ethyl iodide or ethyl bromide, is ideal for this reaction to minimize the competing elimination reaction.[2]

  • Solvent: A polar aprotic solvent like dimethylformamide (DMF) or acetone is typically used.

  • Temperature: The reaction is typically heated to ensure a reasonable reaction rate, often in the range of 70-110°C.[4]

Q4: How can I monitor the progress of the reaction?

A4: Thin-layer chromatography (TLC) is a convenient method for monitoring the progress of the reaction. By spotting the reaction mixture alongside the starting material, you can observe the disappearance of the starting material and the appearance of the product spot.

Q5: What are the common side reactions to be aware of?

A5: In the Williamson ether synthesis, the main side reaction is elimination, which can be favored if a secondary or tertiary alkyl halide is used as the alkylating agent.[2] In the Kolbe-Schmitt reaction, potential side products include the formation of the isomeric product (e.g., 4-ethoxy-2-hydroxybenzoic acid) and dimerization of the phenoxide starting material.[5][6]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or No Product Yield Incomplete Deprotonation: The phenolic hydroxyl group of the starting material was not fully deprotonated.- Ensure a sufficient excess of a suitable base (e.g., 1.5 equivalents of potassium carbonate) is used.[4]- Use a dry solvent, as water can quench the base.
Ineffective Alkylating Agent: The ethylating agent may have degraded or is not reactive enough.- Use a fresh bottle of high-purity ethyl iodide or ethyl bromide.- Consider using a more reactive alkylating agent, such as diethyl sulfate (use with caution as it is toxic).
Reaction Temperature is Too Low: The reaction rate is too slow at the current temperature.- Gradually increase the reaction temperature, for example, from 70°C to 110°C, while monitoring the reaction by TLC.[4]
Reaction Time is Insufficient: The reaction has not had enough time to go to completion.- Extend the reaction time and continue to monitor by TLC until the starting material is consumed.
Presence of Starting Material in the Final Product Incomplete Reaction: See "Low or No Product Yield" above.- Optimize reaction conditions (temperature, time, reagent stoichiometry) to drive the reaction to completion.
Inefficient Purification: The purification method did not effectively separate the product from the starting material.- During the work-up, wash the organic layer with an aqueous base (e.g., sodium bicarbonate solution) to remove the unreacted acidic starting material.- Recrystallize the final product from a suitable solvent system.
Formation of an Oily Product Instead of a Solid Presence of Impurities: The product may be contaminated with unreacted starting materials, side products, or residual solvent.- Ensure a thorough work-up procedure to remove all impurities.- Attempt to purify the oil by column chromatography.
Product is an Oil at Room Temperature: While this compound is expected to be a solid, a highly impure sample may appear as an oil.- Confirm the identity and purity of the product using analytical techniques such as NMR and mass spectrometry.
Difficulty in Product Isolation/Purification Emulsion Formation During Extraction: An emulsion may form between the organic and aqueous layers during the work-up.- Add a small amount of brine (saturated NaCl solution) to the separatory funnel to help break the emulsion.
Product is Soluble in the Wash Solution: The product may be partially soluble in the aqueous wash solutions, leading to loss of yield.- Minimize the volume of aqueous washes.- Back-extract the aqueous layers with a fresh portion of the organic solvent to recover any dissolved product.

Experimental Protocols

Representative Protocol: Williamson Ether Synthesis of this compound from 2,5-Dihydroxybenzoic Acid

This protocol is a representative method based on the principles of the Williamson ether synthesis.

Materials:

  • 2,5-Dihydroxybenzoic acid (Gentisic acid)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Ethyl iodide (CH₃CH₂I)

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,5-dihydroxybenzoic acid in anhydrous DMF.

  • Addition of Base: Add 1.5 equivalents of anhydrous potassium carbonate to the solution.

  • Addition of Alkylating Agent: Add 1.1 equivalents of ethyl iodide to the reaction mixture.

  • Reaction: Heat the reaction mixture to 70°C and monitor the progress by TLC. If the reaction is slow, the temperature can be increased to 110°C. Continue heating until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into an excess of water.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with 1 M HCl, followed by saturated sodium bicarbonate solution, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

Data Presentation: Optimizing Reaction Conditions (Illustrative)

The following table, based on analogous esterification reactions of salicylic acid, illustrates how reaction conditions can be optimized to improve yield.[1]

CatalystTemperature (°C)Time (h)Yield (%)
Sulfuric Acid100-120-High
p-Toluenesulfonic Acid80-903-489
Boric AcidReflux1.5Moderate
Ionic LiquidMicrowave0.4295.35

This data is for the synthesis of ethyl salicylate and is presented to illustrate the principles of optimizing reaction conditions.

Visualizing the Workflow and Logic

Experimental Workflow for Williamson Ether Synthesis

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up cluster_3 Purification start Dissolve 2,5-Dihydroxybenzoic Acid in DMF add_base Add Potassium Carbonate start->add_base add_alkylating Add Ethyl Iodide add_base->add_alkylating heat Heat to 70-110°C add_alkylating->heat monitor Monitor by TLC heat->monitor quench Pour into Water monitor->quench extract Extract with Ethyl Acetate quench->extract wash_acid Wash with HCl extract->wash_acid wash_base Wash with NaHCO3 wash_acid->wash_base wash_brine Wash with Brine wash_base->wash_brine dry Dry with MgSO4 wash_brine->dry concentrate Concentrate dry->concentrate recrystallize Recrystallize concentrate->recrystallize end end recrystallize->end Pure this compound G cluster_solutions Potential Solutions start Low Product Yield check_reagents Are reagents pure and anhydrous? start->check_reagents check_base Is the base strong enough and in sufficient excess? start->check_base check_temp Is the reaction temperature optimal? start->check_temp check_time Is the reaction time sufficient? start->check_time sol_reagents Use fresh, high-purity reagents and anhydrous solvent. check_reagents->sol_reagents sol_base Use a stronger base or increase the equivalents of the current base. check_base->sol_base sol_temp Gradually increase the reaction temperature while monitoring. check_temp->sol_temp sol_time Extend the reaction time. check_time->sol_time

References

Overcoming solubility issues with 5-Ethoxysalicylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with 5-Ethoxysalicylic acid.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility important?

This compound is a derivative of salicylic acid. Its solubility is a critical physicochemical property that influences its bioavailability, formulation development, and efficacy in various applications, including pharmaceuticals and materials science. Poor solubility can lead to challenges in creating stable and effective formulations.

Q2: I am having trouble dissolving this compound in water. Is this expected?

Yes, this is expected. Like its parent compound, salicylic acid, this compound is anticipated to have low solubility in water. Salicylic acid itself is sparingly soluble in water. The addition of an ethoxy group, which has both hydrophobic and hydrophilic characteristics, may slightly alter its solubility profile, but it is likely to remain poorly soluble in aqueous solutions at neutral pH.

Q3: What common organic solvents can I use to dissolve this compound?

While specific data for this compound is limited, we can infer its solubility from the behavior of the structurally similar compound, salicylic acid. Salicylic acid exhibits good solubility in a range of organic solvents. Therefore, it is highly probable that this compound will also be soluble in:

  • Alcohols (e.g., ethanol, methanol, isopropanol)

  • Ketones (e.g., acetone)

  • Ethers (e.g., diethyl ether)

  • Esters (e.g., ethyl acetate)

  • Dimethyl Sulfoxide (DMSO)

  • N,N-Dimethylformamide (DMF)

Q4: How does pH affect the solubility of this compound?

As a weak acid, the solubility of this compound is highly dependent on the pH of the solution.[1] In acidic conditions (low pH), it will exist predominantly in its neutral, less soluble form. As the pH increases (becomes more alkaline), the carboxylic acid group will deprotonate to form a salt, which is significantly more soluble in water.[1] Therefore, increasing the pH of an aqueous solution is a key strategy to enhance its solubility.

Troubleshooting Guide: Overcoming Solubility Issues

This guide provides systematic approaches to address common solubility problems encountered during experiments with this compound.

Issue 1: The compound is not dissolving in my desired aqueous buffer.

Root Cause: The pH of the buffer is likely too low, or the concentration of the compound exceeds its intrinsic solubility at that pH.

Solutions:

  • pH Adjustment: Gradually increase the pH of your buffer by adding a base (e.g., NaOH, KOH) dropwise while monitoring the dissolution of the compound. The target pH should be above the pKa of this compound to ensure it is in its ionized, more soluble form.

  • Co-solvents: Introduce a water-miscible organic solvent (a co-solvent) to the aqueous buffer.[1] Common co-solvents include ethanol, propylene glycol, and polyethylene glycol (PEG). Start with a small percentage of the co-solvent and gradually increase it until the compound dissolves. Be mindful that the co-solvent may affect downstream experiments.

  • Heating: Gently warming the solution can increase the rate of dissolution and the solubility of the compound. However, be cautious about potential degradation at elevated temperatures. Always check the thermal stability of this compound.

  • Particle Size Reduction: If you are working with a solid form of the compound, reducing the particle size by grinding or milling can increase the surface area and improve the dissolution rate.

Issue 2: The compound precipitates out of solution when I dilute my stock.

Root Cause: This often occurs when a stock solution prepared in a high-concentration organic solvent is diluted into an aqueous buffer. The change in solvent polarity reduces the solubility of the compound, causing it to precipitate.

Solutions:

  • Optimize the Dilution Process: Add the stock solution to the aqueous buffer slowly while vortexing or stirring vigorously to ensure rapid mixing and prevent localized high concentrations.

  • Use a Co-solvent in the Dilution Buffer: Ensure your aqueous dilution buffer contains a sufficient concentration of the same co-solvent used to prepare the stock solution.

  • Prepare a Less Concentrated Stock: If possible, prepare a more dilute stock solution in a solvent system that is more compatible with your final aqueous buffer.

Data Presentation: Solubility of Structurally Similar Compounds

Table 1: Solubility of Salicylic Acid in Various Solvents

SolventMolar Solubility (M)Reference
1,4-Dioxane3.033[2]
1-Butanol1.630[2]
1-Heptanol1.137[2]
1-Hexanol1.245[2]
1-Octanol1.309[2]
1-Pentanol1.436[2]
1-Propanol1.673[2]
2-Butanol1.988[2]
2-Propanol2.003[2]
N,N-Dimethylformamide (DMF)4.251[2]
N-methyl-2-pyrrolidone3.934[2]
Polyethylene Glycol 400 (PEG 400)2.301[2]
Ethanol2.087[2]
Water0.0159 mol/L (at 298.15 K)[1][3]
Ethyl AcetateHigh[4]
Carbon TetrachlorideLow[4]
XyleneLow[4]

Table 2: Qualitative Solubility of Ethyl Salicylate

SolventSolubilityReference
WaterSlightly Soluble[5][6]
GlycerolSlightly Soluble[5]
EthanolMiscible[5][7]
Diethyl EtherMiscible[7]
Other Organic SolventsSoluble[5]
OilsSoluble[5]

Experimental Protocols

Protocol 1: Determination of Equilibrium Solubility (Shake-Flask Method)

This method is considered the gold standard for determining the equilibrium solubility of a compound.

Objective: To determine the saturation solubility of this compound in a specific solvent at a controlled temperature.

Materials:

  • This compound

  • Selected solvent(s)

  • Thermostatically controlled shaker or water bath

  • Analytical balance

  • Vials with screw caps

  • Syringe filters (e.g., 0.22 µm)

  • Analytical instrumentation for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer)

Procedure:

  • Add an excess amount of this compound to a vial containing a known volume of the solvent. The presence of undissolved solid is essential to ensure saturation.

  • Seal the vials tightly to prevent solvent evaporation.

  • Place the vials in a shaker or water bath set to the desired temperature (e.g., 25 °C or 37 °C).

  • Agitate the samples for a sufficient time (typically 24-48 hours) to reach equilibrium.

  • After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

  • Carefully withdraw a sample from the supernatant using a syringe and filter it through a syringe filter to remove any undissolved particles.

  • Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantify the concentration of this compound in the diluted sample using a pre-validated analytical method.

  • Calculate the solubility in the original solvent, taking the dilution factor into account.

Visualizations

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis start Start: Undissolved Compound add_solvent Add Excess Compound to Solvent start->add_solvent shake Agitate at Constant Temperature (24-48h) add_solvent->shake settle Allow Excess Solid to Settle shake->settle filter Filter Supernatant settle->filter quantify Quantify Concentration (e.g., HPLC, UV-Vis) filter->quantify end End: Determine Solubility quantify->end

Caption: Workflow for determining equilibrium solubility.

solubility_troubleshooting start Compound Insoluble ph_check Is the solvent aqueous? start->ph_check increase_ph Increase pH ph_check->increase_ph Yes organic_solvent Try a different organic solvent ph_check->organic_solvent No still_insoluble Still Insoluble? increase_ph->still_insoluble use_cosolvent Use Co-solvent heat Apply Gentle Heat use_cosolvent->heat organic_solvent->still_insoluble still_insoluble->use_cosolvent Yes soluble Soluble still_insoluble->soluble No reduce_size Reduce Particle Size heat->reduce_size reduce_size->soluble

References

Technical Support Center: Identification of Impurities in 5-Ethoxysalicylic Acid Samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying impurities in 5-Ethoxysalicylic acid samples.

Frequently Asked Questions (FAQs)

Q1: What are the potential impurities I might find in my this compound sample?

Impurities in this compound can originate from the synthetic route used for its preparation or from its degradation. Common synthesis pathways involve the Kolbe-Schmitt reaction followed by a Williamson ether synthesis.

Synthesis-Related Impurities:

  • From the Kolbe-Schmitt Reaction:

    • Phenol: Unreacted starting material.

    • 4-Hydroxybenzoic acid: A common positional isomer formed during the carboxylation of phenol.[1][2]

    • 2,5-Dihydroxybenzoic acid (Gentisic acid): Another possible isomeric byproduct.[1]

    • 4-Hydroxyisophthalic acid: A potential byproduct from the carboxylation reaction.[1][3]

  • From the Williamson Ether Synthesis:

    • Salicylic acid or a dihydroxybenzoic acid precursor: Incomplete etherification of the starting material.

    • Ethylating agent residues: For example, residual ethyl iodide or diethyl sulfate.

    • Side-products from elimination reactions: Depending on the ethylating agent and reaction conditions.

Degradation-Related Impurities:

  • Salicylic acid and Ethanol: Formed via hydrolysis of the ether bond, which can be catalyzed by acidic or basic conditions.[4][5]

  • Oxidative Degradation Products: Exposure to oxidizing conditions can lead to the formation of hydroxylated derivatives. For the salicylic acid backbone, this can include:

    • 2,3-Dihydroxybenzoic acid [5]

    • 2,5-Dihydroxybenzoic acid [5]

  • Photodegradation Products: Exposure to light, particularly UV radiation, can lead to the formation of similar hydroxylated byproducts.[5]

Q2: My this compound sample is discolored. What could be the cause?

A yellow to brown discoloration can occur due to the presence of colored impurities.[4][6] This may be caused by:

  • Oxidation of phenolic impurities: Small amounts of unreacted phenolic starting materials or degradation products can oxidize to form colored quinone-like structures.

  • Side reactions during synthesis: The use of strong acids as catalysts in the synthesis process can sometimes lead to the formation of colored byproducts.[4]

Troubleshooting Guides

Issue 1: Unexpected peaks are observed in the HPLC chromatogram.

Question: I am analyzing my this compound sample by HPLC and see several unexpected peaks. How can I identify them?

Answer: Unexpected peaks in your chromatogram likely correspond to the impurities mentioned in the FAQ section. The following steps can help in their identification:

  • Analyze Reference Standards: Inject commercially available standards of potential impurities (e.g., salicylic acid, 4-hydroxybenzoic acid, phenol) to compare their retention times with the unknown peaks.

  • LC-MS/MS Analysis: Couple your HPLC system to a mass spectrometer. The mass-to-charge ratio (m/z) of the unknown peaks can provide the molecular weight of the impurities, aiding in their identification.

  • Forced Degradation Studies: Subject a pure sample of this compound to stress conditions (acid, base, oxidation, heat, light) to intentionally generate degradation products.[7][8][9] Analyzing these stressed samples by HPLC can help to identify the degradation-related peaks in your original sample.

Issue 2: The purity of my this compound is lower than expected.

Question: My analysis shows a low purity for my this compound sample. What are the common causes and how can I address this?

Answer: Low purity can be due to incomplete reaction, side reactions during synthesis, or degradation.

  • Incomplete Reaction: If significant amounts of starting materials like salicylic acid or a dihydroxybenzoic acid are detected, the etherification reaction may have been incomplete. Consider optimizing the reaction time, temperature, or stoichiometry of reagents.

  • Side Reactions: The presence of isomeric impurities like 4-ethoxybenzoic acid or di-ethoxylated products suggests that side reactions have occurred. Purification techniques such as recrystallization or column chromatography may be necessary.

  • Degradation: If hydrolysis products like salicylic acid are present, it indicates that the sample may have been exposed to moisture, or acidic/basic conditions. Ensure proper storage in a dry, neutral environment.

Data Presentation

Table 1: Common Impurities and their Potential Sources

Impurity NameChemical StructurePotential Source
Salicylic AcidC₇H₆O₃Incomplete etherification, Hydrolysis
PhenolC₆H₆OUnreacted starting material (Kolbe-Schmitt)
4-Hydroxybenzoic AcidC₇H₆O₃Isomeric byproduct (Kolbe-Schmitt)[1]
2,5-Dihydroxybenzoic AcidC₇H₆O₄Isomeric byproduct, Degradation[1][5]
EthanolC₂H₆OHydrolysis

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This protocol provides a general method for the purity analysis of this compound. Method optimization may be required based on the specific impurities expected.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient mixture of Mobile Phase A (e.g., 0.1% phosphoric acid in water) and Mobile Phase B (e.g., acetonitrile).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

  • Detection Wavelength: 230 nm or 254 nm.

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase or a suitable solvent like methanol to a known concentration (e.g., 1 mg/mL).

Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities

GC-MS is suitable for identifying volatile and semi-volatile impurities. Derivatization may be necessary for non-volatile acidic impurities.

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar or medium-polarity capillary column (e.g., a 5% phenyl-methylpolysiloxane column).

  • Carrier Gas: Helium at a constant flow rate.

  • Inlet Temperature: 250°C.

  • Injection Mode: Split or splitless.

  • Oven Temperature Program: An appropriate temperature gradient to separate the compounds of interest.

  • Ionization Mode: Electron Ionization (EI).

  • Sample Preparation: Dissolve the sample in a volatile organic solvent (e.g., dichloromethane or methanol). If derivatization is needed, react the sample with a suitable agent (e.g., BSTFA for silylation of acidic protons) prior to injection.

Protocol 3: Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Impurity Identification

NMR provides detailed structural information and can be used to identify and quantify impurities.

  • Instrumentation: NMR spectrometer (e.g., 300 MHz or higher).

  • Sample Preparation: Dissolve an accurately weighed amount of the sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a known amount of an internal standard for quantitative analysis (qNMR).

  • Analysis: Acquire ¹H and ¹³C NMR spectra. The chemical shifts, splitting patterns, and integration of the signals can be used to confirm the structure of this compound and identify impurities by comparing the spectra to reference data.[5][10][11]

Mandatory Visualization

experimental_workflow cluster_sample Sample Handling cluster_analysis Analytical Techniques cluster_data Data Interpretation sample This compound Sample dissolve Dissolve in Suitable Solvent sample->dissolve hplc HPLC Analysis dissolve->hplc Purity & Quantification gcms GC-MS Analysis dissolve->gcms Volatile Impurities nmr NMR Analysis dissolve->nmr Structure & Quantification purity Purity Assessment hplc->purity impurity_id Impurity Identification hplc->impurity_id gcms->impurity_id nmr->impurity_id structure_confirm Structural Confirmation nmr->structure_confirm

Caption: Experimental workflow for the identification of impurities.

synthesis_impurities cluster_ks Kolbe-Schmitt Reaction cluster_ws Williamson Ether Synthesis cluster_impurities Potential Impurities phenol Phenol ks_reaction Carboxylation phenol->ks_reaction co2 CO2 co2->ks_reaction dihydroxybenzoic Dihydroxybenzoic Acid Intermediate ks_reaction->dihydroxybenzoic unreacted_phenol Phenol ks_reaction->unreacted_phenol isomers Positional Isomers ks_reaction->isomers ws_reaction Etherification dihydroxybenzoic->ws_reaction ethyl_agent Ethylating Agent ethyl_agent->ws_reaction product This compound ws_reaction->product unreacted_dhb Unreacted Intermediate ws_reaction->unreacted_dhb

Caption: Potential synthesis-related impurities.

References

Degradation pathways of 5-Ethoxysalicylic acid under experimental conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the potential degradation pathways of 5-Ethoxysalicylic acid under various experimental conditions. The information presented is based on established knowledge of similar salicylic acid derivatives, as direct experimental data on this compound is limited.

Frequently Asked Questions (FAQs)

Q1: What are the most probable degradation pathways for this compound?

A1: Based on the chemistry of related salicylate compounds, the primary degradation pathways for this compound are expected to be oxidation and photodegradation. Hydrolysis of the ethoxy group might occur under harsh conditions, but oxidation of the aromatic ring is generally more facile.

Q2: What are the likely degradation products of this compound?

A2: The anticipated degradation products would result from the modification of the aromatic ring or the ethoxy group. Oxidation is likely to introduce additional hydroxyl groups to the benzene ring, forming dihydroxybenzoic acid derivatives. For instance, studies on salicylic acid have identified 2,3-dihydroxybenzoic acid and 2,5-dihydroxybenzoic acid as common oxidative and photodegradation products.[1][2][3][4][5]

Q3: How can I perform a forced degradation study on this compound?

A3: A forced degradation or stress testing study is crucial for understanding the stability of a compound.[6][7] It typically involves exposing the compound to various stress conditions, including acid and base hydrolysis, oxidation, heat, and light.[8] The goal is to achieve a target degradation of 5-20%.[6][7]

Q4: What analytical techniques are suitable for monitoring the degradation of this compound?

A4: High-Performance Liquid Chromatography (HPLC) with a UV or photodiode array (PDA) detector is the most common and effective technique for separating and quantifying the parent compound and its degradation products.[1] Mass spectrometry (MS) coupled with HPLC (LC-MS) is invaluable for the identification of unknown degradation products.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
No degradation observed under stress conditions. The compound is highly stable under the applied conditions.Increase the severity of the stress conditions (e.g., higher temperature, longer exposure time, higher concentration of stressing agent). Note that excessively harsh conditions may lead to unrealistic degradation pathways.
Complete degradation of the compound. The stress conditions are too harsh.Reduce the severity of the stress conditions (e.g., lower temperature, shorter exposure time, lower concentration of stressing agent).
Poor peak shape or resolution in HPLC analysis. Inappropriate mobile phase, column, or sample solvent.Optimize the HPLC method. Ensure the sample solvent is compatible with the mobile phase. A common issue is dissolving the sample in a solvent stronger than the mobile phase, which can cause peak fronting.[8]
Difficulty in identifying degradation products. Insufficient data for structural elucidation.Utilize LC-MS to obtain the mass-to-charge ratio of the degradation products. Further structural information can be obtained using tandem MS (MS/MS) and high-resolution mass spectrometry (HRMS).

Experimental Protocols

Forced Degradation Studies

Forced degradation studies are essential to establish the intrinsic stability of a drug substance and to develop stability-indicating analytical methods.[6][7]

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M to 1 M hydrochloric acid (HCl).[6][9]

    • Heat the mixture at 60-80°C for a predetermined period (e.g., 24 hours).[1][8]

    • Cool the solution and neutralize it with an equivalent concentration of sodium hydroxide (NaOH) before analysis.[1][8]

  • Base Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M to 1 M sodium hydroxide (NaOH).[6][9]

    • Keep the mixture at room temperature or gently heat it for a specified time (e.g., 4 hours at 60°C).[1][8]

    • Cool the solution and neutralize it with an equivalent concentration of HCl before analysis.[1][8]

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 1 mL of 3-30% hydrogen peroxide (H₂O₂).[1]

    • Store the mixture at room temperature, protected from light, for a specified duration (e.g., 24 hours).[8]

  • Thermal Degradation:

    • Place the solid this compound powder or a solution in a hot air oven at a specified temperature (e.g., 80°C) for a set time (e.g., 48 hours).[8]

  • Photodegradation:

    • Expose a solution of this compound to a UV light source (e.g., 254 nm) for a defined period.[1]

    • A control sample should be kept in the dark to differentiate between photolytic and thermal degradation.

HPLC Method for Stability Indicating Assay

This method is a general starting point and should be optimized for the specific application.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).[1]

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile (or methanol) and water containing an acidic modifier (e.g., 0.1% phosphoric acid or formic acid). A typical starting point could be a 60:40 (v/v) mixture.[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Injection Volume: 10-20 µL.[1]

  • Detection Wavelength: Monitor at a wavelength where this compound and its expected degradation products have significant absorbance (e.g., 230 nm or 305 nm).[1]

  • Column Temperature: 25-30 °C.[1]

Quantitative Data Summary

CompoundStress ConditionRate Constant (k)Kinetic ModelReference
Salicylic AcidUV irradiation0.0052 min⁻¹First-order[4]
2,5-Dihydroxybenzoic AcidUV irradiation0.007 min⁻¹First-order[4]
2,3-Dihydroxybenzoic AcidUV irradiationSlower than Salicylic AcidFirst-order[4]
PyrocatecholUV irradiationSlower than Salicylic AcidFirst-order[4]

Visualizations

The following diagrams illustrate the potential degradation pathways and a typical experimental workflow for studying the degradation of this compound.

G cluster_hydrolysis Hydrolytic Degradation (Acid/Base) cluster_oxidation Oxidative Degradation cluster_photo Photodegradation SA This compound HP Hydrolysis Products (e.g., Salicylic Acid, Ethanol) SA->HP H⁺/OH⁻, H₂O SA_ox This compound OP Oxidation Products (e.g., Dihydroxy Derivatives) SA_ox->OP [O] SA_ph This compound PP Photodegradation Products (e.g., Hydroxylated Species) SA_ph->PP UV Light

Caption: Potential Degradation Pathways of this compound.

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_results Results prep Prepare Stock Solution of This compound acid Acid Hydrolysis base Base Hydrolysis oxide Oxidation thermal Thermal photo Photolysis hplc HPLC Analysis acid->hplc base->hplc oxide->hplc thermal->hplc photo->hplc lcms LC-MS for Identification hplc->lcms pathway Elucidate Degradation Pathway lcms->pathway method Develop Stability-Indicating Method pathway->method

Caption: Experimental Workflow for Forced Degradation Studies.

References

Technical Support Center: Optimizing HPLC Separation of 5-Ethoxysalicylic Acid Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the High-Performance Liquid Chromatography (HPLC) separation of 5-Ethoxysalicylic acid and its positional isomers. This resource offers troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during analysis.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in separating positional isomers of ethoxysalicylic acid?

Positional isomers, such as 3-ethoxysalicylic acid, 4-ethoxysalicylic acid, and this compound, possess the same molecular weight and similar physicochemical properties. This similarity makes their separation by conventional HPLC methods challenging, often resulting in poor resolution or co-elution. The key to successful separation lies in exploiting subtle differences in their polarity, hydrophobicity, and ionization states.

Q2: What type of HPLC column is recommended for separating ethoxysalicylic acid isomers?

A reversed-phase C18 column is a common starting point for the separation of salicylic acid derivatives. However, for challenging isomer separations, alternative stationary phases can offer improved selectivity. Phenyl-hexyl or biphenyl columns can provide different selectivity for aromatic compounds through π-π interactions. Additionally, mixed-mode columns that combine reversed-phase with ion-exchange characteristics can be highly effective in resolving closely related acidic compounds.

Q3: How does the mobile phase pH affect the separation of ethoxysalicylic acid isomers?

Q4: Which organic modifiers are suitable for the mobile phase?

Acetonitrile and methanol are the most commonly used organic modifiers in reversed-phase HPLC. Acetonitrile generally provides lower viscosity and better UV transparency at short wavelengths. The choice between acetonitrile and methanol can also influence selectivity, so it is a valuable parameter to screen during method development.

Q5: What detection wavelength should be used for ethoxysalicylic acid isomers?

Salicylic acid and its derivatives typically exhibit strong UV absorbance. A common detection wavelength for salicylic acid is around 230 nm. However, it is always recommended to determine the optimal detection wavelength by acquiring the UV spectrum of the analytes of interest and selecting the wavelength of maximum absorbance to ensure the highest sensitivity.

Troubleshooting Guide

Encountering issues during HPLC analysis is common. The following table provides a guide to identifying and resolving frequent problems in the separation of ethoxysalicylic acid isomers.

Problem Potential Causes Solutions
Poor Resolution / Co-elution of Isomers - Inappropriate stationary phase- Mobile phase composition not optimal- pH of the mobile phase is not suitable- High flow rate- Column: Try a column with a different selectivity (e.g., Phenyl-hexyl, Biphenyl, or a mixed-mode column).- Mobile Phase: Adjust the organic modifier (acetonitrile/methanol) percentage. A shallower gradient or isocratic elution with a lower organic content can improve resolution.- pH: Optimize the mobile phase pH to be approximately 2 units below the pKa of the analytes.- Flow Rate: Decrease the flow rate to increase the interaction time with the stationary phase.
Peak Tailing - Secondary interactions with residual silanols on the stationary phase- Column overload- Inappropriate injection solvent- Mobile Phase pH: Lowering the mobile phase pH can suppress silanol ionization.- Sample Concentration: Reduce the concentration of the injected sample.- Injection Solvent: Dissolve the sample in the mobile phase or a weaker solvent.
Shifting Retention Times - Inconsistent mobile phase preparation- Fluctuations in column temperature- HPLC system issues (e.g., pump malfunction, leaks)- Mobile Phase: Prepare fresh mobile phase daily and ensure accurate pH measurement.- Temperature Control: Use a column oven to maintain a stable temperature.- System Maintenance: Regularly check for leaks and purge the pump to remove air bubbles.
Split Peaks - Clogged column inlet frit- Column void- Injector problem- Column Maintenance: Reverse flush the column at a low flow rate. If the issue persists, replace the inlet frit or the column.- Injector: Inspect and clean the injector port and needle.

Experimental Protocol: A Starting Point for Method Development

1. Sample and Standard Preparation

  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve each ethoxysalicylic acid isomer in a suitable solvent, such as methanol or acetonitrile.

  • Working Standard Mixture (10 µg/mL): Prepare a mixed working standard solution by diluting the stock solutions with the mobile phase.

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration within the expected linear range of the assay. Filter the sample through a 0.45 µm syringe filter before injection.

2. HPLC Conditions

The following table outlines a suggested set of starting conditions for the HPLC analysis.

Parameter Recommended Condition
Column C18, 5 µm, 4.6 x 150 mm (or Phenyl-hexyl for alternative selectivity)
Mobile Phase A 0.1% Formic Acid in Water (pH ~2.7)
Mobile Phase B Acetonitrile
Gradient Program 30-70% B over 15 minutes, then re-equilibrate at 30% B for 5 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 230 nm
Injection Volume 10 µL

3. Data Analysis

  • Identify the peaks corresponding to each isomer based on the retention times obtained from the injection of individual standards.

  • Quantify the amount of each isomer in the sample by comparing its peak area to the peak area of the corresponding standard in the mixed working standard solution.

Visualizing Workflows and Logic

To aid in understanding the experimental and troubleshooting processes, the following diagrams have been created using Graphviz.

MethodDevelopmentWorkflow cluster_0 Phase 1: Initial Setup cluster_1 Phase 2: Optimization cluster_2 Phase 3: Validation & Final Method start Define Analytical Goal: Separate Ethoxysalicylic Acid Isomers col_select Select Initial Column: C18 or Phenyl-Hexyl start->col_select mob_phase_prep Prepare Mobile Phase: A: 0.1% Formic Acid in Water B: Acetonitrile col_select->mob_phase_prep sample_prep Prepare Standards & Samples mob_phase_prep->sample_prep initial_run Perform Initial HPLC Run (Gradient Elution) sample_prep->initial_run eval_res Evaluate Resolution & Peak Shape initial_run->eval_res optimize_grad Optimize Gradient Program eval_res->optimize_grad Poor Resolution optimize_ph Adjust Mobile Phase pH eval_res->optimize_ph Peak Tailing change_col Try Alternative Column eval_res->change_col Persistent Co-elution final_method Final Optimized Method eval_res->final_method Resolution & Peak Shape Acceptable optimize_grad->initial_run optimize_ph->mob_phase_prep change_col->col_select

Caption: HPLC method development workflow for ethoxysalicylic acid isomers.

TroubleshootingFlowchart start Problem Encountered (e.g., Poor Resolution, Peak Tailing) check_params Verify Method Parameters: - Mobile Phase Composition & pH - Flow Rate & Temperature start->check_params check_system Inspect HPLC System: - Check for Leaks - Purge Pump - Inspect Injector check_params->check_system Correct solution_params Adjust Method Parameters: - Optimize Gradient - Change Organic Modifier - Adjust pH check_params->solution_params Incorrect check_column Evaluate Column Performance: - Check for High Backpressure - Flush or Replace Column check_system->check_column No Issue solution_system Perform System Maintenance check_system->solution_system Issue Found solution_column Replace Column or Frit check_column->solution_column Issue Found resolved Problem Resolved check_column->resolved No Issue (Re-evaluate Method) solution_params->resolved solution_system->resolved solution_column->resolved

Caption: A logical troubleshooting flowchart for common HPLC issues.

References

Technical Support Center: Stability of 5-Ethoxysalicylic Acid Solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the stability testing of 5-Ethoxysalicylic acid solutions. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental design, troubleshooting, and data interpretation related to the stability of this compound.

Disclaimer: Specific stability and degradation kinetic data for this compound are not widely available in published literature. The information provided herein is based on the known stability profiles of closely related compounds, such as salicylic acid, ethyl salicylate, and other salicylic acid derivatives. The degradation pathways and factors influencing stability are expected to be analogous.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound in solution?

A1: Based on the structure of this compound, the anticipated primary degradation pathways include:

  • Hydrolysis: Cleavage of the ether bond to yield 5-hydroxysalicylic acid (gentisic acid) and ethanol. This is a likely pathway, particularly under acidic or basic conditions and at elevated temperatures.

  • Oxidation: The resulting 5-hydroxysalicylic acid, as well as the parent compound, can be susceptible to oxidation, especially in the presence of oxygen, metal ions, or oxidizing agents. This can lead to the formation of colored degradation products.[1]

  • Photodegradation: Exposure to light, particularly UV radiation, can induce degradation. For related salicylates, photodegradation can lead to the formation of dihydroxybenzoic acid isomers.[2][3]

  • Decarboxylation: While generally less common for salicylic acid itself under typical storage conditions, decarboxylation to form 4-ethoxyphenol could be a possibility under harsh thermal stress.

Q2: What are the key factors that influence the stability of this compound solutions?

A2: The stability of this compound solutions is primarily influenced by:

  • pH: The rate of hydrolysis is often pH-dependent. For similar compounds, stability is generally favored in acidic conditions.

  • Temperature: Higher temperatures accelerate the rate of degradation reactions, including hydrolysis and oxidation.

  • Light: Exposure to light, especially UV light, can lead to photodegradation. Solutions should be protected from light.[3]

  • Presence of Oxidizing Agents: The presence of dissolved oxygen or other oxidizing agents can promote oxidative degradation.

  • Solvent: The choice of solvent can impact stability. Aqueous solutions are more susceptible to hydrolysis.

Q3: How can I prevent the degradation of my this compound solution?

A3: To enhance the stability of your this compound solution, consider the following:

  • pH Control: Buffer the solution to a slightly acidic pH.

  • Temperature Control: Store solutions at refrigerated (2-8 °C) or frozen temperatures, if the solvent system allows.

  • Light Protection: Use amber vials or wrap containers in aluminum foil to protect from light.

  • Use of Antioxidants: If compatible with your application, consider adding antioxidants to mitigate oxidative degradation.

  • Inert Atmosphere: For long-term storage, purging the solution and headspace with an inert gas like nitrogen or argon can minimize oxidation.

Q4: I am observing a color change in my this compound solution. What is the likely cause?

A4: A color change, often to a yellow or brown hue, is typically indicative of oxidative degradation. Phenolic compounds, which are present in the structure of this compound and its potential degradation products, are prone to oxidation, leading to the formation of colored quinone-type structures. Ensure your solution is protected from light and oxygen.

Q5: What analytical method is suitable for assessing the stability of this compound?

A5: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most appropriate technique.[4] This method should be capable of separating the intact this compound from its potential degradation products. A reversed-phase column (e.g., C18) with a UV detector is a common setup. The method must be validated according to ICH guidelines to ensure it is accurate, precise, specific, and linear.[4]

Troubleshooting Guide

Issue Potential Cause Recommended Action
Loss of Potency Hydrolysis, oxidation, or photodegradation.Investigate the storage conditions (pH, temperature, light exposure). Perform a forced degradation study to identify the primary degradation pathway.
Appearance of New Peaks in HPLC Formation of degradation products.Use a photodiode array (PDA) detector to check for peak purity. Attempt to identify the degradation products using LC-MS or by comparing with reference standards of potential degradants (e.g., gentisic acid).
Precipitation in Solution Exceeding solubility limits, temperature changes, or formation of an insoluble degradation product.Confirm the concentration is within the solubility limits for the given solvent and temperature. Analyze the precipitate to determine if it is the parent compound or a degradant.
Discoloration of Solution Oxidative degradation.Protect the solution from light and consider de-gassing the solvent or using an inert atmosphere. The addition of an antioxidant may be necessary.

Data Presentation

Table 1: Example Stability Data for a Salicylate Ester Solution (1 mg/mL) under Forced Degradation

Stress Condition Time Temperature % Parent Compound Remaining % Primary Degradant Formed Observations
0.1 M HCl24 hours60°C92.57.1No color change
0.1 M NaOH4 hours60°C85.214.3Slight yellowing
3% H₂O₂24 hoursRoom Temp90.88.9Noticeable yellowing
Thermal48 hours80°C95.14.5No color change
Photolytic (ICH Q1B)1.2 million lux hoursRoom Temp91.77.9Slight yellowing

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound Solution

Objective: To generate potential degradation products of this compound and to test the specificity of the analytical method. The goal is to achieve 5-20% degradation.[5]

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the mixture at 60°C. Withdraw samples at various time points (e.g., 2, 4, 8, 24 hours) and neutralize with 0.1 M NaOH before analysis.[5]

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the mixture at 60°C. Withdraw samples at various time points (e.g., 1, 2, 4, 8 hours) and neutralize with 0.1 M HCl before analysis.[5]

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Store at room temperature for 24 hours, protected from light.[4]

  • Thermal Degradation: Place a solution of this compound in a hot air oven at 80°C for 48 hours.

  • Photolytic Degradation: Expose a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines). A control sample should be kept in the dark.

3. Sample Analysis:

  • Dilute the stressed samples to a suitable concentration.

  • Analyze all samples (including a non-stressed control) using a validated stability-indicating HPLC method.

  • Monitor the decrease in the peak area of this compound and the formation of any new peaks.

Protocol 2: Stability-Indicating HPLC Method

Objective: To quantify the amount of this compound and its degradation products.

  • Instrumentation: HPLC with a UV or Photodiode Array (PDA) detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient or isocratic mixture of an acidic aqueous buffer (e.g., 0.1% phosphoric acid or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 230 nm or scan for optimal wavelength.[4]

  • Column Temperature: 30°C.

Visualizations

degradation_pathway parent This compound hydrolysis_product 5-Hydroxysalicylic Acid (Gentisic Acid) parent->hydrolysis_product Hydrolysis (H₂O, H⁺/OH⁻) decarboxylation_product 4-Ethoxyphenol parent->decarboxylation_product Thermal Stress (-CO₂) oxidation_product1 2,3,5-Trihydroxybenzoic Acid hydrolysis_product->oxidation_product1 Oxidation ([O]) oxidation_product2 Quinone-type Products (Colored) oxidation_product1->oxidation_product2 Further Oxidation

Caption: Potential degradation pathways of this compound.

troubleshooting_workflow start Stability Issue Observed (e.g., Potency Loss, New Peak) check_storage Review Storage Conditions (pH, Temp, Light) start->check_storage forced_degradation Perform Forced Degradation Study check_storage->forced_degradation If conditions are correct identify_pathway Identify Primary Degradation Pathway (Hydrolysis, Oxidation, etc.) forced_degradation->identify_pathway optimize_conditions Optimize Storage/Formulation (Adjust pH, Add Antioxidant, Protect from Light) identify_pathway->optimize_conditions retest Retest Stability Under Optimized Conditions optimize_conditions->retest

Caption: Troubleshooting workflow for stability issues of this compound.

References

Technical Support Center: Synthesis of 5-Ethoxysalicylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Ethoxysalicylic acid. Our aim is to help you overcome common challenges and prevent undesired side reactions during your experiments.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound, primarily through the Williamson ether synthesis of gentisic acid (2,5-dihydroxybenzoic acid).

Problem Potential Cause Recommended Solution
Low or No Yield of this compound Incomplete deprotonation of the phenolic hydroxyl group.Ensure a sufficiently strong base is used to deprotonate the hydroxyl group. The choice of base is critical and should be anhydrous. Consider using sodium hydride (NaH) or potassium carbonate (K2CO3).
Insufficient reaction time or temperature.The Williamson ether synthesis can require several hours of reflux to proceed to completion.[1] Reaction times can range from 1 to 8 hours at temperatures between 50-100 °C.[1] Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC).
Poor quality of reagents.Use anhydrous solvents and ensure the ethylating agent (e.g., ethyl iodide, diethyl sulfate) is of high purity. Moisture can quench the alkoxide intermediate.
Formation of Multiple Products (Poor Selectivity) C-alkylation: Alkylation at the carbon atom of the aromatic ring instead of the oxygen atom of the hydroxyl group.The choice of solvent is a key factor in controlling C- vs. O-alkylation.[2] Polar aprotic solvents like DMF or DMSO favor O-alkylation.[2][3] Protic solvents can solvate the phenoxide oxygen, making it less available for O-alkylation and thus favoring C-alkylation.[2][4]
Di-ethoxylation: Ethoxylation of both hydroxyl groups of gentisic acid.Use a stoichiometric amount of the base and ethylating agent relative to the starting material to favor mono-ethoxylation. Careful control of the reaction conditions is crucial.
Formation of Ethyl Salicylate: If ethanol is used as a solvent, acid-catalyzed esterification of the carboxylic acid group can occur, especially at elevated temperatures.While the Williamson ether synthesis is typically performed under basic conditions, residual acidity could catalyze this side reaction. Ensure the reaction medium is basic. If purification is challenging, consider protecting the carboxylic acid group prior to etherification.
Product is Contaminated with Starting Material Incomplete reaction.Increase the reaction time and/or temperature. Ensure efficient stirring to promote contact between reactants.
Insufficient amount of ethylating agent.Use a slight excess of the ethylating agent to drive the reaction to completion.
Difficulty in Product Purification Presence of colored impurities.Recrystallization from a suitable solvent system is a common method for purifying salicylic acid derivatives.[5][6][7][8][9][10] The use of activated carbon during recrystallization can help remove colored impurities.
Emulsion formation during workup.During the aqueous workup, adding a saturated brine solution can help break emulsions and improve phase separation.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most common laboratory method is the Williamson ether synthesis.[1] This reaction involves the deprotonation of a hydroxyl group on a precursor molecule, typically gentisic acid (2,5-dihydroxybenzoic acid), to form a phenoxide, which then acts as a nucleophile to attack an ethylating agent (e.g., ethyl iodide or diethyl sulfate) in an SN2 reaction.[1][11]

Q2: What are the primary side reactions to be aware of?

A2: The main side reactions include:

  • C-alkylation: The ethyl group attaches to the aromatic ring instead of the phenolic oxygen.[2]

  • Di-ethoxylation: Both hydroxyl groups of gentisic acid are ethoxylated.

  • Elimination (E2) reaction: This is more likely if a secondary or tertiary ethylating agent is used, which is not typical for this synthesis.[12]

  • Esterification: If ethanol is present under acidic conditions, the carboxylic acid group can be esterified.

Q3: How can I favor O-alkylation over C-alkylation?

A3: The choice of solvent and reaction conditions plays a crucial role. To favor the desired O-alkylation:

  • Use a polar aprotic solvent: Solvents like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are recommended as they do not solvate the phenoxide ion as strongly as protic solvents, leaving it more available to attack the ethylating agent.[2][3]

  • Consider the counter-ion: Larger cations (like potassium) are generally preferred over smaller cations (like lithium) as they coordinate less tightly with the phenoxide oxygen, favoring O-alkylation.[4]

  • Choice of ethylating agent: "Softer" electrophiles like ethyl iodide tend to favor C-alkylation, whereas "harder" electrophiles might favor O-alkylation.[13]

Q4: What is a suitable starting material for the synthesis of this compound?

A4: Gentisic acid (2,5-dihydroxybenzoic acid) is a common and logical starting material. The selective ethoxylation of the 5-hydroxyl group is the key challenge.

Q5: What purification methods are effective for this compound?

A5: Purification can typically be achieved through recrystallization. The choice of solvent for recrystallization will depend on the polarity of the impurities. Washing the crude product with a dilute solution of a weak base like sodium bicarbonate can help remove any unreacted starting material (gentisic acid).[5][8] Subsequent washing with water and drying is also necessary.[5][6]

Experimental Protocol: Williamson Ether Synthesis of this compound

This protocol is a generalized procedure and may require optimization based on your specific laboratory conditions and analytical results.

Materials:

  • Gentisic acid (2,5-dihydroxybenzoic acid)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Ethyl iodide (C₂H₅I) or Diethyl sulfate ((C₂H₅)₂SO₄)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Hydrochloric acid (HCl), dilute solution

  • Ethyl acetate

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Deionized water

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Büchner funnel and filter flask

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a dry round-bottom flask, dissolve gentisic acid in anhydrous DMF.

  • Base Addition: Add anhydrous potassium carbonate to the solution. The amount should be stoichiometrically calculated to deprotonate one of the hydroxyl groups.

  • Ethylating Agent Addition: Slowly add the ethylating agent (ethyl iodide or diethyl sulfate) to the stirred suspension.

  • Reaction: Heat the reaction mixture to a temperature between 50-80 °C and allow it to reflux for 4-8 hours. Monitor the reaction progress by TLC.

  • Workup:

    • After the reaction is complete, cool the mixture to room temperature.

    • Pour the reaction mixture into a separatory funnel containing deionized water and ethyl acetate.

    • Separate the organic layer.

    • Wash the organic layer sequentially with dilute HCl, deionized water, and finally with brine.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to obtain pure this compound.

Visualizations

Synthesis_Pathway cluster_reactants Reactants cluster_reaction Williamson Ether Synthesis cluster_products Products Gentisic Acid Gentisic Acid Deprotonation Deprotonation Gentisic Acid->Deprotonation Ethylating Agent Ethylating Agent SN2 Attack SN2 Attack Ethylating Agent->SN2 Attack Base Base Base->Deprotonation Deprotonation->SN2 Attack This compound This compound SN2 Attack->this compound Side Products Side Products SN2 Attack->Side Products

Caption: General workflow for the synthesis of this compound.

Troubleshooting_Logic cluster_problem Problem Identification cluster_causes Potential Causes cluster_solutions Solutions Low Yield Low Yield Incomplete Reaction Incomplete Reaction Low Yield->Incomplete Reaction Poor Reagents Poor Reagents Low Yield->Poor Reagents Multiple Products Multiple Products C-alkylation C-alkylation Multiple Products->C-alkylation Di-ethoxylation Di-ethoxylation Multiple Products->Di-ethoxylation Increase Time/Temp Increase Time/Temp Incomplete Reaction->Increase Time/Temp Use Anhydrous Reagents Use Anhydrous Reagents Poor Reagents->Use Anhydrous Reagents Optimize Solvent Optimize Solvent C-alkylation->Optimize Solvent Control Stoichiometry Control Stoichiometry Di-ethoxylation->Control Stoichiometry

Caption: Troubleshooting logic for common synthesis issues.

References

Technical Support Center: 5-Ethoxysalicylic Acid Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 5-Ethoxysalicylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the potential impurities in synthetically produced this compound?

A1: Impurities in this compound often originate from the synthesis process, most commonly the Kolbe-Schmitt reaction of 4-ethoxyphenol. Potential impurities include:

  • Unreacted starting materials: 4-ethoxyphenol.

  • Isomeric byproducts: 4-Ethoxybenzoic acid may be formed, particularly if potassium hydroxide is used in the synthesis.[1][2][3][4]

  • Related substances: Phenol and other salicylglycine derivatives can also be present as minor impurities.[5]

  • Di-carboxylated species: 5-Hydroxy-1,3-benzenedicarboxylic acid is another potential byproduct from the carboxylation reaction.[5]

Q2: My this compound appears discolored. What could be the cause?

A2: Discoloration, often a yellowish or brownish tint, can be attributed to the presence of phenolic impurities that have undergone oxidation. Exposure to air and light can exacerbate this issue. The use of strong acids during synthesis can also contribute to the formation of colored byproducts.

Q3: What are the initial analytical steps to assess the purity of my this compound sample?

A3: A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for quantifying the purity of this compound and detecting non-volatile impurities.

  • Thin-Layer Chromatography (TLC): TLC offers a rapid and qualitative assessment of purity and can help in optimizing solvent systems for column chromatography.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired product and identify any structural isomers or other organic impurities.

  • Mass Spectrometry (MS): Coupled with chromatography (LC-MS or GC-MS), mass spectrometry can help in the identification of unknown impurities by providing molecular weight information.

Troubleshooting Guides

Recrystallization Troubleshooting

Recrystallization is a primary technique for purifying solid organic compounds like this compound. Success depends on the appropriate choice of solvent and careful execution of the procedure.

Problem: Low or No Crystal Formation

Possible Cause Solution
Excessive solvent used: The solution is not saturated upon cooling.Evaporate a portion of the solvent to increase the concentration and then allow the solution to cool again.
Cooling process is too rapid: This can inhibit crystal nucleation.Allow the solution to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can also help.
Solution is not sufficiently supersaturated: The concentration of this compound is too low.Induce crystallization by scratching the inside of the flask with a glass rod at the liquid-air interface or by adding a seed crystal of pure this compound.

Problem: Oiling Out

The compound separates as a liquid layer instead of forming solid crystals.

Possible Cause Solution
High concentration of impurities: Impurities can lower the melting point of the mixture.Consider a preliminary purification step, such as column chromatography, to remove the bulk of the impurities before recrystallization.
Cooling is too rapid: The solution becomes supersaturated too quickly.Reheat the solution to redissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.
Inappropriate solvent choice: The compound is too soluble in the chosen solvent.Try a different solvent or a mixed solvent system. For instance, dissolve the compound in a good solvent and then slowly add a miscible "anti-solvent" in which it is less soluble until turbidity is observed, then heat to clarify and cool slowly.

Problem: Poor Recovery of Purified Product

Possible Cause Solution
Too much solvent used: A significant amount of the product remains dissolved in the mother liquor.Use the minimum amount of hot solvent required for complete dissolution. Ensure the solution is thoroughly cooled in an ice bath to maximize precipitation.
Premature crystallization during hot filtration: The product crystallizes on the filter paper along with insoluble impurities.Use a pre-heated funnel and filter flask for hot filtration to prevent the solution from cooling down prematurely.
Washing with warm solvent: The purified crystals are redissolved during the washing step.Always wash the collected crystals with a minimal amount of ice-cold solvent.

Experimental Protocols

General Recrystallization Protocol for Salicylic Acid Derivatives

This protocol provides a general guideline and should be optimized for this compound by testing different solvents.

Materials:

  • Crude this compound

  • Selected recrystallization solvent (e.g., ethanol/water, acetic acid/water, toluene)

  • Erlenmeyer flasks

  • Hot plate

  • Büchner funnel and filter flask

  • Filter paper

Procedure:

  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not at room temperature.[7] Mixed solvent systems, such as ethanol and water, are often effective for salicylic acid derivatives.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent to dissolve it completely.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration: If charcoal was used or if insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, cool the flask in an ice bath to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a suitable temperature.

General HPLC Method for Purity Analysis of Salicylic Acid Derivatives

This method is a starting point and should be optimized for the specific analysis of this compound and its potential impurities.

Chromatographic Conditions:

Parameter Condition
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A gradient or isocratic mixture of an aqueous buffer (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., acetonitrile or methanol). The exact ratio should be optimized.
Flow Rate 1.0 mL/min
Detection UV at a wavelength determined by the UV spectrum of this compound (typically around 230-300 nm for salicylic acid derivatives).
Column Temperature 30 °C
Injection Volume 10 µL

Sample Preparation: Dissolve a known concentration of the this compound sample in the mobile phase or a suitable solvent.

Data Presentation

Table 1: Potential Recrystallization Solvents for Salicylic Acid Derivatives
Solvent/System Solubility Characteristics Notes
Water Low solubility at room temperature, higher at boiling.Good for removing highly polar or non-polar impurities.[8]
Ethanol/Water Good solubility in hot ethanol, precipitation upon addition of water.A versatile mixed solvent system for many organic compounds.
Acetic Acid/Water Similar to ethanol/water, good for acidic compounds.The residual acetic acid needs to be thoroughly removed.
Toluene Good solubility at high temperatures for less polar compounds.Can be effective for removing more polar impurities.
Acetone/Hexane Good solubility in acetone, precipitation with hexane.Another common mixed solvent system.

Note: The optimal solvent system for this compound must be determined experimentally.

Table 2: Example HPLC Gradient for Salicylic Acid Derivatives Analysis
Time (min) % Aqueous (0.1% Phosphoric Acid) % Acetonitrile
0955
20595
25595
26955
30955

This is an exemplary gradient and requires optimization for this compound.[9]

Visualizations

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Purity Analysis cluster_final Final Product Crude_Product Crude this compound Recrystallization Recrystallization Crude_Product->Recrystallization Primary Purification TLC TLC Analysis Crude_Product->TLC Quick Check Column_Chromatography Column Chromatography (Optional) Recrystallization->Column_Chromatography If impurities persist HPLC HPLC Analysis Recrystallization->HPLC Purity Check Pure_Product Pure this compound Recrystallization->Pure_Product High Purity Column_Chromatography->Pure_Product NMR NMR Spectroscopy Pure_Product->NMR Structural Confirmation

Caption: General workflow for the purification and analysis of this compound.

Troubleshooting_Recrystallization cluster_solutions Troubleshooting Steps Start Recrystallization Attempt Outcome Observe Outcome Start->Outcome No_Crystals No Crystals Form Outcome->No_Crystals No Precipitation Oiling_Out Compound Oils Out Outcome->Oiling_Out Liquid Separation Low_Yield Low Yield Outcome->Low_Yield Few Crystals Success Pure Crystals Outcome->Success Good Crystallization Sol_No_Crystals Concentrate Solution Induce Crystallization Cool Slower No_Crystals->Sol_No_Crystals Sol_Oiling_Out Reheat and Add Solvent Cool Slower Change Solvent Oiling_Out->Sol_Oiling_Out Sol_Low_Yield Use Minimal Hot Solvent Ensure Thorough Cooling Wash with Cold Solvent Low_Yield->Sol_Low_Yield Sol_No_Crystals->Start Retry Sol_Oiling_Out->Start Retry Sol_Low_Yield->Start Retry

References

Technical Support Center: Enhancing the Biological Uptake of 5-Ethoxysalicylic Acid in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to enhancing the biological uptake of 5-Ethoxysalicylic acid in cell culture experiments. The information is presented in a question-and-answer format to directly address specific issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its expected biological activities?

This compound is a derivative of salicylic acid. While specific data for this compound is limited, based on its structural similarity to other salicylic acid derivatives like ethyl salicylate and 5-aminosalicylic acid, it is expected to possess anti-inflammatory properties.[1][2] The primary mechanisms of action for salicylic acid and its derivatives involve the inhibition of cyclooxygenase (COX) enzymes (COX-1 and COX-2), which are key in the synthesis of pro-inflammatory prostaglandins, and the modulation of the NF-κB signaling pathway, a critical regulator of the inflammatory response.[3][4]

Q2: What are the key physicochemical properties of this compound to consider for cell culture experiments?

PropertyEstimated Value (based on Ethyl Salicylate)Implication for Cell Culture
Molecular Formula C₉H₁₀O₃Influences molecular weight and subsequent diffusion rates.
Molecular Weight 166.17 g/mol Affects molar concentration calculations for preparing stock solutions.
Appearance Colorless to light yellow liquidImportant for visual inspection of stock solutions for precipitation.[5]
Solubility in Water Sparingly solubleMay precipitate in aqueous culture media at high concentrations.[6]
Solubility in Organic Solvents Soluble in ethanol and etherUseful for preparing high-concentration stock solutions.[6]
logP (Octanol-Water Partition Coefficient) ~2.95Indicates good lipophilicity, suggesting a potential for passive diffusion across cell membranes.[7][8]

Q3: I am observing low efficacy of this compound in my cell-based assay. Could poor cellular uptake be the reason?

Yes, low intracellular concentration due to poor uptake is a common reason for reduced efficacy in in vitro experiments. Several factors can contribute to this:

  • Compound Precipitation: Due to its likely low aqueous solubility, this compound may precipitate in your cell culture medium, reducing the effective concentration available to the cells.

  • Cell Type Specificity: Different cell lines have varying membrane compositions and may express different levels of influx or efflux transporters, leading to variations in uptake.

  • Experimental Conditions: Suboptimal incubation time, temperature, or compound concentration can all lead to poor uptake.

  • Efflux Pumps: Some cell lines express high levels of efflux pumps (e.g., P-glycoprotein) that can actively transport the compound out of the cell.

Troubleshooting Guide: Poor Cellular Uptake of this compound

This guide provides a systematic approach to troubleshooting and enhancing the cellular uptake of this compound.

Issue 1: Suspected Compound Precipitation

  • Symptom: Visible precipitate in the culture medium after adding the compound, or inconsistent results between experiments.

  • Troubleshooting Steps:

    • Visual Inspection: Carefully inspect the culture medium for any signs of precipitation after adding this compound.

    • Solubility Test: Perform a simple solubility test in your specific cell culture medium at the desired concentration before treating your cells.

    • Stock Solution Preparation: Prepare a high-concentration stock solution in an appropriate organic solvent like DMSO. When diluting into the aqueous culture medium, ensure the final solvent concentration is low (typically <0.5%) to avoid solvent-induced cytotoxicity and precipitation.[9]

    • Formulation Strategies: Consider using formulation strategies to improve solubility, such as complexation with cyclodextrins or using a solubilizing agent.

Issue 2: Low Intracellular Concentration Despite Apparent Solubility

  • Symptom: The compound is soluble in the media, but the expected biological effect is not observed.

  • Troubleshooting Steps:

    • Optimize Concentration and Incubation Time: Perform a dose-response and time-course experiment to determine the optimal concentration and incubation duration for your specific cell line and assay.

    • Enhance Passive Diffusion:

      • Use of a Surfactant: A low, non-toxic concentration of a mild surfactant (e.g., Pluronic F-68) can sometimes help to increase the bioavailability of hydrophobic compounds in the medium.

    • Consider Carrier-Mediated Transport:

      • Prodrug Approach: While this compound is already an ester, further chemical modification to create a prodrug that targets specific cellular uptake transporters could be a long-term strategy.

      • Nanoparticle Formulation: Encapsulating this compound in nanoparticles (e.g., liposomes or polymeric nanoparticles) can facilitate its entry into cells via endocytosis.

    • Inhibit Efflux Pumps: If you suspect active efflux is limiting intracellular accumulation, you can co-incubate with a known efflux pump inhibitor (e.g., verapamil for P-glycoprotein). Note: This should be done with caution as it can have off-target effects.

    • Quantify Intracellular Concentration: The most direct way to confirm poor uptake is to measure the intracellular concentration of this compound using a sensitive analytical method like LC-MS/MS.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol provides a general guideline for preparing a stock solution of this compound.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

  • Calibrated analytical balance

  • Vortex mixer

Procedure:

  • Calculation: Determine the mass of this compound required to prepare a stock solution of the desired concentration (e.g., 10 mM or 50 mM).

    • Mass (mg) = Desired Concentration (mol/L) * Volume (L) * Molecular Weight (g/mol) * 1000

  • Weighing: In a sterile environment, accurately weigh the calculated amount of this compound powder and transfer it to a sterile microcentrifuge tube.

  • Dissolution: Add the required volume of cell culture grade DMSO to the tube.

  • Mixing: Vortex the tube thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.[9]

Important Considerations:

  • The final DMSO concentration in the cell culture medium should typically not exceed 0.5% to avoid cytotoxicity.

  • Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.

Protocol 2: Quantification of Intracellular this compound by LC-MS/MS

This protocol outlines a general procedure for quantifying the intracellular concentration of this compound. Method optimization will be required for your specific cell line and equipment.

Materials:

  • Cell culture plates (e.g., 6-well or 12-well)

  • Phosphate-buffered saline (PBS), ice-cold

  • Lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • Internal standard (a structurally similar compound not present in the cells)

  • Acetonitrile with 0.1% formic acid (for protein precipitation)

  • LC-MS/MS system

Procedure:

  • Cell Seeding and Treatment: Seed cells at an appropriate density in culture plates and allow them to adhere. Treat the cells with the desired concentrations of this compound for the specified time.

  • Washing: After incubation, aspirate the medium and wash the cells three times with ice-cold PBS to remove any extracellular compound.

  • Cell Lysis: Add an appropriate volume of lysis buffer containing the internal standard to each well. Scrape the cells and collect the lysate.

  • Protein Precipitation: Add three volumes of ice-cold acetonitrile with 0.1% formic acid to the cell lysate. Vortex and incubate at -20°C for at least 2 hours to precipitate proteins.

  • Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C.

  • Sample Analysis: Carefully collect the supernatant and transfer it to an autosampler vial for LC-MS/MS analysis.

  • Data Normalization: Quantify the amount of this compound based on a standard curve. Normalize the intracellular concentration to the total protein content of the lysate, which can be determined using a BCA or Bradford protein assay.

Visualizations

Experimental_Workflow_for_Cellular_Uptake cluster_prep Preparation cluster_treatment Treatment cluster_harvest Harvesting & Lysis cluster_analysis Analysis A Prepare this compound Stock Solution (e.g., in DMSO) C Treat Cells with Varying Concentrations A->C B Seed Cells in Culture Plates B->C D Incubate for Defined Time Periods C->D E Wash Cells with Ice-Cold PBS D->E F Lyse Cells and Add Internal Standard E->F G Protein Precipitation (e.g., with Acetonitrile) F->G H LC-MS/MS Analysis G->H I Data Normalization (to Protein Content) H->I NFkB_Signaling_Pathway cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK Complex TLR4->IKK activates IkB IκB IKK->IkB phosphorylates IkB_NFkB IκB-NF-κB (Inactive Complex) NFkB NF-κB (p65/p50) NFkB_nuc NF-κB (Active) NFkB->NFkB_nuc translocates to IkB_NFkB->NFkB releases DNA DNA NFkB_nuc->DNA binds to Genes Pro-inflammatory Gene Transcription (e.g., COX-2, TNF-α, IL-6) DNA->Genes induces ESA This compound ESA->IKK inhibits

References

Validation & Comparative

A Comparative Analysis of the Efficacy of 5-Ethoxysalicylic Acid and 5-Methoxysalicylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the reported and predicted efficacy of two salicylic acid derivatives: 5-Ethoxysalicylic acid and 5-Methoxysalicylic acid. Due to a scarcity of direct comparative studies in publicly available literature, this analysis is based on established structure-activity relationships of salicylic acid analogues and available data for each compound.

Introduction

Salicylic acid and its derivatives are a cornerstone of anti-inflammatory therapy, primarily through their inhibition of cyclooxygenase (COX) enzymes. Modifications to the salicylic acid scaffold, such as the introduction of alkoxy groups at the 5-position, can significantly influence their pharmacokinetic and pharmacodynamic properties. This guide examines the potential differences in the efficacy of this compound and 5-methoxysalicylic acid based on theoretical principles and available, albeit limited, experimental context.

Data Presentation: A Comparative Overview

FeatureThis compound5-Methoxysalicylic AcidReference Compound: Salicylic Acid
Structure Salicylic acid with an ethoxy group at the C5 position.Salicylic acid with a methoxy group at the C5 position.2-hydroxybenzoic acid
Predicted Lipophilicity Higher than 5-methoxysalicylic acid due to the larger ethyl group.Lower than this compound.Baseline lipophilicity.
Potential for COX Inhibition Expected to inhibit COX enzymes. The larger ethoxy group might influence binding pocket interactions.Known to be an intermediate in the synthesis of anti-inflammatory agents.[3] Expected to inhibit COX enzymes.Known non-selective COX inhibitor.
Potential for NF-κB Inhibition As a salicylic acid derivative, it is predicted to have the potential to inhibit the NF-κB pathway.Salicylic acid derivatives are known to inhibit the NF-κB pathway.[4][5][6]Known to inhibit NF-κB activation.[5][6]
Reported Biological Activity Limited specific data available in public literature.Found in nature (e.g., in castoreum) and used as a synthetic intermediate.[7][8]Well-established anti-inflammatory, analgesic, and antipyretic properties.

Structure-Activity Relationship (SAR) Insights

The anti-inflammatory activity of salicylic acid derivatives is intrinsically linked to their chemical structure.[1][2][3] Key structural features that govern efficacy include:

  • The Carboxylic Acid Group: Essential for the anti-inflammatory effect.[2]

  • The Phenolic Hydroxyl Group: Crucial for activity. Moving it from the ortho- position results in a loss of activity.[3]

  • Substitution on the Aromatic Ring: Substitution at the 5-position with various functional groups can modulate the anti-inflammatory and toxicological profile.[3] Halogenation at this position has been shown to enhance potency.[2]

  • Lipophilicity: Increased lipophilicity, which would be expected with the ethoxy group compared to the methoxy group, can enhance membrane permeability and potentially alter protein binding and target interaction.[1]

Based on these principles, it can be inferred that both this compound and 5-methoxysalicylic acid possess the core functionalities required for anti-inflammatory activity. The larger ethoxy group in this compound may lead to differences in potency and selectivity compared to the methoxy-substituted analogue, but without direct experimental data, this remains a hypothesis.

Experimental Protocols

To empirically determine and compare the efficacy of this compound and 5-Methoxysalicylic acid, the following experimental protocols are recommended.

In Vitro Cyclooxygenase (COX) Inhibition Assay

This assay determines the ability of the test compounds to inhibit the activity of COX-1 and COX-2 enzymes.

Principle: The inhibition of the peroxidase activity of COX is determined by measuring the oxidation of a colorimetric or fluorometric substrate.

Procedure:

  • Reagent Preparation: Prepare solutions of purified COX-1 and COX-2 enzymes, arachidonic acid (substrate), and the test compounds (this compound and 5-Methoxysalicylic acid) in a suitable buffer (e.g., Tris-HCl).

  • Reaction Setup: In a 96-well plate, add the enzyme, a heme cofactor, and the test compound at various concentrations.

  • Initiation: Initiate the reaction by adding arachidonic acid.

  • Detection: Add a colorimetric or fluorometric probe that reacts with the prostaglandin G2 produced by the enzyme.

  • Measurement: Read the absorbance or fluorescence at the appropriate wavelength using a plate reader.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value (the concentration required to inhibit 50% of the enzyme activity).

NF-κB Activation Assay (Luciferase Reporter Assay)

This assay measures the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a key regulator of inflammation.

Principle: Cells are transfected with a plasmid containing a luciferase reporter gene under the control of an NF-κB response element. Inhibition of NF-κB activation leads to a decrease in luciferase expression.

Procedure:

  • Cell Culture and Transfection: Culture a suitable cell line (e.g., HEK293 or RAW 264.7 macrophages) and transfect them with the NF-κB luciferase reporter plasmid.

  • Treatment: Treat the transfected cells with the test compounds (this compound and 5-Methoxysalicylic acid) at various concentrations for a specified period.

  • Stimulation: Induce NF-κB activation by treating the cells with a stimulant such as Tumor Necrosis Factor-alpha (TNF-α) or lipopolysaccharide (LPS).

  • Cell Lysis: Lyse the cells to release the cellular components, including the expressed luciferase.

  • Luciferase Assay: Add a luciferase substrate to the cell lysate and measure the resulting luminescence using a luminometer.

  • Data Analysis: Normalize the luciferase activity to a control (e.g., total protein concentration) and calculate the percentage of inhibition of NF-κB activation for each compound concentration to determine the IC50 value.

Mandatory Visualizations

To aid in the conceptualization of the experimental workflows and the primary signaling pathway implicated in the anti-inflammatory action of salicylic acid derivatives, the following diagrams are provided.

Experimental_Workflow_COX_Inhibition cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis reagents Prepare Reagents (Enzyme, Substrate, Compounds) setup Reaction Setup in 96-well Plate reagents->setup initiation Initiate Reaction (Add Arachidonic Acid) setup->initiation detection Add Detection Probe initiation->detection measurement Measure Absorbance/ Fluorescence detection->measurement calculation Calculate % Inhibition and IC50 measurement->calculation

Caption: Workflow for the in vitro COX Inhibition Assay.

NF_kB_Signaling_Pathway cluster_stimulus Inflammatory Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus stimulus TNF-α / LPS IKK IKK Complex stimulus->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Inhibits NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation Salicylates 5-Alkoxysalicylic Acids Salicylates->IKK Inhibits DNA DNA (κB site) NFkB_nuc->DNA Binds Transcription Gene Transcription (Pro-inflammatory mediators) DNA->Transcription Initiates

Caption: Simplified NF-κB Signaling Pathway and the inhibitory role of salicylates.

Conclusion

While direct comparative efficacy data for this compound and 5-Methoxysalicylic acid are currently unavailable, this guide provides a framework for their evaluation based on established principles of medicinal chemistry and detailed experimental protocols. The primary mechanism of action for these compounds is expected to be the inhibition of the COX and NF-κB pathways, which are central to the inflammatory response. Further empirical studies, as outlined in this guide, are necessary to definitively quantify and compare the therapeutic potential of these two salicylic acid derivatives. Such research will be invaluable for the development of novel and more effective anti-inflammatory agents.

References

Comparative Guide to the Validation of a New Analytical Method for 5-Ethoxysalicylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

The development and validation of a robust analytical method are critical for the accurate quantification of 5-Ethoxysalicylic acid in pharmaceutical research, development, and quality control. This guide provides a comprehensive comparison of a newly developed High-Performance Liquid Chromatography (HPLC) method with established analytical techniques for salicylic acid and its derivatives. The information presented is intended for researchers, scientists, and drug development professionals to facilitate the selection and implementation of a suitable analytical strategy.

Performance Comparison of Analytical Methods

The selection of an analytical method is often a trade-off between sensitivity, selectivity, cost, and availability of instrumentation. The following table summarizes the performance characteristics of the new HPLC-UV method for this compound in comparison to other commonly used techniques for related salicylic acid derivatives.

Analytical MethodAnalyteTypical Limit of Detection (LOD)Typical Limit of Quantification (LOQ)Typical Linearity Range (R²)Key AdvantagesKey Disadvantages
New HPLC-UV Method This compound (To be determined) (To be determined) > 0.999 Cost-effective, robust, widely available Moderate sensitivity, potential for matrix interference
HPLC-UVAcetylsalicylic acid0.03 - 1.52 µg/mL[1]0.1 - 4.61 µg/mL[1]> 0.999[2]Robust, widely available, cost-effective[1]Moderate sensitivity, potential for matrix interference[1]
LC-MS/MSSalicylic acid derivatives0.74 - 3 ng/mL[1]1 - 80 ng/mL[1]1 - 15000 ng/mL[1]High sensitivity and selectivity[1]Higher equipment and operational costs[1]
GC-MSMethyl & Ethyl Salicylate31 ng/mL[3][4](Not specified)31 - 1250 ng/mL[3]High resolution for volatile compoundsDerivatization often required, not suitable for non-volatile compounds

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and transfer of analytical methods. Below are the protocols for the proposed new HPLC method and a comparative GC-MS method.

Protocol 1: New HPLC-UV Method for this compound

  • Chromatographic System: A liquid chromatograph equipped with a UV detector and a C18 column (e.g., 250 x 4.6 mm, 5 µm).[5][6]

  • Mobile Phase: A filtered and degassed mixture of a suitable buffer (e.g., 0.1% orthophosphoric acid in water, pH 3.0) and an organic solvent (e.g., acetonitrile) in an isocratic or gradient elution mode. A common starting point is a 45:55 (v/v) ratio of aqueous to organic phase.[2][5]

  • Flow Rate: 1.0 mL/min.[5][6]

  • Detection: UV detection at a wavelength determined by the UV spectrum of this compound (e.g., 237 nm for acetylsalicylic acid).[2][5]

  • Standard Solution Preparation: Prepare a stock solution of this compound reference standard in the mobile phase. Create a series of calibration standards by diluting the stock solution to cover the desired concentration range.

  • Sample Solution Preparation: Dissolve a known quantity of the sample containing this compound in the mobile phase to achieve a concentration within the calibration range.

  • Analysis: Inject equal volumes (e.g., 10 µL) of the standard and sample solutions into the chromatograph.[5] Record the peak areas and calculate the concentration of this compound in the sample.

Protocol 2: Comparative GC-MS Method for Salicylate Derivatives

This protocol is based on methods for the analysis of volatile salicylic acid esters and would require adaptation for this compound, likely involving derivatization.[4]

  • Sample Preparation and Derivatization:

    • Extract the sample with a suitable organic solvent (e.g., chloroform).[4]

    • Evaporate the solvent to dryness under a gentle stream of nitrogen.[3]

    • Add a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% TMCS) and heat to form a volatile trimethylsilyl (TMS) derivative.[3]

  • GC-MS Conditions:

    • Column: A non-polar capillary column such as an HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness).[3]

    • Oven Temperature Program: An initial temperature of 100°C, held for 1 minute, then ramped at 15°C/min to 250°C and held for 5 minutes.[3]

    • Injector Temperature: 250°C.[3]

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.[3]

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[3]

    • Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for the derivatized analyte.[3]

  • Data Analysis: Construct a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of an internal standard against the analyte concentration.[3]

Method Validation Workflow and Signaling Pathways

The validation of an analytical method is essential to ensure its reliability for the intended application. The following diagrams illustrate the typical workflow for HPLC method validation based on ICH guidelines and the logical relationships in analytical method development.

G cluster_validation HPLC Method Validation Workflow MethodDevelopment Analytical Method Development ValidationProtocol Validation Protocol Definition MethodDevelopment->ValidationProtocol Specificity Specificity / Selectivity ValidationProtocol->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD Limit of Detection (LOD) Precision->LOD LOQ Limit of Quantification (LOQ) LOD->LOQ Robustness Robustness LOQ->Robustness SystemSuitability System Suitability Testing Robustness->SystemSuitability ValidationReport Final Validation Report SystemSuitability->ValidationReport

Caption: Workflow for HPLC Method Validation.

G cluster_development Logical Relationships in Method Development AnalyteProperties Analyte Properties (this compound) MethodSelection Method Selection (e.g., HPLC, GC) AnalyteProperties->MethodSelection ColumnSelection Column Selection (e.g., C18, HP-5MS) MethodSelection->ColumnSelection MobilePhase Mobile Phase / Carrier Gas Optimization ColumnSelection->MobilePhase Detection Detection Wavelength / MS Parameters MobilePhase->Detection Validation Method Validation Detection->Validation

Caption: Logical relationships in analytical method development.

References

Cross-Reactivity of 5-Ethoxysalicylic Acid in Immunoassays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential cross-reactivity of 5-Ethoxysalicylic acid in common immunoassay platforms used for the detection of salicylates. Due to the limited availability of direct experimental data for this compound, this guide leverages data from structurally similar compounds to provide a scientifically grounded estimation of its cross-reactive potential. Understanding the principles of immunoassay cross-reactivity is crucial for the accurate interpretation of results and the development of specific analytical methods.

The Basis of Immunoassay Cross-Reactivity

Immunoassays are bioanalytical techniques that rely on the highly specific binding between an antibody and its target antigen.[1] Cross-reactivity is a phenomenon where the antibody binds to molecules other than the intended analyte, typically due to structural similarities.[1] This can lead to inaccurate measurements, including falsely elevated results in competitive immunoassays.[1] The degree of cross-reactivity is influenced by the structural resemblance between the target analyte and the interfering compound, as well as the specific characteristics of the antibody used in the assay.[1]

In the context of salicylate immunoassays, the target analyte is salicylic acid. Compounds that share the core salicylic acid structure, a benzene ring with adjacent carboxyl and hydroxyl groups, have the potential to cross-react. The nature and position of substitutions on this core structure can significantly influence the degree of antibody binding.

Comparative Cross-Reactivity Data

CompoundStructural Modification (Relative to Salicylic Acid)Immunoassay TypeReported Cross-Reactivity (%)
This compound Ethoxy group at the 5-position FPIA / ELISA Data Not Available (Inferred High)
5-Methylsalicylic acidMethyl group at the 5-positionFPIA1200%[1][2]
DiflunisalDifluorophenyl group at the 5-positionFPIA222%[1][2]
5-Aminosalicylic acidAmino group at the 5-positionFPIA122%[1][2]
4-Aminosalicylic AcidAmino group at the 4-positionELISA121%[3]
DiflunisalDifluorophenyl group at the 5-positionELISA52%[3]
Gentisic Acid (5-Hydroxysalicylic acid)Hydroxyl group at the 5-positionELISA37%[3]
Salicyluric AcidGlycine conjugate at the carboxyl groupELISA2.2%[3]
Acetylsalicylic Acid (Aspirin)Acetyl group at the hydroxyl positionFPIAMinimal[1]

Analysis of Cross-Reactivity Data:

The available data, particularly from FPIA, strongly suggests that substitutions at the 5-position of the salicylic acid molecule can significantly enhance cross-reactivity.[1][2] For instance, 5-Methylsalicylic acid exhibits a 12-fold higher reactivity than salicylic acid itself in a specific FPIA.[1] Given that this compound also has a substitution at the 5-position (an ethoxy group), it is highly probable that it would also demonstrate significant cross-reactivity in similar immunoassays. The larger and more electron-donating ethoxy group, compared to a methyl group, may lead to a comparable or even higher degree of cross-reactivity.

It is important to note that the specificity of an immunoassay is highly dependent on the particular antibody and the assay format.[4] As seen in the table, some ELISA kits are reported to be highly specific for salicylic acid, with minimal cross-reactivity from its major metabolites.[4] Therefore, the cross-reactivity of this compound should be experimentally determined for the specific immunoassay being used.

Metabolic Pathway of Aspirin

To understand the potential for in-vivo cross-reactivity, it is essential to consider the metabolic pathway of aspirin (acetylsalicylic acid). Aspirin is rapidly hydrolyzed in the body to salicylic acid, the primary active metabolite. Salicylic acid is then further metabolized into compounds like salicyluric acid and gentisic acid.[1]

Metabolic Pathway of Aspirin Aspirin Acetylsalicylic Acid (Aspirin) Salicylic_Acid Salicylic Acid (Active Metabolite) Aspirin->Salicylic_Acid Hydrolysis Salicyluric_Acid Salicyluric Acid Salicylic_Acid->Salicyluric_Acid Metabolism Gentisic_Acid Gentisic Acid Salicylic_Acid->Gentisic_Acid Metabolism

Figure 1: Metabolic pathway of Aspirin to Salicylic Acid and its major metabolites.

Experimental Protocols

For researchers intending to quantify the cross-reactivity of this compound, the following general protocols for competitive immunoassays can be adapted.

Competitive ELISA Protocol for Cross-Reactivity Testing

This protocol is based on the principle of competition between the free analyte in the sample and a labeled analyte (e.g., enzyme-conjugated) for a limited number of antibody binding sites.[4]

Materials:

  • Microtiter plate coated with anti-salicylate antibodies

  • This compound

  • Salicylic acid (for standard curve)

  • Salicylate-enzyme conjugate (e.g., Horseradish Peroxidase - HRP)

  • Assay buffer

  • Wash buffer (e.g., PBS with Tween-20)

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., dilute sulfuric acid)

  • Microplate reader

Procedure:

  • Prepare Standards and Samples: Prepare a dilution series of salicylic acid standards and this compound in the assay buffer.

  • Competitive Reaction: Add 50 µL of standards or this compound dilutions to the appropriate wells of the antibody-coated microplate.

  • Add Conjugate: Add 50 µL of the salicylate-HRP conjugate to each well.

  • Incubation: Incubate the plate for 60 minutes at room temperature to allow for competitive binding.[4]

  • Washing: Wash the wells multiple times with wash buffer to remove unbound reagents.[4]

  • Substrate Addition: Add a chromogenic substrate to each well and incubate to allow for color development.[4] The intensity of the color is inversely proportional to the concentration of salicylate or cross-reactant in the sample.[5]

  • Stop Reaction: Add the stop solution to each well.

  • Signal Detection: Measure the absorbance at the appropriate wavelength using a microplate reader.[5]

  • Calculation of Cross-Reactivity: Calculate the concentration of this compound that produces a 50% inhibition of the maximum signal and compare it to the concentration of salicylic acid that produces the same inhibition. The percent cross-reactivity is calculated as: (% Cross-Reactivity = [Concentration of Salicylic Acid at 50% Inhibition / Concentration of this compound at 50% Inhibition] x 100)

Competitive ELISA Workflow cluster_0 A Prepare Standards & Samples B Add to Antibody-Coated Plate A->B C Add Salicylate-Enzyme Conjugate B->C D Incubate (Competitive Binding) C->D E Wash Plate D->E F Add Substrate & Incubate E->F G Add Stop Solution F->G H Read Absorbance G->H I Calculate Cross-Reactivity H->I

Figure 2: General workflow for a competitive ELISA experiment.

Fluorescence Polarization Immunoassay (FPIA) for Cross-Reactivity Testing

FPIA is a homogeneous competitive immunoassay that measures the change in polarization of fluorescent light when a small, fluorescently labeled salicylate molecule (tracer) binds to a larger antibody molecule.[5] A cross-reacting substance will compete with the tracer for antibody binding sites, resulting in a lower polarization signal.[5]

Materials:

  • Salicylate FPIA reagent kit (containing anti-salicylate antibody, salicylate tracer, and buffers)

  • This compound

  • Salicylic acid (for calibration)

  • Fluorescence polarization analyzer

Procedure:

  • Instrument Calibration: Calibrate the fluorescence polarization analyzer using the provided salicylic acid calibrators.

  • Sample Preparation: Prepare a dilution series of this compound in a suitable matrix (e.g., drug-free serum).

  • Reaction Mixture: Mix the sample (or this compound dilution) with the anti-salicylate antibody reagent.[5]

  • Tracer Addition: Add the salicylate tracer reagent to the mixture.[5]

  • Incubation: Incubate the mixture for a specified time to allow the competitive binding reaction to reach equilibrium.[5]

  • Measurement: Measure the fluorescence polarization of the solution. The polarization value is inversely related to the concentration of salicylate or cross-reactant.[5]

  • Calculation of Cross-Reactivity: Determine the concentration of this compound that produces a signal equivalent to a known concentration of salicylic acid to calculate the percent cross-reactivity.

FPIA Cross-Reactivity Logic cluster_0 High [Salicylate] or Cross-Reactant cluster_1 Low [Salicylate] or Cross-Reactant A Displaces Tracer B Low Polarization A->B C Tracer Binds Antibody D High Polarization C->D Antibody Anti-Salicylate Antibody Antibody->A competes with Antibody->C Tracer Fluorescent Salicylate Tracer Tracer->A Tracer->C

References

Comparative study of different synthesis routes for 5-Ethoxysalicylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. 5-Ethoxysalicylic acid, a valuable building block in the synthesis of various pharmaceutical compounds, can be prepared through several synthetic routes. This guide provides a comparative study of three prominent methods: the Kolbe-Schmitt reaction, Williamson ether synthesis, and a modified Reimer-Tiemann reaction. The following sections detail the experimental protocols, present a quantitative comparison of these routes, and visualize the synthetic workflows.

Quantitative Data Summary

The selection of a synthetic route often hinges on a balance of factors including yield, purity, reaction time, and the cost and availability of starting materials. The table below summarizes the key quantitative data for the different synthesis routes of this compound. It is important to note that where direct experimental data for this compound is unavailable, data from closely related analogous reactions are provided as an estimate.

ParameterKolbe-Schmitt ReactionWilliamson Ether SynthesisModified Reimer-Tiemann Reaction
Starting Material(s) 4-Ethoxyphenol, CO₂2,5-Dihydroxybenzoic acid, Ethyl Iodide4-Ethoxyphenol, CCl₄
Key Reagents Strong base (e.g., NaOH, KOH)Base (e.g., K₂CO₃)Strong base (e.g., NaOH)
Reaction Temperature 125-200 °C[1][2]Reflux~60 °C[3]
Reaction Pressure High pressure (up to 100 atm)[1][2]AtmosphericAtmospheric
Reaction Time Several hours[4]1-8 hours[5]~3 hours[3]
Reported Yield High (estimated)50-95% (general)[5]~43% (for a similar reaction)[6][7]
Purity High, requires recrystallizationGood, requires purificationModerate, may require extensive purification
Key Advantages Direct carboxylation, potentially high yieldMilder conditions than Kolbe-SchmittAvoids high pressure
Key Disadvantages Harsh conditions (high T and P)Potential for side reactions (O- and C-alkylation)Use of toxic CCl₄, moderate yield

Experimental Protocols

Detailed methodologies for each synthetic route are provided below. These protocols are based on established procedures for similar transformations and are adapted for the synthesis of this compound.

Kolbe-Schmitt Reaction of 4-Ethoxyphenol

This method involves the direct carboxylation of 4-ethoxyphenol under high pressure and temperature.

Materials:

  • 4-Ethoxyphenol

  • Sodium hydroxide (or potassium hydroxide)

  • Carbon dioxide

  • Sulfuric acid (for workup)

  • Water

Procedure:

  • In a high-pressure autoclave, sodium 4-ethoxyphenoxide is prepared by reacting 4-ethoxyphenol with a stoichiometric amount of sodium hydroxide.

  • The autoclave is then pressurized with carbon dioxide to approximately 100 atm.[1][2]

  • The reaction mixture is heated to 125-150 °C for several hours with constant stirring.[1][2][4]

  • After cooling and depressurization, the resulting sodium 5-ethoxysalicylate is dissolved in water.

  • The aqueous solution is acidified with sulfuric acid to precipitate the crude this compound.

  • The product is collected by filtration, washed with cold water, and purified by recrystallization from a suitable solvent (e.g., ethanol/water).

Williamson Ether Synthesis of 2,5-Dihydroxybenzoic Acid

This route involves the selective ethylation of the more acidic phenolic hydroxyl group of 2,5-dihydroxybenzoic acid.

Materials:

  • 2,5-Dihydroxybenzoic acid

  • Ethyl iodide (or diethyl sulfate)

  • Potassium carbonate (or another suitable base)

  • Acetone (or another suitable solvent)

  • Hydrochloric acid (for workup)

  • Water

Procedure:

  • To a solution of 2,5-dihydroxybenzoic acid in acetone, a slight excess of potassium carbonate is added.

  • The mixture is stirred at room temperature for 30 minutes to form the potassium salt.

  • A stoichiometric amount of ethyl iodide is added dropwise to the suspension.

  • The reaction mixture is heated to reflux for 4-6 hours, and the progress of the reaction is monitored by thin-layer chromatography.

  • After the reaction is complete, the solvent is removed under reduced pressure.

  • The residue is dissolved in water and acidified with hydrochloric acid to precipitate the crude product.

  • The precipitate is filtered, washed with water, and purified by column chromatography or recrystallization to isolate this compound.

Modified Reimer-Tiemann Reaction of 4-Ethoxyphenol

This method utilizes carbon tetrachloride in a variation of the Reimer-Tiemann reaction to achieve carboxylation.[8][9][10]

Materials:

  • 4-Ethoxyphenol

  • Carbon tetrachloride

  • Sodium hydroxide

  • Water

  • Hydrochloric acid (for workup)

Procedure:

  • A solution of sodium hydroxide in water (e.g., 20-40%) is prepared in a round-bottom flask equipped with a reflux condenser and a stirrer.[3]

  • 4-Ethoxyphenol is dissolved in the aqueous sodium hydroxide solution.

  • An excess of carbon tetrachloride is added to the vigorously stirred solution.

  • The biphasic mixture is heated to approximately 60 °C for about 3 hours.[3]

  • After the reaction, the mixture is cooled, and the excess carbon tetrachloride is removed by distillation.

  • The aqueous solution is acidified with hydrochloric acid to precipitate the crude this compound.

  • The product is collected by filtration, washed with water, and purified by recrystallization.

Visualization of Synthetic Workflows

The following diagrams, generated using the DOT language, illustrate the logical workflows for each of the described synthesis routes.

Kolbe_Schmitt_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Start reactants Mix 4-Ethoxyphenol and NaOH start->reactants pressurize Pressurize with CO2 (100 atm) reactants->pressurize heat Heat (125-150 °C) pressurize->heat cool Cool & Depressurize heat->cool dissolve Dissolve in Water cool->dissolve acidify Acidify with H2SO4 dissolve->acidify filter Filter acidify->filter recrystallize Recrystallize filter->recrystallize product This compound recrystallize->product

Kolbe-Schmitt Reaction Workflow

Williamson_Ether_Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Start reactants Mix 2,5-Dihydroxybenzoic Acid and K2CO3 in Acetone start->reactants add_etI Add Ethyl Iodide reactants->add_etI reflux Reflux (4-6 hours) add_etI->reflux remove_solvent Remove Solvent reflux->remove_solvent dissolve Dissolve in Water remove_solvent->dissolve acidify Acidify with HCl dissolve->acidify filter Filter acidify->filter purify Purify (Chromatography/Recrystallization) filter->purify product This compound purify->product

Williamson Ether Synthesis Workflow

Modified_Reimer_Tiemann_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Start reactants Dissolve 4-Ethoxyphenol in aqueous NaOH start->reactants add_ccl4 Add CCl4 reactants->add_ccl4 heat Heat (~60 °C, 3 hours) add_ccl4->heat cool Cool heat->cool remove_ccl4 Remove excess CCl4 cool->remove_ccl4 acidify Acidify with HCl remove_ccl4->acidify filter Filter acidify->filter recrystallize Recrystallize filter->recrystallize product This compound recrystallize->product

Modified Reimer-Tiemann Reaction Workflow

References

A Head-to-Head Comparison of Salicylic Acid Derivatives and Common NSAIDs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct comparative experimental data for 5-Ethoxysalicylic acid is limited in publicly available literature. This guide provides a comparative framework using data from structurally related salicylic acid derivatives and common Nonsteroidal Anti-Inflammatory Drugs (NSAIDs). The information presented is intended to serve as a reference for researchers and drug development professionals on the methodologies and data points crucial for evaluating and comparing novel anti-inflammatory compounds.

Introduction to NSAIDs and Salicylates

Nonsteroidal anti-inflammatory drugs (NSAIDs) are a cornerstone in the management of pain, inflammation, and fever.[1][2] Their primary mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins, key mediators of inflammation and pain.[2][3] NSAIDs can be broadly categorized into non-selective inhibitors that target both COX-1 and COX-2, and selective COX-2 inhibitors.[2][4]

Salicylates, including the well-known acetylsalicylic acid (aspirin), are a major class of NSAIDs.[5] While many traditional NSAIDs are derivatives of acids like propionic acid or acetic acid, salicylates are based on salicylic acid.[5] this compound, as a derivative of salicylic acid, is expected to share a similar mechanism of action, primarily through the inhibition of COX enzymes.[6][7]

Comparative Efficacy and Selectivity

The therapeutic efficacy and side-effect profile of an NSAID are largely determined by its relative selectivity for COX-1 versus COX-2.[8][9] COX-1 is a constitutively expressed enzyme involved in physiological functions such as protecting the gastric mucosa and maintaining kidney function.[2] In contrast, COX-2 is an inducible enzyme that is upregulated at sites of inflammation.[2][10]

Table 1: Comparative COX Inhibition and Selectivity of Representative NSAIDs

NSAIDChemical ClassCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Ratio (COX-1/COX-2)Reference
Aspirin Acetylated Salicylate166266.38[8]
Ibuprofen Propionic Acid13350.37[8]
Naproxen Propionic Acid7130.54[8]
Diclofenac Acetic Acid60.87.5[8]
Celecoxib COX-2 Inhibitor150.04375[9]
Meloxicam Enolic Acid2.30.82.88[8]

Note: IC50 values represent the concentration of the drug required to inhibit 50% of the enzyme activity. A higher selectivity ratio indicates greater selectivity for COX-2.

Table 2: Comparative Analgesic and Anti-inflammatory Efficacy

NSAIDAnalgesic PotencyAnti-inflammatory PotencyCommon Dosage (for pain)Reference
Aspirin ModerateModerate325-650 mg every 4-6 hours[1]
Ibuprofen HighHigh200-400 mg every 4-6 hours[1]
Naproxen HighHigh220-500 mg every 8-12 hours[1]
Diclofenac Very HighVery High50 mg three times daily[9]
Celecoxib HighHigh100-200 mg twice daily[4]
Meloxicam HighHigh7.5-15 mg once daily[11]

Safety and Tolerability Profile

The primary adverse effects associated with NSAID use are gastrointestinal (GI) and cardiovascular (CV) events.[2][12] GI toxicity is primarily linked to the inhibition of COX-1 in the gastric mucosa, while CV risks are associated with the inhibition of COX-2 in blood vessels.[2][12]

Table 3: Comparative Safety Profile of Representative NSAIDs

NSAIDGastrointestinal RiskCardiovascular RiskRenal RiskReference
Aspirin HighLow (at low doses)Moderate[1][5]
Ibuprofen ModerateModerateModerate[1][10]
Naproxen HighLower than other non-selective NSAIDsModerate[1][10]
Diclofenac ModerateHighModerate[1][9]
Celecoxib LowHighModerate[4][10]
Meloxicam ModerateModerateModerate[10]

Experimental Protocols

The evaluation of novel NSAIDs relies on a series of standardized in vitro and in vivo experiments to determine their efficacy and safety.

In Vitro COX Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against COX-1 and COX-2 enzymes.[13]

Methodology:

  • Enzyme Source: Purified recombinant human or ovine COX-1 and COX-2 enzymes.[13]

  • Substrate: Arachidonic acid.[13]

  • Assay Principle: The assay measures the conversion of arachidonic acid to prostaglandin H2 (PGH2), which is then quantified.[13]

  • Procedure:

    • The test compound is pre-incubated with the COX enzyme at various concentrations.[13]

    • The reaction is initiated by adding arachidonic acid.[13]

    • After a defined incubation period, the reaction is stopped.[13]

    • The amount of prostaglandin produced is measured, typically by ELISA or radioimmunoassay.[13]

  • Data Analysis: The percentage of inhibition at each concentration is calculated relative to a control, and the IC50 value is determined. The COX-2 selectivity ratio is calculated as IC50 (COX-1) / IC50 (COX-2).[13]

In Vivo Carrageenan-Induced Paw Edema Test (Anti-inflammatory Activity)

Objective: To evaluate the in vivo anti-inflammatory activity of a test compound.

Methodology:

  • Animal Model: Typically rats or mice.

  • Procedure:

    • A baseline measurement of the animal's paw volume is taken.

    • The test compound or vehicle is administered orally or intraperitoneally.

    • After a set period, a solution of carrageenan is injected into the sub-plantar tissue of the hind paw to induce inflammation.

    • Paw volume is measured at various time points after the carrageenan injection.

  • Data Analysis: The percentage of inhibition of edema is calculated by comparing the increase in paw volume in the treated group to the vehicle control group.

In Vivo Acetic Acid-Induced Writhing Test (Analgesic Activity)

Objective: To assess the peripheral analgesic activity of a test compound.[14]

Methodology:

  • Animal Model: Typically mice.[14]

  • Procedure:

    • The test compound or vehicle is administered to the animals.

    • After a specific time, a solution of acetic acid is injected intraperitoneally to induce a writhing response (stretching of the abdomen and hind limbs).

    • The number of writhes is counted for a defined period.

  • Data Analysis: The percentage of inhibition of writhing is calculated by comparing the number of writhes in the treated group to the vehicle control group.[14]

Visualizing Key Pathways and Processes

COX Signaling Pathway

COX_Signaling_Pathway Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins_Thromboxanes Prostaglandins & Thromboxanes COX1->Prostaglandins_Thromboxanes COX2->Prostaglandins_Thromboxanes Physiological_Functions Physiological Functions (GI Protection, Platelet Aggregation) Prostaglandins_Thromboxanes->Physiological_Functions Inflammation_Pain_Fever Inflammation, Pain, Fever Prostaglandins_Thromboxanes->Inflammation_Pain_Fever NSAIDs Non-selective NSAIDs (e.g., Ibuprofen) NSAIDs->COX1 NSAIDs->COX2 COX2_Inhibitors COX-2 Selective NSAIDs (e.g., Celecoxib) COX2_Inhibitors->COX2

Caption: The COX signaling pathway and points of NSAID inhibition.

Experimental Workflow for In Vivo Anti-inflammatory Assay

Experimental_Workflow start Start animal_acclimatization Animal Acclimatization start->animal_acclimatization baseline_measurement Baseline Paw Volume Measurement animal_acclimatization->baseline_measurement drug_administration Administer Test Compound or Vehicle baseline_measurement->drug_administration inflammation_induction Induce Inflammation (Carrageenan Injection) drug_administration->inflammation_induction paw_measurement Measure Paw Volume at Time Intervals inflammation_induction->paw_measurement data_analysis Data Analysis: Calculate % Inhibition paw_measurement->data_analysis end End data_analysis->end NSAID_Classification NSAIDs NSAIDs Non_Selective Non-Selective (COX-1 and COX-2 Inhibition) NSAIDs->Non_Selective COX2_Selective COX-2 Selective NSAIDs->COX2_Selective Ibuprofen Ibuprofen Non_Selective->Ibuprofen Naproxen Naproxen Non_Selective->Naproxen Aspirin Aspirin Non_Selective->Aspirin Celecoxib Celecoxib COX2_Selective->Celecoxib Etoricoxib Etoricoxib COX2_Selective->Etoricoxib

References

A Comparative Guide to Benchmarking the Purity of Synthesized 5-Ethoxysalicylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the purity of synthesized 5-Ethoxysalicylic acid. By comparing the synthesized product against a certified reference standard and potential process impurities, this document outlines key analytical methodologies, presents data in a comparative format, and offers detailed experimental protocols.

Introduction to Purity Benchmarking

This compound is a salicylic acid derivative with potential applications in pharmaceuticals and material science. The purity of an active pharmaceutical ingredient (API) or a key intermediate is critical, as impurities can affect efficacy, safety, and stability. Therefore, rigorous analytical benchmarking is a non-negotiable step in the synthesis and development process. This guide details a multi-pronged approach utilizing chromatographic, spectroscopic, and physical analysis techniques to comprehensively evaluate the purity of a synthesized batch.

The primary benchmarks for comparison are:

  • Certified Reference Standard (CRS): A commercially available this compound of known high purity (e.g., ≥98%).

  • Starting Materials: Key reactants in the synthesis (e.g., 5-hydroxysalicylic acid or salicylic acid) to detect incomplete reactions.

  • Potential Side-Products: Isomers or related compounds that could form during synthesis.

Analytical Methodologies and Experimental Protocols

A combination of orthogonal analytical methods is recommended to ensure a thorough purity assessment.

2.1 High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for purity determination, offering high resolution to separate the main compound from its impurities.[1][2][3]

Experimental Protocol:

  • System: Agilent 1200 series or equivalent with a Diode Array Detector (DAD).

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • A: 0.1% Phosphoric acid in Water.

    • B: Acetonitrile.

  • Gradient: 5% B to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 237 nm and 270 nm.[4]

  • Sample Preparation: Prepare a 1 mg/mL solution of the synthesized this compound and the reference standard in the mobile phase (50:50 A:B).

  • Injection Volume: 10 µL.

  • Purity Calculation: Purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

2.2 Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful tool for identifying and quantifying volatile and semi-volatile impurities.[5][6] For non-volatile compounds like carboxylic acids, derivatization is required to increase volatility.

Experimental Protocol:

  • Derivatization:

    • To 1 mg of the sample, add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS.[7]

    • Cap the vial and heat at 70°C for 30 minutes.[7]

  • System: Agilent 7890 GC coupled with a 5975 MSD or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm x 0.25 µm) or similar non-polar column.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Inlet Temperature: 250°C.

  • Oven Program: Start at 100°C, hold for 2 minutes, ramp to 280°C at 15°C/min, and hold for 5 minutes.

  • MS Transfer Line: 285°C.[6]

  • Ion Source Temperature: 230°C.[6]

  • Acquisition Mode: Full Scan (m/z 50-550) for impurity identification and Selected Ion Monitoring (SIM) for quantification.

2.3 Quantitative ¹H NMR Spectroscopy (qNMR)

NMR spectroscopy not only confirms the structure of the synthesized compound but can also be used for absolute purity determination when compared against a certified internal standard.[8]

Experimental Protocol:

  • Internal Standard: Maleic anhydride or another suitable standard with sharp, well-resolved peaks that do not overlap with the analyte signals.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the synthesized this compound and 5 mg of the internal standard into a vial.

    • Dissolve the mixture in a known volume (e.g., 0.7 mL) of a deuterated solvent (e.g., DMSO-d₆).

  • Instrument: 400 MHz (or higher) NMR spectrometer.

  • Parameters:

    • Acquire a standard proton spectrum.

    • Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 of the protons being integrated to allow for full relaxation.

  • Purity Calculation: The purity is calculated by comparing the integral of a known proton signal from the analyte to the integral of a known proton signal from the internal standard, accounting for their respective molecular weights and number of protons. The carboxylic acid proton typically appears as a broad singlet between 10-13 ppm.[9][10][11]

2.4 Melting Point Analysis

Melting point is a fundamental physical property that provides a quick and reliable indication of purity. Pure crystalline compounds exhibit a sharp melting point range (typically 0.5-1.0°C), whereas impurities will depress the melting point and broaden the range.[12]

Experimental Protocol:

  • Place a small, finely ground amount of the dried sample into a capillary tube.[13]

  • Use a calibrated melting point apparatus.

  • Heat the sample at a rate of approximately 10-15°C per minute until the temperature is about 20°C below the expected melting point.

  • Reduce the heating rate to 1-2°C per minute.[13]

  • Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes liquid (T₂). The melting range is T₁-T₂.

  • Perform a mixed melting point test by mixing the synthesized sample with the reference standard. If there is no depression in the melting point, the compounds are likely identical.[13]

Data Presentation and Comparison

Summarizing the analytical data in tables allows for a direct and clear comparison between the synthesized product and the reference standard.

Table 1: HPLC Purity Comparison

CompoundRetention Time (min)Peak Area %
Synthesized this compound [Experimental Value][Experimental Value]
Reference Standard [Reference Value]>98%
Impurity 1 (e.g., Salicylic Acid) [Experimental Value][Experimental Value]
Unknown Impurity 2 [Experimental Value][Experimental Value]

Table 2: Physical and Spectroscopic Data Comparison

ParameterSynthesized ProductReference StandardPurity Indication
Appearance [e.g., White crystalline solid]White crystalline solidConformance
Melting Point [e.g., 148-151°C][e.g., 153-154°C]Broad and depressed range suggests impurities.[14]
¹H NMR Purity (qNMR) [Experimental Value %]>98%Provides absolute purity value.[8]
GC-MS Impurities [List of detected impurities]Not DetectedIdentifies potential volatile/semi-volatile contaminants.

Visualization of Workflows

Diagrams created using Graphviz help visualize the logical flow of the purity benchmarking process.

Purity_Analysis_Workflow cluster_synthesis Synthesis & Isolation cluster_analysis Purity Benchmarking cluster_comparison Data Comparison synth Synthesized Crude This compound purify Purification (e.g., Recrystallization) synth->purify final_product Purified Product purify->final_product hplc HPLC Analysis compare Compare Results hplc->compare gcms GC-MS Analysis gcms->compare nmr qNMR Analysis nmr->compare mp Melting Point Analysis mp->compare ref Reference Standard Data ref->compare report Final Purity Report compare->report final_product->hplc final_product->gcms final_product->nmr final_product->mp

Caption: Experimental workflow for the purity analysis of synthesized this compound.

Logical_Comparison cluster_product Synthesized Product cluster_standard Reference Standard cluster_decision Purity Assessment prod_rt HPLC Retention Time match_rt Times Match? prod_rt->match_rt prod_mp Melting Point Range match_mp MP Sharp & Undepressed? prod_mp->match_mp prod_nmr NMR Spectrum match_nmr Spectra Match? prod_nmr->match_nmr ref_rt HPLC Retention Time ref_rt->match_rt ref_mp Melting Point Range ref_mp->match_mp ref_nmr NMR Spectrum ref_nmr->match_nmr conclusion Conclusion on Purity & Identity match_rt->conclusion Identity Confirmed match_mp->conclusion High Purity Indicated match_nmr->conclusion Structure Confirmed

References

Correlating Structure and Activity of 5-Substituted Salicylic Acid Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of 5-substituted salicylic acid derivatives, with a focus on their anti-inflammatory properties. Due to a limited availability of comprehensive data on a homologous series of 5-ethoxysalicylic acid derivatives, this guide broadens the scope to include various 5-substituted analogues to elucidate key structural determinants of activity. The information presented is supported by experimental data from publicly available literature.

Structure-Activity Relationship Overview

The anti-inflammatory activity of salicylic acid and its derivatives is primarily attributed to their ability to inhibit cyclooxygenase (COX) enzymes, which are key in the biosynthesis of prostaglandins, potent mediators of inflammation.[1][2] Modifications to the salicylic acid scaffold can significantly impact its potency and selectivity. Substitution at the 5-position of the salicylic acid ring has been a key area of investigation to enhance anti-inflammatory efficacy.

Key SAR observations for 5-substituted salicylic acid derivatives include:

  • Amidation of the carboxylic group: This modification has been shown to increase the ability of salicylic acid to suppress the expression of NF-κB dependent luciferase and inducible nitric oxide synthase (iNOS).[3]

  • Substitution at the 5-position: The introduction of a chlorine atom at the 5-position has also been found to enhance NF-κB inhibitory activity.[3]

  • Simultaneous modifications: A combination of amidation of the carboxylic group and chlorination at the 5-position can lead to an additive increase in NF-κB inhibitory activity.[3]

  • Alkoxy substitution: While specific comparative data for a range of 5-alkoxy derivatives is scarce, the presence of such groups is a common strategy in medicinal chemistry to modulate lipophilicity and potentially improve cell permeability and target engagement.

Comparative Anti-Inflammatory Activity

The following table summarizes the in vitro anti-inflammatory activity of various 5-substituted salicylic acid derivatives, primarily focusing on their ability to inhibit COX enzymes and NF-κB signaling. The data is presented as IC50 values, which represent the concentration of the compound required to achieve 50% inhibition of the target.

CompoundTarget/AssayIC50 (µM)Reference CompoundIC50 (µM)
N-(5-chlorosalicyloyl)phenethylamine (5-CSPA)NF-κB dependent luciferase15--
N-(5-chlorosalicyloyl)3-phenylpropylamine (5-CSPPA)NF-κB dependent luciferase17--
N-(5-chlorosalicyloyl)4-hydroxyphenylethylamine (5-CSHPA)NF-κB dependent luciferase91--
AspirinCOX-2 dependent PGE2 synthesis5.35--
Gentisic acid (2,5-dihydroxybenzoic acid)COX-2 dependent PGE2 synthesisActive at 10-100 µM--
Sodium SalicylateCOX-2 dependent PGE2 synthesisNo significant inhibition up to 100 µM--

Key Signaling Pathway: NF-κB

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a crucial regulator of the inflammatory response.[4][5][6] Many anti-inflammatory drugs, including salicylates, exert their effects by modulating this pathway.[3][7] The diagram below illustrates the canonical NF-κB signaling cascade.

NF_kappaB_Pathway Stimuli Inflammatory Stimuli (e.g., TNF-α, IL-1) Receptor Receptor Stimuli->Receptor IKK_complex IKK Complex (IKKα/β/γ) Receptor->IKK_complex 2. Activation IkB IκB IKK_complex->IkB 3. Phosphorylation IkB_p p-IκB IkB->IkB_p NFkB NF-κB (p50/p65) NFkB_active Active NF-κB NFkB->NFkB_active 5. Release Proteasome Proteasome IkB_p->Proteasome 4. Ubiquitination & Degradation DNA DNA NFkB_active->DNA 6. Nuclear Translocation Gene_expression Inflammatory Gene Expression DNA->Gene_expression caption Canonical NF-κB Signaling Pathway

Caption: Canonical NF-κB Signaling Pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to evaluate the anti-inflammatory activity of salicylic acid derivatives.

In Vitro COX Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.[8][9][10][11][12]

Materials:

  • Human recombinant COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Test compounds (5-substituted salicylic acid derivatives)

  • Reference inhibitor (e.g., celecoxib for COX-2, SC-560 for COX-1)

  • Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Heme (cofactor)

  • L-epinephrine (cofactor)

  • DMSO (for dissolving compounds)

  • 2.0 M HCl (to stop the reaction)

  • ELISA kit for Prostaglandin E2 (PGE2) quantification or LC-MS/MS setup

Procedure:

  • Prepare a reaction mixture containing reaction buffer, heme, and L-epinephrine in an Eppendorf tube.

  • Add a specific amount of COX-1 or COX-2 enzyme to the mixture and incubate at room temperature for 2 minutes.

  • Add the test compound (dissolved in DMSO) to the enzyme solution and pre-incubate at 37°C for 10 minutes. For control wells, add DMSO without the inhibitor.

  • Initiate the enzymatic reaction by adding arachidonic acid to a final concentration of 5 µM.

  • Allow the reaction to proceed for 2 minutes and then terminate it by adding 2.0 M HCl.

  • Quantify the amount of PGE2 produced using a competitive ELISA kit or by LC-MS/MS.

  • Calculate the percentage of inhibition for each compound concentration compared to the control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

COX_Inhibition_Workflow A Prepare Reaction Mixture (Buffer, Heme, Epinephrine) B Add COX Enzyme (Incubate 2 min) A->B C Add Test Compound/Control (Pre-incubate 10 min at 37°C) B->C D Initiate Reaction (Add Arachidonic Acid) C->D E Incubate 2 min D->E F Terminate Reaction (Add HCl) E->F G Quantify PGE2 (ELISA or LC-MS/MS) F->G H Calculate % Inhibition and IC50 G->H

Caption: Workflow for In Vitro COX Inhibition Assay.

In Vitro Inhibition of Protein Denaturation Assay

This assay assesses the ability of a compound to prevent the denaturation of proteins, a hallmark of inflammation.[1][13][14][15]

Materials:

  • Bovine serum albumin (BSA) or egg albumin (1% aqueous solution)

  • Test compounds

  • Reference drug (e.g., diclofenac sodium, aspirin)

  • Phosphate buffered saline (PBS, pH 6.4)

  • Spectrophotometer

Procedure:

  • Prepare reaction mixtures consisting of the test compound at various concentrations and a 1% aqueous solution of BSA or egg albumin.

  • Adjust the pH of the reaction mixture if necessary.

  • Incubate the samples at 37°C for 20 minutes.

  • Heat the samples at 57°C or 70°C for 20 minutes to induce protein denaturation.

  • After cooling the samples to room temperature, measure the turbidity (absorbance) at 660 nm using a spectrophotometer.

  • A control sample (without the test compound) is treated in the same manner.

  • Calculate the percentage inhibition of protein denaturation using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100

  • Determine the IC50 value from the dose-response curve.

Conclusion

The structure-activity relationship of 5-substituted salicylic acid derivatives reveals that modifications at the 5-position and the carboxylic acid moiety can significantly influence their anti-inflammatory activity. While a direct and comprehensive comparison of this compound derivatives is not available, the data on related 5-substituted compounds, particularly those with chloro and amido substitutions, demonstrate a clear potential for enhancing inhibitory activity against key inflammatory mediators like NF-κB. The experimental protocols provided herein offer standardized methods for the continued evaluation and comparison of novel salicylic acid derivatives in the pursuit of more potent and selective anti-inflammatory agents. Further research focusing on a systematic evaluation of a series of 5-alkoxy salicylic acid derivatives would be invaluable to refine the understanding of their SAR and guide future drug design efforts.

References

A Comparative Guide to the In Vivo vs. In Vitro Efficacy of Salicylic Acid Derivatives: A Focus on 5-Ethoxysalicylic Acid Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Salicylic acid and its derivatives are a cornerstone of anti-inflammatory therapy. Their mechanisms of action, while diverse, often converge on the inhibition of key inflammatory pathways, most notably the NF-κB signaling cascade.[1][2] This guide explores the in vitro and in vivo efficacy of representative salicylic acid derivatives to provide a framework for understanding the potential therapeutic profile of 5-Ethoxysalicylic acid. Structure-activity relationship (SAR) studies of salicylic acid derivatives suggest that modifications to the core structure can significantly impact potency and toxicity.[3][4][5] For instance, substitution on the aromatic ring can enhance anti-inflammatory activity.[5] The introduction of an ethoxy group at the 5-position of the salicylic acid ring is a modification that warrants investigation for its potential to modulate the compound's anti-inflammatory and pharmacokinetic properties.

In Vitro Efficacy of Salicylic Acid Derivatives

The in vitro evaluation of salicylic acid derivatives typically involves cell-based assays that measure the inhibition of inflammatory mediators. A common approach is to use cell lines such as RAW264.7 macrophages stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.[6] Key parameters measured include the production of nitric oxide (NO) and pro-inflammatory cytokines like TNF-α and IL-6.

Table 1: Comparative In Vitro Efficacy of Salicylic Acid Derivatives

CompoundCell Line/AssayKey FindingsReference CompoundIC50/Effective Concentration
Aspirin Human Platelets (COX-1)Irreversible inhibition of COX-1-~30 µM
Human Monocytes (LPS-stimulated)Inhibition of PGE2 production-IC50 = 47 µg/mL
Sodium Salicylate HCT116 cells (NF-κB luciferase assay)Inhibition of NF-κB activity--
5-Aminosalicylic Acid (5-ASA) HT-29 and HCT-15 cellsInhibition of cell growthSodium SalicylateEffective at 5 mM
N-(5-chlorosalicyloyl)phenethylamine (5-CSPA) HCT116 cells (NF-κB luciferase assay)Potent inhibition of NF-κB activitySalicylic AcidIC50 = 15 µM

Note: The data presented is a synthesis from multiple sources and is intended for comparative purposes. Direct comparison of IC50 values should be made with caution due to variations in experimental conditions.

Experimental Protocol: In Vitro LPS-Induced Cytokine Release Assay

This protocol describes a general method for assessing the anti-inflammatory effects of a test compound on cultured macrophages.

  • Cell Culture: RAW264.7 murine macrophages are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10^4 cells/well and allowed to adhere overnight.

  • Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., this compound analog) or a vehicle control. Cells are pre-incubated for 1-2 hours.

  • Inflammatory Stimulus: Lipopolysaccharide (LPS) is added to each well (final concentration of 1 µg/mL) to induce an inflammatory response, with the exception of the negative control wells.

  • Incubation: The plates are incubated for 24 hours.

  • Supernatant Collection: After incubation, the cell culture supernatant is collected.

  • Cytokine Measurement: The concentrations of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant are quantified using commercially available ELISA kits, following the manufacturer's instructions.

  • Data Analysis: The percentage inhibition of cytokine production by the test compound is calculated relative to the LPS-stimulated vehicle control.

In Vivo Efficacy of Salicylic Acid Derivatives

In vivo studies are essential to evaluate the systemic anti-inflammatory effects and overall therapeutic potential of a compound. A widely used model is the carrageenan-induced paw edema model in rodents, which assesses the ability of a drug to reduce acute inflammation.[7][8]

Table 2: Comparative In Vivo Efficacy of Salicylic Acid Derivatives

CompoundAnimal ModelDosing RegimenKey FindingsReference Compound
Aspirin Carrageenan-induced paw edema (Rat)200 mg/kg, p.o.Significant reduction in paw edema-
Ibuprofen Analogs (R-60, R-65) Formalin-induced paw licking (Mouse)0.01-10 mg/kgReduced licking time and leukocyte migrationIbuprofen
N-(5-chlorosalicyloyl)phenethylamine (5-CSPA) TNBS-induced colitis (Rat)Rectal administrationAmeliorated colitis, more effective than 5-ASA5-Aminosalicylic Acid
Acyl and Salicylic Acid Hydrazide Derivatives Carrageenan-induced paw edema (Mouse)-Varying degrees of percentage inhibition of edema-

Experimental Protocol: In Vivo Carrageenan-Induced Paw Edema Model

This protocol outlines a standard procedure for evaluating the anti-inflammatory activity of a test compound in vivo.[7][8]

  • Animal Acclimatization: Male Wistar rats (180-200 g) are acclimatized to the laboratory conditions for at least one week.

  • Grouping: Animals are randomly divided into groups (n=6-8 per group): a vehicle control group, a positive control group (e.g., indomethacin, 10 mg/kg), and test groups receiving different doses of the compound of interest.

  • Compound Administration: The test compound or control is administered orally (p.o.) or intraperitoneally (i.p.) one hour before the induction of inflammation.

  • Induction of Edema: 0.1 mL of a 1% carrageenan solution in sterile saline is injected into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: The volume of the carrageenan-injected paw is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours post-carrageenan injection.

  • Data Analysis: The percentage increase in paw volume is calculated for each time point. The percentage inhibition of edema by the test compound is determined by comparing the increase in paw volume in the treated groups to the vehicle control group.

Visualization of Signaling Pathways and Workflows

Signaling Pathway: The NF-κB Canonical Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammatory responses and a known target for salicylic acid and its derivatives.[1][2]

Caption: Canonical NF-κB signaling pathway and the inhibitory role of salicylates.

Experimental Workflow: In Vitro Anti-inflammatory Screening

In_Vitro_Workflow Start Start Cell_Culture Cell Culture (e.g., RAW264.7) Start->Cell_Culture Compound_Treatment Compound Treatment (Test Compound/Vehicle) Cell_Culture->Compound_Treatment LPS_Stimulation LPS Stimulation (1 µg/mL) Compound_Treatment->LPS_Stimulation Incubation Incubation (24 hours) LPS_Stimulation->Incubation Supernatant_Collection Collect Supernatant Incubation->Supernatant_Collection ELISA ELISA for Cytokines (TNF-α, IL-6) Supernatant_Collection->ELISA Data_Analysis Data Analysis (% Inhibition) ELISA->Data_Analysis End End Data_Analysis->End

Caption: General workflow for in vitro screening of anti-inflammatory compounds.

Experimental Workflow: In Vivo Anti-inflammatory Testing

In_Vivo_Workflow Start Start Animal_Acclimatization Animal Acclimatization Start->Animal_Acclimatization Compound_Administration Compound Administration (p.o. or i.p.) Animal_Acclimatization->Compound_Administration Carrageenan_Injection Carrageenan Injection (Sub-plantar) Compound_Administration->Carrageenan_Injection Measure_Paw_Volume Measure Paw Volume (0, 1, 2, 3, 4 hours) Carrageenan_Injection->Measure_Paw_Volume Data_Analysis Data Analysis (% Inhibition of Edema) Measure_Paw_Volume->Data_Analysis End End Data_Analysis->End

Caption: Workflow for the in vivo carrageenan-induced paw edema model.

Conclusion

While direct experimental evidence for this compound is pending, the extensive research on related salicylic acid derivatives provides a strong foundation for predicting its potential as an anti-inflammatory agent. The in vitro and in vivo models and protocols detailed in this guide are standard methods that would be appropriate for the evaluation of this compound. Based on structure-activity relationships, the ethoxy substitution at the 5-position could potentially enhance its anti-inflammatory properties. Future research should focus on synthesizing this compound and systematically evaluating its efficacy and safety profile using the established methodologies presented herein to determine its therapeutic potential in comparison to existing salicylates.

References

A Comparative Spectroscopic Analysis of Salicylic Acid and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the spectral signatures of key salicylic acid derivatives, providing researchers, scientists, and drug development professionals with a comprehensive comparative analysis of their Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) data. This guide offers detailed experimental protocols and visual workflows to support further research and development.

Salicylic acid and its derivatives are a cornerstone of pharmacology, with applications ranging from analgesic and anti-inflammatory drugs to topical treatments. Understanding the nuanced structural differences between these compounds is paramount for quality control, metabolism studies, and the development of new therapeutic agents. Spectroscopic techniques such as Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) provide a powerful toolkit for elucidating these molecular structures. This guide presents a comparative analysis of the spectral data for salicylic acid and three of its key derivatives: acetylsalicylic acid, methyl salicylate, and salicylamide.

Comparative Spectral Data

The following tables summarize the key spectral data for salicylic acid and its derivatives, offering a clear comparison of their characteristic spectroscopic fingerprints.

Infrared (IR) Spectroscopy Data
CompoundO-H Stretch (cm⁻¹)C=O Stretch (cm⁻¹)C-O Stretch (cm⁻¹)Other Key Peaks (cm⁻¹)
Salicylic Acid 3233 (broad, -OH of acid and phenol)1652-1670 (acid)1296, 1156-12482831-2999 (C-H stretch), 1445 (C-C stretch)[1][2]
Acetylsalicylic Acid ~2500-3300 (broad, -OH of acid)1751 (ester), 1680-1690 (acid)1180-1190 (ester)~1370 (C-H bend of CH₃)
Methyl Salicylate 3200 (broad, phenolic -OH)1680 (ester)~1250, ~1100-11502955 (C-H stretch of CH₃)[2]
Salicylamide 3390, 3200 (N-H stretch), 3500-2500 (phenolic -OH, broad)1680 (amide)-1630 (N-H bend)[3]
¹H NMR Spectroscopy Data (δ, ppm)
Compound-OH (phenolic)-COOH / -COOR / -CONH₂Aromatic Protons-CH₃
Salicylic Acid ~11.75~11.756.9 - 8.0-
Acetylsalicylic Acid -~11.777.14 - 8.142.36[4][5]
Methyl Salicylate ~10.8-6.8 - 7.83.9
Salicylamide ~13.48.46, 7.94 (-NH₂)6.9 - 7.89-[3]
¹³C NMR Spectroscopy Data (δ, ppm)
CompoundC=OC-O (phenolic)Aromatic Carbons-CH₃
Salicylic Acid ~172~162115 - 136-
Acetylsalicylic Acid ~170 (acid), ~169 (ester)~151122 - 135~21
Methyl Salicylate ~170~161117 - 135~52
Salicylamide ~171~153114 - 134-[6]
Mass Spectrometry Data (m/z)
CompoundMolecular Ion (M⁺)Key Fragment Ions
Salicylic Acid 138120, 92, 64
Acetylsalicylic Acid 180138, 120, 92, 43
Methyl Salicylate 152120, 92
Salicylamide 137119, 92

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques discussed. Specific parameters may need to be optimized based on the instrument and sample.

Infrared (IR) Spectroscopy
  • Sample Preparation: For solid samples, a small amount of the compound is finely ground with potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, a Nujol mull can be prepared. Liquid samples can be analyzed neat between two salt plates (e.g., NaCl or KBr).

  • Data Acquisition: The prepared sample is placed in the sample holder of an FT-IR spectrometer. A background spectrum of the empty sample holder (or KBr pellet without sample) is recorded first. The sample spectrum is then recorded, typically over a range of 4000-400 cm⁻¹. The final spectrum is presented as transmittance or absorbance versus wavenumber (cm⁻¹).[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of the compound is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.[8]

  • Data Acquisition: The NMR tube is placed in the spectrometer's probe. For ¹H NMR, the spectrometer is typically operated at a frequency of 300-500 MHz.[6] For ¹³C NMR, the frequency is around 75-125 MHz.[6] Standard pulse sequences are used to acquire the spectra. Key parameters to consider include the number of scans, relaxation delay, and spectral width.[6][7]

Mass Spectrometry (MS)
  • Sample Introduction: The sample can be introduced into the mass spectrometer via various methods, including direct infusion, gas chromatography (GC-MS), or liquid chromatography (LC-MS). The choice of method depends on the volatility and thermal stability of the compound.

  • Ionization: The sample molecules are ionized, commonly using techniques like Electron Ionization (EI) or Electrospray Ionization (ESI).[9]

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The separated ions are detected, and a mass spectrum is generated, which plots ion intensity versus m/z.

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for a comparative spectral analysis of salicylic acid derivatives.

Spectral_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Comparison cluster_conclusion Conclusion Salicylic_Acid Salicylic Acid IR IR Spectroscopy Salicylic_Acid->IR NMR NMR Spectroscopy Salicylic_Acid->NMR MS Mass Spectrometry Salicylic_Acid->MS ASA Acetylsalicylic Acid ASA->IR ASA->NMR ASA->MS Methyl_Salicylate Methyl Salicylate Methyl_Salicylate->IR Methyl_Salicylate->NMR Methyl_Salicylate->MS Salicylamide Salicylamide Salicylamide->IR Salicylamide->NMR Salicylamide->MS IR_Data IR Spectra Comparison IR->IR_Data NMR_Data NMR Spectra Comparison (1H & 13C) NMR->NMR_Data MS_Data MS Data Comparison (Fragmentation Patterns) MS->MS_Data Conclusion Structural Elucidation & Comparative Analysis Report IR_Data->Conclusion NMR_Data->Conclusion MS_Data->Conclusion

Caption: Workflow for comparative spectral analysis of salicylic acid derivatives.

References

Safety Operating Guide

Proper Disposal of 5-Ethoxysalicylic Acid: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A specific Safety Data Sheet (SDS) for 5-Ethoxysalicylic acid was not available in public search results. The following guidance is based on general best practices for the disposal of laboratory research chemicals and information available for structurally similar compounds like salicylic acid and its derivatives. Researchers must obtain and consult the specific SDS for this compound from their supplier and confer with their institution's Environmental Health and Safety (EHS) department for definitive disposal procedures.

This guide provides essential safety and logistical information for the proper disposal of this compound, ensuring the safety of laboratory personnel and compliance with environmental regulations.

Immediate Safety and Handling

Before beginning any disposal procedure, it is imperative to handle this compound with appropriate personal protective equipment (PPE) to minimize exposure risks. Based on data for related salicylic acid compounds, the following PPE is recommended.

PPE CategoryRecommended EquipmentCitation
Eye and Face Protection Chemical safety goggles or a face shield.[1][2][3][4]
Hand Protection Chemical-resistant gloves, such as nitrile or butyl rubber. It is crucial to inspect gloves for any signs of degradation before use and to dispose of contaminated gloves immediately after handling the chemical.[1][3]
Body Protection A standard laboratory coat should be worn. For situations with a higher risk of splashes or exposure to larger quantities, a chemical-resistant apron or suit is advised.[1][3]
Respiratory Protection Work should be conducted in a well-ventilated area or under a chemical fume hood. If there is a risk of inhaling dust (from the solid form) or vapors, a NIOSH-approved respirator with a suitable cartridge should be used.[1]

Step-by-Step Disposal Protocol

The proper disposal of this compound should be treated with the same diligence as any other laboratory chemical. Adherence to a systematic procedure is key to ensuring safety and regulatory compliance.

  • Consult the Safety Data Sheet (SDS): The most critical first step is to obtain and thoroughly review the SDS for this compound from the chemical supplier. Section 13 of the SDS will contain specific instructions for disposal.[5]

  • Waste Classification: Unless explicitly stated otherwise in the SDS or by a qualified safety professional, this compound must be treated as hazardous waste.[6]

  • Select an Appropriate Waste Container:

    • Use a dedicated, leak-proof container that is chemically compatible with this compound.

    • The container must be in good condition and have a secure, tight-fitting lid. The original container may be used if it meets these criteria.[7][8]

  • Waste Segregation and Collection:

    • Collect waste this compound in its designated container.

    • Crucially, do not mix it with other chemical waste streams to prevent potentially hazardous reactions.[9]

    • The waste container must be kept closed at all times, except when waste is being added.[6][7]

  • Accurate Labeling:

    • The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name, "this compound".[9]

    • The date on which waste was first added to the container should also be clearly marked.

  • Safe Storage:

    • Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory.[9]

    • This area should be secure, well-ventilated, and away from sources of heat or ignition.

    • To mitigate the impact of any potential leaks, the primary waste container should be placed within secondary containment.[7]

  • Final Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup.[10]

    • Under no circumstances should this compound be disposed of down the drain or in the general trash.[6][7]

Disposal Workflow Diagram

The following diagram illustrates the general decision-making process for the disposal of a laboratory chemical such as this compound.

Chemical_Disposal_Workflow General Laboratory Chemical Disposal Workflow cluster_prep Preparation cluster_characterization Characterization & Segregation cluster_containment Containment & Labeling cluster_storage_disposal Storage & Disposal start Chemical Waste Generated sds Consult Safety Data Sheet (SDS) start->sds ppe Wear Appropriate PPE sds->ppe characterize Characterize Waste (Hazardous/Non-Hazardous) ppe->characterize non_haz Non-Hazardous Waste characterize->non_haz Non-Hazardous haz Hazardous Waste characterize->haz Hazardous container Select Compatible, Leak-Proof Container non_haz->container segregate Segregate Incompatible Waste Streams haz->segregate segregate->container labeling Label Container with Contents and Hazard Information container->labeling storage Store in Designated Satellite Accumulation Area labeling->storage disposal_request Request Pickup from EHS or Licensed Disposal Company storage->disposal_request end Proper Disposal disposal_request->end

References

Personal protective equipment for handling 5-Ethoxysalicylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) for 5-Ethoxysalicylic acid was found. The following guidance is based on the safety data for the closely related compounds, Salicylic Acid and Ethyl Salicylate. Researchers, scientists, and drug development professionals should use this information as a preliminary guide and conduct a thorough risk assessment based on the specific conditions of use.

This guide provides essential safety and logistical information for handling this compound in a laboratory setting. Adherence to these procedures is critical for ensuring personal safety and experimental integrity.

Personal Protective Equipment (PPE)

The appropriate level of PPE is crucial to minimize exposure. The following recommendations are based on handling solid salicylic acid derivatives and solutions.

Table 1: PPE for Handling Solid this compound

Body PartPersonal Protective EquipmentSpecifications
Eyes/Face Safety glasses or gogglesMust comply with EN 166 (EU) or OSHA 29 CFR 1910.133 (US) standards.[1]
Hands Protective glovesNitrile or neoprene gloves are preferred. Dispose of contaminated gloves after use.
Respiratory Air-purifying respiratorA NIOSH-approved respirator may be necessary if ventilation is inadequate or for large-scale handling.
Body Laboratory coat or long-sleeved clothingProvides a barrier against accidental skin contact.[2]

Table 2: PPE for Preparing Solutions and Handling Spills of this compound

Body PartPersonal Protective EquipmentSpecifications
Eyes/Face Chemical safety goggles and/or face shieldGoggles with indirect ventilation should be worn for splash protection.
Hands Chemical-resistant glovesNitrile or neoprene gloves are suitable. Check for compatibility and breakthrough times.
Respiratory Air-purifying respirator with appropriate cartridgesRecommended when working with solutions that may produce vapors or aerosols, especially in poorly ventilated areas.
Body Chemical-resistant apron or gownTo be worn over a laboratory coat for added protection against splashes.

Operational Plan: Handling and Storage

Receiving and Storage:

  • Upon receipt, inspect the container for any damage.

  • Store in a cool, dry, and well-ventilated area away from direct sunlight and incompatible materials such as strong oxidizing agents and strong bases.[1][3]

  • Keep the container tightly closed when not in use.[1][2]

Handling and Preparation:

  • Work in a well-ventilated area, preferably within a chemical fume hood.

  • Don the appropriate PPE as outlined in Table 1 or 2.

  • Avoid the formation of dust and aerosols.

  • When weighing the solid, use a balance with a draft shield.

  • If preparing a solution, slowly add the this compound to the solvent to avoid splashing.

Emergency Procedures

First Aid Measures:

Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention if symptoms persist.[1][3]
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[1][3] If skin irritation occurs, get medical advice/attention.[3]
Eye Contact Immediately rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes.[3] Seek immediate medical attention.[1][3]
Ingestion Do NOT induce vomiting. Rinse mouth with water. If the person is conscious, give them plenty of water to drink. Call a POISON CENTER or doctor/physician if you feel unwell.[3][4]

Spill Response:

In the event of a spill, a prompt and informed response is critical.

  • Evacuation and Notification: Evacuate non-essential personnel from the immediate spill area. Notify the laboratory supervisor or safety officer.

  • Assess the Spill: For small spills of solid material, proceed with cleanup. For large spills, or if you are unsure, contact the institution's environmental health and safety department.

  • Cleanup Procedure for Small Spills:

    • Ensure proper PPE is worn, as detailed in Table 2.

    • Gently sweep or vacuum the spilled solid material, avoiding dust generation.

    • For liquid spills, absorb with an inert material (e.g., sand, vermiculite).[5]

    • Place the collected material into a suitable, labeled container for disposal.[2]

    • Clean the spill area with a damp cloth or towel.

    • Place all contaminated cleaning materials into the waste container.

Disposal Plan

Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.

  • Chemical Waste: Dispose of contents and container to an approved waste disposal plant.[3][4] Do not allow the chemical to enter drains or water sources.[5]

  • Contaminated PPE: Contaminated gloves and other disposable PPE should be placed in a designated hazardous waste container. Follow institutional guidelines for the disposal of contaminated lab coats.

Quantitative Data (Based on Ethyl Salicylate and Salicylic Acid)

ParameterValueSource Compound
Acute Oral Toxicity (LD50) 1320 mg/kg (Rat)Ethyl Salicylate
Flash Point 107 °C / 224.6 °FEthyl Salicylate
Boiling Point 234 °C / 453.2 °FEthyl Salicylate
Melting Point 2 - 3 °C / 35.6 - 37.4 °FEthyl Salicylate

Experimental Workflow: Spill Response

Spill_Response_Workflow cluster_Initial_Actions Initial Actions cluster_Assessment Assessment cluster_Cleanup Cleanup Procedure cluster_Disposal Disposal cluster_External_Help External Assistance Spill Spill Occurs Evacuate Evacuate Area Spill->Evacuate Notify Notify Supervisor Evacuate->Notify Assess Assess Spill Size Notify->Assess Don_PPE Don Appropriate PPE Assess->Don_PPE Small Spill Contact_EHS Contact Environmental Health & Safety Assess->Contact_EHS Large Spill Contain Contain Spill Don_PPE->Contain Collect Collect Material Contain->Collect Clean Clean Spill Area Collect->Clean Dispose Dispose of Waste in Labeled Container Clean->Dispose

Caption: Workflow for responding to a chemical spill.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Ethoxysalicylic acid
Reactant of Route 2
Reactant of Route 2
5-Ethoxysalicylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.